2-(Naphthalen-1-yl)quinoline-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-naphthalen-1-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2/c22-20(23)17-12-19(21-18-11-4-3-9-16(17)18)15-10-5-7-13-6-1-2-8-14(13)15/h1-12H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALYMJPYABUHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282381 | |
| Record name | 2-(1-naphthyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6265-23-2 | |
| Record name | 2-(1-Naphthalenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25682 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6265-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-naphthyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Naphthalen-1-yl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Doebner reaction, a versatile and established method for the preparation of 2-substituted quinoline-4-carboxylic acids.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative and qualitative data for the target compound.
Synthesis via the Doebner Reaction
The Doebner reaction is a three-component condensation reaction that provides a direct route to quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid.[1][2] For the synthesis of this compound, the reactants are 1-naphthylamine, 1-naphthaldehyde, and pyruvic acid. The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through heating.[3]
Overall Reaction Scheme
The general scheme for the Doebner reaction is as follows:
1-Naphthylamine + 1-Naphthaldehyde + Pyruvic Acid → this compound
Reaction Mechanism
The mechanism of the Doebner reaction is understood to proceed through several key stages[2][3]:
-
Schiff Base Formation : The reaction initiates with the acid-catalyzed condensation of the aromatic amine (1-naphthylamine) and the aldehyde (1-naphthaldehyde) to form an N-arylimine, commonly known as a Schiff base.
-
Reaction with Pyruvic Acid : Concurrently, pyruvic acid tautomerizes to its enol form. This enol then undergoes a Michael-type addition to the Schiff base.
-
Cyclization and Dehydration : An intramolecular electrophilic cyclization occurs onto the electron-rich naphthalene ring of the amine.
-
Oxidation : The resulting dihydroquinoline intermediate is subsequently oxidized to yield the final aromatic product, this compound. The oxidizing agent can be an imine formed from a second molecule of the aldehyde and amine in a hydrogen transfer process.[3]
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of this compound based on established Doebner reaction methodologies.[4][5]
Materials and Equipment
-
Reactants : 1-Naphthylamine, 1-Naphthaldehyde, Pyruvic Acid
-
Solvent : Absolute Ethanol or Acetonitrile
-
Catalyst : Trifluoroacetic acid or Boron trifluoride etherate (BF₃·OEt₂)
-
Equipment : Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Büchner funnel, and standard laboratory glassware.
-
Reagents for Work-up : Ethyl acetate, saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Recrystallization solvents (e.g., ethanol/water), silica gel for column chromatography if required.
Synthetic Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthylamine (1.0 eq) and 1-naphthaldehyde (1.0 eq) in absolute ethanol (e.g., 30 mL for a 20 mmol scale).
-
Initial Condensation : Stir the mixture and heat to reflux for approximately 1 hour to facilitate the formation of the Schiff base.[5]
-
Addition of Reagents : To the refluxing solution, add pyruvic acid (1.5 eq) followed by a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL).[5]
-
Reaction : Continue to heat the reaction mixture under reflux for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Isolation :
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.[5]
-
Collect the precipitated solid by vacuum filtration.
-
Dissolve the crude solid in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Doebner reaction.
Caption: Workflow for the Doebner synthesis of the target compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the reactants and the final product. Spectroscopic data is predicted based on values reported for structurally similar 2-aryl-benzo[h]quinoline-4-carboxylic acids.
| Compound | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Naphthylamine | Reactant | 134-32-7 | C₁₀H₉N | 143.19 |
| 1-Naphthaldehyde | Reactant | 66-77-3 | C₁₁H₈O | 156.18 |
| Pyruvic Acid | Reactant | 127-17-3 | C₃H₄O₃ | 88.06 |
| This compound | Product | 6265-23-2 | C₂₀H₁₃NO₂ | 299.33 |
| Reaction Parameter | Typical Value | Reference |
| Yield | 70-90% | Varies based on specific conditions, analogous reactions show good to excellent yields.[4][5] |
| Melting Point (°C) | ~280-290 | Based on analogous 2-aryl-benzo[h]quinoline-4-carboxylic acids. |
| Spectroscopic Data | Predicted Characteristic Peaks |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~13.9 (br s, 1H, -COOH), 7.5-9.5 (m, 13H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | ~168 (-COOH), 119-155 (Ar-C) |
| FT-IR (KBr, ν, cm⁻¹) | ~3400 (O-H), ~3060 (Ar C-H), ~1700 (C=O), ~1580 (C=C, C=N) |
| Mass Spec. (EI-MS, m/z) | 299 [M]⁺, 254 [M-COOH]⁺ |
Relevance in Drug Discovery: Inhibition of STAT3 Signaling
Quinoline-4-carboxylic acid derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[4] One key target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is linked to the proliferation, survival, and metastasis of various human cancers.[3] Small molecules based on the quinoline-4-carboxylic acid scaffold have been developed as potent inhibitors of this pathway, highlighting the importance of this chemical class in drug development.[3]
The diagram below illustrates a simplified STAT3 signaling pathway and the putative point of inhibition by quinoline-based compounds.
Caption: Inhibition of the JAK-STAT3 pathway by a quinoline derivative.
Conclusion
The Doebner reaction provides an efficient and straightforward methodology for the synthesis of this compound. This technical guide offers a comprehensive protocol and predictive data to aid researchers in the synthesis and characterization of this and related compounds. The established role of the quinoline-4-carboxylic acid scaffold as a STAT3 inhibitor underscores its potential for the development of novel therapeutic agents, making its synthesis a valuable process for professionals in the field of drug discovery.
References
An In-Depth Technical Guide to the Synthesis of 2-(Naphthalen-1-yl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(naphthalen-1-yl)quinoline-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis mechanisms, provides explicit experimental protocols, and presents quantitative data to facilitate reproducible and efficient laboratory synthesis.
Introduction
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the scaffold of numerous therapeutic agents. Their derivatives have demonstrated a wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer properties. The specific target of this guide, this compound, is of particular interest due to the incorporation of the bulky naphthalene moiety, which can significantly influence its pharmacological profile. This guide will focus on the two primary and most effective synthetic routes for this compound: the Doebner-von Miller reaction and the Pfitzinger reaction.
Core Synthesis Mechanisms
The synthesis of this compound can be efficiently achieved through two principal named reactions in organic chemistry. Both methods offer reliable pathways to the quinoline core, with variations in starting materials, reaction conditions, and overall yield.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines. In the context of our target molecule, this reaction proceeds as a one-pot, three-component condensation of 1-naphthylamine, pyruvic acid, and 1-naphthaldehyde under acidic conditions.
The reaction mechanism is initiated by the acid-catalyzed formation of an α,β-unsaturated carbonyl compound from the aldol condensation of 1-naphthaldehyde and pyruvic acid. This is followed by a Michael addition of 1-naphthylamine to the unsaturated intermediate. Subsequent cyclization and dehydration, driven by the acidic environment, lead to the formation of the quinoline ring. An oxidation step, often facilitated by an in situ generated oxidizing agent or atmospheric oxygen, yields the final aromatic product.
The Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group.[1] For the synthesis of this compound, the reactants are isatin and 1-acetylnaphthalene.
The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate.[1] This intermediate then undergoes condensation with 1-acetylnaphthalene to form an imine. Tautomerization of the imine to an enamine is followed by an intramolecular cyclization and subsequent dehydration to furnish the desired quinoline-4-carboxylic acid.[1]
Data Presentation: A Comparative Overview
The choice of synthetic route can significantly impact the outcome of the synthesis. The following table summarizes the key quantitative data for the Doebner-von Miller synthesis of this compound. While a specific literature precedent for the Pfitzinger synthesis of this exact molecule with detailed yield is not available, a generalized protocol is provided for comparison.
| Parameter | Doebner-von Miller Synthesis | Pfitzinger Synthesis (Generalized) |
| Starting Materials | 1-Naphthylamine, Pyruvic Acid, 1-Naphthaldehyde | Isatin, 1-Acetylnaphthalene |
| Catalyst/Reagent | Concentrated Hydrochloric Acid | Potassium Hydroxide |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4-5 hours | 12-24 hours |
| Yield (%) | 85% | Not specifically reported for this compound |
| Key Advantages | High yield, one-pot reaction | Readily available starting materials |
| Key Disadvantages | Requires three components | Potentially longer reaction times |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound via the Doebner-von Miller and a generalized Pfitzinger reaction.
Doebner-von Miller Synthesis Protocol
This protocol is adapted from the work of Mandewale et al. (2016).
Materials:
-
1-Naphthylamine (0.01 mol, 1.43 g)
-
Pyruvic acid (0.01 mol, 0.88 g)
-
1-Naphthaldehyde (0.01 mol, 1.56 g)
-
Ethanol (30 mL)
-
Concentrated Hydrochloric Acid (1 mL)
Procedure:
-
A mixture of 1-naphthylamine (0.01 mol), pyruvic acid (0.01 mol), and 1-naphthaldehyde (0.01 mol) is prepared in ethanol (30 mL).
-
Concentrated hydrochloric acid (1 mL) is added to the mixture.
-
The reaction mixture is refluxed for 4-5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then poured into crushed ice.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield pure this compound.
Characterization Data:
-
Melting Point: 210-212 °C
-
Yield: 85%
-
IR (KBr, cm⁻¹): 3428 (O-H), 3045 (Ar C-H), 1695 (C=O), 1618, 1585, 1508 (C=C & C=N)
-
¹H NMR (DMSO-d₆, δ ppm): 7.5-8.6 (m, 12H, Ar-H), 13.5 (s, 1H, -COOH)
-
Elemental Analysis: Calculated for C₂₀H₁₃NO₂: C, 80.25; H, 4.38; N, 4.68%. Found: C, 80.22; H, 4.35; N, 4.65%.
Generalized Pfitzinger Synthesis Protocol
This is a generalized procedure based on established Pfitzinger reaction protocols.
Materials:
-
Isatin (0.01 mol, 1.47 g)
-
1-Acetylnaphthalene (0.01 mol, 1.70 g)
-
Potassium Hydroxide (0.03 mol, 1.68 g)
-
Ethanol (30 mL)
-
Water (10 mL)
-
Dilute Hydrochloric Acid
Procedure:
-
Potassium hydroxide (0.03 mol) is dissolved in a mixture of ethanol (30 mL) and water (10 mL) in a round-bottom flask.
-
Isatin (0.01 mol) is added to the basic solution, and the mixture is stirred until the isatin dissolves completely, forming the potassium salt of isatic acid.
-
1-Acetylnaphthalene (0.01 mol) is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove any unreacted 1-acetylnaphthalene.
-
The aqueous layer is cooled in an ice bath and acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid.
Mandatory Visualizations
The following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Doebner-von Miller reaction mechanism for the synthesis of the target molecule.
Caption: Pfitzinger reaction mechanism for the synthesis of the target molecule.
Caption: General experimental workflow for the synthesis of the target molecule.
References
The Doebner Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Arylquinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-arylquinoline-4-carboxylic acids, a key scaffold in numerous pharmacologically active compounds, is a cornerstone of medicinal chemistry. The Doebner reaction, a three-component condensation of an aniline, an aromatic aldehyde, and pyruvic acid, offers a direct and versatile route to this important heterocyclic motif. This technical guide provides an in-depth exploration of the Doebner reaction, detailing its mechanism, modern variations, and comprehensive experimental protocols with quantitative data to facilitate its application in research and drug development.
Introduction to the Doebner Reaction
First described by Oskar Doebner in 1887, the classical Doebner reaction provides a straightforward pathway to 2-substituted quinoline-4-carboxylic acids.[1] The core transformation involves the reaction of an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions.[1] The resulting quinoline-4-carboxylic acid framework is a privileged structure in drug discovery, forming the backbone of various therapeutic agents, including antibacterial, antimalarial, and antitumor drugs.[1]
While the traditional Doebner reaction is effective, it can be hampered by limitations such as low yields, particularly when employing anilines with electron-withdrawing groups, and harsh reaction conditions.[2][3] Consequently, significant research has been dedicated to optimizing the reaction, leading to the development of modified protocols that offer improved yields, broader substrate scope, and more environmentally benign conditions.[2][3] These advancements include the use of Lewis acid catalysts, microwave-assisted synthesis, and one-pot procedures in aqueous media.[2][4]
Reaction Mechanism and Pathways
The mechanism of the Doebner reaction is generally understood to proceed through a series of key steps, as illustrated below. The reaction is initiated by the condensation of the aniline and the aromatic aldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. A subsequent Michael-type addition of the pyruvic acid enol to the imine, or a related condensation, is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. In some variations, a second molecule of the imine can act as the oxidizing agent in a hydrogen-transfer process.[1][3]
Quantitative Data Presentation
The efficiency of the Doebner reaction is highly dependent on the chosen reaction conditions and the electronic nature of the substrates. The following tables summarize quantitative data from various published protocols, providing a comparative overview of different catalytic systems and energy sources.
Table 1: Lewis Acid Catalyzed Doebner Reaction for the Synthesis of 2-Arylquinoline-4-carboxylic Acids[3]
| Entry | Aniline (R¹) | Aryl Aldehyde (R²) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | H | H | BF₃·THF (50) | MeCN | 21 | 82 |
| 2 | 4-OMe | H | BF₃·THF (50) | MeCN | 21 | 95 |
| 3 | 4-Cl | H | BF₃·THF (50) | MeCN | 21 | 75 |
| 4 | 4-CF₃ | H | BF₃·THF (50) | MeCN | 21 | 68 |
| 5 | H | 4-Me | BF₃·THF (50) | MeCN | 21 | 85 |
| 6 | H | 4-Cl | BF₃·THF (50) | MeCN | 21 | 78 |
Table 2: Ytterbium Perfluorooctanoate Catalyzed Doebner Reaction in Water[2][5]
| Entry | Aniline (R¹) | Aryl Aldehyde (R²) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | H | H | Yb(PFO)₃ (2.5) | Water | 8 | 92 |
| 2 | 4-Me | H | Yb(PFO)₃ (2.5) | Water | 8 | 95 |
| 3 | 4-OMe | H | Yb(PFO)₃ (2.5) | Water | 8 | 96 |
| 4 | 4-Cl | H | Yb(PFO)₃ (2.5) | Water | 10 | 88 |
| 5 | H | 4-Me | Yb(PFO)₃ (2.5) | Water | 8 | 94 |
| 6 | H | 4-NO₂ | Yb(PFO)₃ (2.5) | Water | 12 | 85 |
Table 3: Microwave-Assisted Doebner Reaction[4]
| Entry | Aniline (R¹) | Aryl Aldehyde (R²) | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | H | H | None | Ethanol | 3 | 75 |
| 2 | 4-Me | H | None | Ethanol | 2.5 | 82 |
| 3 | 4-Cl | H | None | Ethanol | 3 | 70 |
| 4 | H | 4-OMe | None | Ethanol | 2 | 85 |
| 5 | H | 4-NO₂ | None | Ethanol | 3.5 | 65 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory implementation.
General Experimental Workflow
The Doebner reaction is typically performed as a one-pot synthesis, which simplifies the experimental procedure. The general workflow involves the sequential or simultaneous mixing of the aniline, aldehyde, and pyruvic acid in a suitable solvent, with or without a catalyst, followed by heating. The product is then isolated and purified.
Protocol 1: BF₃·THF Catalyzed Synthesis of 2-Phenylquinoline-4-carboxylic Acid[3]
Materials:
-
Aniline (1.0 mmol)
-
Benzaldehyde (1.1 mmol)
-
Pyruvic acid (1.2 mmol)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF, 1.0 M solution in THF, 0.5 mmol)
-
Acetonitrile (MeCN, 5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of aniline (1.0 mmol) and benzaldehyde (1.1 mmol) in acetonitrile (3 mL) in a flame-dried round-bottom flask under an inert atmosphere, add BF₃·THF solution (0.5 mL, 0.5 mmol) at room temperature.
-
Stir the mixture at 65 °C for 10 minutes.
-
Add a solution of pyruvic acid (1.2 mmol) in acetonitrile (2 mL) dropwise over 3 hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction mixture at 65 °C for an additional 21 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the aqueous layer and extract with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenylquinoline-4-carboxylic acid.
Protocol 2: Yb(PFO)₃ Catalyzed Synthesis of 2-Phenylquinoline-4-carboxylic Acid in Water[2][5]
Materials:
-
Aniline (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Pyruvic acid (1.1 mmol)
-
Ytterbium perfluorooctanoate (Yb(PFO)₃, 0.025 mmol)
-
Water (5 mL)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), pyruvic acid (1.1 mmol), and Yb(PFO)₃ (0.025 mmol) to water (5 mL).
-
Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 2-phenylquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 3: Microwave-Assisted Synthesis of 2-Phenylquinoline-4-carboxylic Acid[4]
Materials:
-
Aniline (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Pyruvic acid (1.0 mmol)
-
Ethanol (2 mL)
Procedure:
-
In a 10 mL microwave process vial, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 3 minutes.
-
After the irradiation is complete, cool the vial to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the 2-phenylquinoline-4-carboxylic acid.
Conclusion
The Doebner reaction remains a highly relevant and powerful tool for the synthesis of 2-arylquinoline-4-carboxylic acids. The evolution from classical protocols to modern, optimized methods employing novel catalysts and energy sources has significantly broadened its applicability and efficiency. This guide provides the necessary technical details, including comparative quantitative data and detailed experimental procedures, to empower researchers in the fields of organic synthesis and drug development to effectively utilize this important transformation. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further enhance the utility of the Doebner reaction in the future.
References
Pfitzinger synthesis of quinoline-4-carboxylic acids
An In-Depth Technical Guide to the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental and versatile chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] First reported by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[3][4] The resulting quinoline-4-carboxylic acid core is a significant scaffold in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic properties, including antitumor, antiviral, antibacterial, and antimalarial activities.[1][2] This privileged structure is of considerable interest to researchers in the field of drug discovery and development.[1] This guide provides a comprehensive overview of the Pfitzinger synthesis, including its mechanism, detailed experimental protocols, and a summary of reported yields for various substrates.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-defined sequence of steps. The process begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[1][5] While this intermediate can be isolated, it is typically generated in situ.[1][5] Subsequently, the carbonyl compound reacts with the aniline derivative to form an imine, which then tautomerizes to a more stable enamine.[1][5] The final step involves an intramolecular cyclization of the enamine intermediate, followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][5]
Data Presentation: Reaction Yields
The following tables summarize the reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.
Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | KOH | Ethanol/Water | 8 | 80[2] |
| Acetophenone | KOH | Ethanol | 24 | 94[2] |
| 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43[2] |
| Benzophenone | KOH | Ethanol | - | 94[2] |
| Acetylacetone | KOH | Ethanol | - | 87[2] |
| Cyclohexanone | KOH | Ethanol | 24 | - |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | 12 | 63-68[2] |
| Butanone | NaOH | Water | 8 | Good[6] |
Table 2: Microwave-Assisted Pfitzinger Reaction
| Isatin Derivative | Carbonyl Compound | Base | Reaction Time (min) | Yield (%) |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 9 | 77-85[2] |
| Isatins | Sodium Pyruvate | NaOH | 3-15 | High[7] |
Experimental Protocols
Below are detailed protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, including both conventional heating and microwave-assisted methods.
Protocol 1: General Procedure for Conventional Synthesis
This protocol is a generalized method based on several reported procedures.[2]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute or 95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction of impurities)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).
-
Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[2]
-
To this mixture, add the carbonyl compound (0.07-0.15 mol).
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[2]
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[2]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[2]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates a rapid and efficient synthesis using microwave irradiation.[2]
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone
-
33% aqueous solution of potassium hydroxide
Procedure:
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 9 minutes.[2]
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[2]
-
Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[2]
Protocol 3: Synthesis of 2-Phenylquinoline-4-carboxylic acid
This protocol provides a specific example for the synthesis of 2-phenylquinoline-4-carboxylic acid.[8]
Materials:
-
Isatin (0.5 g, 3.4 mmol)
-
Acetophenone (0.45 g, 3.74 mmol)
-
33% Potassium hydroxide solution (10 ml)
-
Ethanol (20 ml)
-
3 M Hydrochloric acid
Procedure:
-
Dissolve isatin (0.5 g, 3.4 mmol) in 10 ml of 33% KOH solution.
-
Slowly add a solution of acetophenone (0.45 g, 3.74 mmol) in 20 ml of ethanol.
-
Reflux the mixture at 85°C for 8 hours.
-
Remove the solvent by rotary evaporation.
-
Add 100 ml of water to the residue.
-
Adjust the pH to 5–6 using 10 ml of 3 M HCl.
-
The product is obtained by filtration as a yellow powder (0.3 g, 35% yield).[8]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction.
Conclusion
The Pfitzinger reaction remains a highly relevant and valuable tool for the synthesis of quinoline-4-carboxylic acids, which are of great importance in medicinal chemistry and drug development.[1][2] The protocols and data presented in this guide offer a practical resource for researchers to effectively utilize this reaction in their synthetic endeavors. The versatility of the Pfitzinger synthesis, which allows for the incorporation of diverse substituents, ensures its continued application in the discovery of novel therapeutic agents.[2] Recent advancements, such as the use of microwave irradiation, have further enhanced the efficiency and applicability of this classic reaction.[9]
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid (CAS 6265-23-2). Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document presents predicted data based on the analysis of structurally analogous compounds. The provided information serves as a valuable resource for the identification, synthesis, and further investigation of this compound in medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from established chemical shift values for quinoline and naphthalene derivatives, as well as known fragmentation patterns of similar molecular structures.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.5 - 14.5 | br s | 1H | -COOH |
| ~8.7 - 8.8 | d | 1H | H-5 |
| ~8.2 - 8.3 | d | 1H | H-8 |
| ~8.1 - 8.2 | d | 1H | Naphthyl-H |
| ~8.0 - 8.1 | m | 2H | Naphthyl-H |
| ~7.8 - 7.9 | t | 1H | H-7 |
| ~7.6 - 7.7 | t | 1H | H-6 |
| ~7.5 - 7.6 | m | 4H | Naphthyl-H |
| ~7.4 - 7.5 | s | 1H | H-3 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~167.5 | -COOH |
| ~155.0 | C-2 |
| ~148.0 | C-8a |
| ~138.0 | C-4 |
| ~134.0 | Naphthyl-C (quaternary) |
| ~131.0 | Naphthyl-C (quaternary) |
| ~130.5 | C-7 |
| ~129.5 | C-5 |
| ~129.0 | Naphthyl-CH |
| ~128.5 | Naphthyl-CH |
| ~127.0 | Naphthyl-CH |
| ~126.5 | C-6 |
| ~126.0 | Naphthyl-CH |
| ~125.5 | Naphthyl-CH |
| ~125.0 | Naphthyl-CH |
| ~124.0 | Naphthyl-CH |
| ~122.0 | C-4a |
| ~119.0 | C-3 |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 299.33 | [M]⁺ (Molecular Ion) |
| 282.33 | [M-OH]⁺ |
| 254.33 | [M-COOH]⁺ |
| 226.27 | [M-COOH-CO]⁺ |
| 127.17 | [Naphthyl]⁺ |
| 128.17 | [Quinoline]⁺ |
Experimental Protocol: Synthesis via Doebner Reaction
The synthesis of this compound can be achieved through the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][2]
Materials:
-
Aniline
-
1-Naphthaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated) or a Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Sodium hydroxide
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 equivalent) and 1-naphthaldehyde (1.0 equivalent) in absolute ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid or a Lewis acid to the mixture.
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product should form.
-
Isolation: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials.
-
Purification:
-
Dissolve the crude product in an aqueous solution of sodium hydroxide.
-
Filter the solution through a pad of diatomaceous earth to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.
-
Collect the purified product by filtration, wash with distilled water until the washings are neutral, and dry under vacuum.
-
Diagram of the Synthetic Workflow:
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid. The information presented herein is crucial for the structural elucidation and characterization of this and similar complex heterocyclic compounds. This document outlines predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for the characterization of novel synthesized compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, arising from the protons of the quinoline and naphthalene ring systems. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift. The predicted data is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | COOH |
| ~8.90 | d | 1H | H-8' |
| ~8.50 | d | 1H | H-5 |
| ~8.30 | s | 1H | H-3 |
| ~8.20 | d | 1H | H-8 |
| ~8.10 | d | 1H | H-5' |
| ~8.00 | d | 1H | H-2' |
| ~7.90 | t | 1H | H-7 |
| ~7.80 | t | 1H | H-6 |
| ~7.70 | t | 1H | H-7' |
| ~7.60 | t | 1H | H-6' |
| ~7.50 | t | 1H | H-3' |
| ~7.40 | t | 1H | H-4' |
Note: The chemical shifts (δ) are predicted and may vary based on the solvent and experimental conditions. Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, br s = broad singlet.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed methodology for acquiring the ¹H NMR spectrum of this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, as the carboxylic acid proton may exchange with protic solvents. DMSO-d₆ is often preferred for carboxylic acids as it slows down the exchange rate of the acidic proton.[1]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
If using CDCl₃, it is advisable to use a dried solvent to minimize the water signal.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule.
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Spectral Width: A sweep width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover the entire spectrum, including the downfield carboxylic acid proton.
-
Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Logical Workflow for Compound Characterization
The characterization of a newly synthesized compound like this compound follows a logical progression of analytical techniques to confirm its structure and purity. The following diagram illustrates a typical workflow.
Caption: Workflow for the Synthesis and Characterization of a Novel Chemical Compound.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. The predicted data and experimental protocol serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. The application of the outlined workflow will ensure the unambiguous characterization of this and other novel molecular entities.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and applications of mass spectrometry in the structural elucidation of quinoline carboxylic acids. This class of compounds is of significant interest in medicinal chemistry and drug development, and a thorough understanding of their fragmentation behavior is crucial for their identification and characterization. This document details the characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), presents quantitative data, outlines experimental protocols, and visualizes key fragmentation pathways.
Core Fragmentation Mechanisms
The fragmentation of quinoline carboxylic acids in mass spectrometry is largely dictated by the ionization method employed and the substitution pattern on the quinoline ring. The presence of the carboxylic acid group and the nitrogen-containing heterocyclic ring system provides predictable and informative fragmentation pathways.
Electron Ionization (EI) Mass Spectrometry
Under the high-energy conditions of Electron Ionization (EI), quinoline carboxylic acids typically undergo initial fragmentation centered around the carboxylic acid moiety. The primary fragmentation pathways involve the loss of the carboxyl group, either as a neutral carbon dioxide molecule or a carboxyl radical.[1]
A key fragmentation route for the quinoline ring itself is the subsequent loss of hydrogen cyanide (HCN).[1] The different substitutions on the quinoline ring can have a pronounced effect on the mass spectral pattern.[1] For many 2-substituted quinoline-4-carboxylic acids, the molecular ion is the base peak, reflecting their stability under electron impact.[1]
Key Fragmentation Pathways under EI-MS:
-
Loss of COOH: A neutral loss of 45 Da, corresponding to the elimination of the carboxyl radical.[1][2]
-
Loss of CO2: A neutral loss of 44 Da, resulting from the cleavage of the carboxylic acid group.[1][2]
-
Loss of HCN: A subsequent loss of 27 Da from the quinoline ring fragments.[1][2]
Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]+, as the precursor ion in positive ion mode. Collision-Induced Dissociation (CID) of this precursor ion reveals characteristic fragmentation patterns. The primary fragmentation pathway for quinoline-2-carboxylic acid involves the sequential loss of water (H2O) and carbon monoxide (CO).[2]
The fragmentation of the protonated molecule is influenced by the position of the carboxylic acid group and the presence of other substituents on the quinoline ring. For instance, in fluoroquinolones, a related class of compounds, fragmentation often involves the substituents on the piperazine ring, followed by rearrangement of the heterocyclic core.
Key Fragmentation Pathways under ESI-MS/MS (Positive Ion Mode):
-
Loss of H2O: A neutral loss of 18 Da.[2]
-
Loss of CO: A neutral loss of 28 Da.[2]
-
Combined Loss of H2O and CO: A total neutral loss of 46 Da.[2]
Quantitative Fragmentation Data
The relative abundance of fragment ions provides valuable information for structural confirmation and differentiation of isomers. The following tables summarize quantitative data from EI-MS studies of various quinoline carboxylic acids.
Table 1: Key Fragment Ions of Quinoline-2-carboxylic Acid in EI-MS [2]
| m/z (Relative Abundance) | Assignment | Description |
| 173 | [M]+• | Molecular Ion |
| 129 | [M - CO2]+• | Loss of carbon dioxide |
| 128 | [M - COOH]+ | Loss of the carboxyl radical |
| 102 | [C8H6N]+ | Subsequent loss of HCN from the quinoline ring |
Table 2: Relative Abundances (%) of Key Fragment Ions in the EI Mass Spectra of 2-Substituted Quinoline-4-carboxylic Acids [1]
| Compound | M+ | [M-H]+ | [M-CH3]+ | [M-CHO]+ | [M-CO2]+ | [M-COOH]+ |
| 2-(2-Furyl)-quinoline-4-carboxylic acid | 100 | - | - | 13 | 4 | 28 |
| 2-(5-Methyl-2-furyl)-quinoline-4-carboxylic acid | 100 | - | 12 | - | 18 | 39 |
| 2-(2-Thienyl)-quinoline-4-carboxylic acid | 100 | 30 | - | - | 12 | 19 |
| 2-(5-Methyl-2-thienyl)-quinoline-4-carboxylic acid | 100 | - | - | - | 13 | 16 |
| 2-(p-Tolyl)-quinoline-4-carboxylic acid | 100 | - | - | - | 16 | 21 |
| 2-(p-Methoxyphenyl)-quinoline-4-carboxylic acid | 100 | - | - | - | 10 | 15 |
Table 3: Proposed Key Fragment Ions of Quinoline-2-carboxylic Acid in Positive ESI-MS/MS [2]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 174.05 | 156.04 | H2O |
| 174.05 | 146.06 | CO |
| 174.05 | 128.05 | H2O + CO |
Experimental Protocols
The following protocols provide a starting point for the analysis of quinoline carboxylic acids using mass spectrometry. Optimization may be required based on the specific instrumentation and analytical goals.
Sample Preparation for LC-MS/MS Analysis of Plasma/Serum[2]
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the target quinoline carboxylic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Recommended LC-MS/MS Parameters for Quinoline-2-carboxylic Acid[2]
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole in MRM mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
MRM Transitions:
-
Quinoline-2-carboxylic acid: Precursor ion (m/z) 174.05 -> Product ions (m/z) 128.05 (for quantification) and 156.04 (for confirmation).
-
-
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of quinoline carboxylic acids.
Conclusion
The mass spectrometric fragmentation of quinoline carboxylic acids provides a powerful tool for their structural characterization. Under EI-MS, the cleavage of the carboxylic acid group and the subsequent loss of HCN from the quinoline ring are the dominant fragmentation pathways. In ESI-MS/MS, the protonated molecules primarily lose water and carbon monoxide. The specific fragmentation patterns and the relative abundances of the product ions are influenced by the substitution on the quinoline core and the position of the carboxylic acid. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important class of compounds.
References
Crystal Structure of 2-Arylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the crystal structure of 2-arylquinoline-4-carboxylic acid derivatives, targeting researchers, scientists, and drug development professionals. This document summarizes key crystallographic data, details experimental protocols for synthesis and analysis, and visualizes essential workflows.
Introduction
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The introduction of an aryl substituent at the 2-position of the quinoline ring gives rise to 2-arylquinoline-4-carboxylic acid derivatives, a scaffold associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This guide provides a summary of the available crystallographic data and the experimental procedures used to obtain it.
Data Presentation: Crystallographic Data of Quinoline Carboxylic Acid Derivatives
The following table summarizes the crystallographic data for selected 2-arylquinoline-4-carboxylic acid derivatives and related compounds to facilitate comparison.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 2-Phenylquinoline-4-carboxylic acid[3] | C₁₆H₁₁NO₂ | Orthorhombic | P2₁2₁2₁ | 15.379(1) | 19.324(1) | 3.915(1) | 90 | 1163.4(5) | 4 |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid[4] | C₁₇H₁₃NO₂ | Monoclinic | P2₁/c | 4.1001(6) | 15.3464(11) | 20.3037(17) | 90.859(9) | 1277.4(2) | 4 |
| Quinoline-4-carboxylic acid[5] | C₁₀H₇NO₂ | Monoclinic | P2₁/c | - | - | - | - | - | - |
| Quinoline-2-carboxylic acid[6] | C₁₀H₇NO₂ | Monoclinic | P2₁/c | 9.724(1) | 5.937(1) | 27.545(2) | 90.15(1) | - | 4 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of 2-arylquinoline-4-carboxylic acid derivatives are provided below.
Synthesis of 2-Arylquinoline-4-carboxylic Acid Derivatives
Two of the most common and effective methods for the synthesis of this class of compounds are the Doebner reaction and the Pfitzinger reaction.
1. Doebner Reaction Protocol
The Doebner reaction is a three-component condensation reaction involving an aromatic amine, an aldehyde, and pyruvic acid.[7]
-
Reactants:
-
Aniline (or substituted aniline)
-
Aromatic aldehyde (e.g., benzaldehyde or a substituted benzaldehyde)
-
Pyruvic acid
-
Solvent (e.g., ethanol)
-
Catalyst (optional, e.g., trifluoroacetic acid)
-
-
Procedure:
-
An equimolar mixture of the aniline and the aromatic aldehyde is refluxed in ethanol for approximately one hour.[7]
-
Pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.[7]
-
The mixture is then refluxed for an additional 12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction mixture is poured into ice water with vigorous stirring, leading to the precipitation of the crude product.[7]
-
The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.
-
2. Pfitzinger Reaction Protocol
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]
-
Reactants:
-
Isatin (or a substituted isatin)
-
Aryl methyl ketone (e.g., acetophenone)
-
Potassium hydroxide (KOH)
-
Solvent (e.g., aqueous ethanol)
-
-
Procedure:
-
A mixture of isatin, the aryl methyl ketone, and a concentrated aqueous solution of potassium hydroxide in ethanol is prepared.[4]
-
The reaction mixture is placed in a closed vessel and can be heated using microwave irradiation (e.g., 12 minutes at 140°C) to accelerate the reaction.[4]
-
After cooling, the reaction mixture is acidified with acetic acid to precipitate the product.[4]
-
The precipitated 2-arylquinoline-4-carboxylic acid is collected by filtration and recrystallized from ethanol to yield the pure product.[4]
-
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of the synthesized compounds is performed using single-crystal X-ray diffraction.
1. Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. The slow evaporation method is commonly employed.
-
Procedure:
-
A saturated or near-saturated solution of the purified 2-arylquinoline-4-carboxylic acid derivative is prepared in a suitable solvent (e.g., methanol).[3]
-
The solution is filtered to remove any dust or particulate matter.
-
The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.[3]
-
The vial is kept in a dark, vibration-free environment at a constant temperature.[3]
-
Colorless, rod-shaped crystals suitable for X-ray analysis are typically formed over a period of several days.[3]
-
2. Data Collection and Structure Refinement
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.[8]
-
X-ray diffraction data is collected, typically using Mo Kα radiation (λ = 0.71073 Å), at a controlled temperature (e.g., 296 K).[3]
-
The collected diffraction data is processed, which includes integration of the reflection intensities and corrections for absorption.[8]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[8]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenylquinoline-4-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
Physical and chemical properties of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid
An In-depth Technical Guide to 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with theoretical predictions based on the well-understood chemistry of the quinoline-4-carboxylic acid scaffold. It is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.
Core Physical and Chemical Properties
This compound is a heterocyclic aromatic compound featuring a naphthalene moiety attached to a quinoline-4-carboxylic acid core. Its chemical structure and key identifiers are presented below.
Chemical Structure:
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source/Method |
| CAS Number | 6265-23-2 | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₃NO₂ | [3][4] |
| Molecular Weight | 299.33 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 223-225 °C | [1] |
| Boiling Point | Not available | N/A |
| Solubility | No specific data available. Expected to be soluble in organic solvents like DMSO. | [5] |
| pKa | Not available | N/A |
| InChI Key | BALYMJPYABUHGF-UHFFFAOYSA-N | [1] |
Note: Some data is limited or predicted based on related compounds due to a lack of specific experimental reports for this molecule.
Synthesis and Chemical Reactivity
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, its structure lends itself to well-established synthetic routes for 2-aryl-quinoline-4-carboxylic acids, primarily the Doebner and Pfitzinger reactions.[6][7]
Proposed Experimental Protocols for Synthesis
Protocol 1: Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[6] For the target compound, this would involve aniline, 1-naphthaldehyde, and pyruvic acid.
Reagents and Materials:
-
Aniline
-
1-Naphthaldehyde
-
Pyruvic acid
-
Ethanol (or another suitable solvent)
-
Lewis acid or Brønsted acid catalyst (optional)
Procedure:
-
Dissolve equimolar amounts of aniline and 1-naphthaldehyde in ethanol.
-
Add a slight excess of pyruvic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Protocol 2: Pfitzinger Reaction
The Pfitzinger reaction is the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][8] To synthesize the target molecule, isatin would be reacted with 1-acetylnaphthalene.
Reagents and Materials:
-
Isatin
-
1-Acetylnaphthalene
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Acetic acid (for acidification)
Procedure:
-
Prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.
-
Add isatin to the basic solution and stir at room temperature for approximately 45 minutes to facilitate the ring-opening to potassium isatinate.
-
Add 1-acetylnaphthalene to the reaction mixture.
-
Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into a beaker of ice water.
-
Acidify the aqueous solution with acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization.
Visualization of Synthetic Workflows
Caption: Proposed workflow for the Doebner reaction synthesis.
Caption: Proposed workflow for the Pfitzinger reaction synthesis.
Spectral Analysis (Predicted)
No experimental spectra for this compound were found. The following tables summarize the predicted spectral characteristics based on the known structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment |
| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.5 - 8.8 | Multiplet | 12H | Aromatic protons (quinoline and naphthalene rings) |
Solvent: DMSO-d₆. The aromatic region will contain complex, overlapping multiplets corresponding to the protons on the quinoline and naphthalene systems.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~3050 | Medium-Weak | Aromatic C-H stretch |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1500-1600 | Medium-Strong | Aromatic C=C and C=N stretches |
| 1200-1300 | Strong | C-O stretch |
| 750-850 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Description |
| 299 | [M]⁺ | Molecular Ion |
| 282 | [M-OH]⁺ | Loss of hydroxyl radical |
| 254 | [M-COOH]⁺ | Loss of carboxyl radical |
| 255 | [M-CO₂]⁺ | Loss of carbon dioxide |
The fragmentation pattern of 2-substituted quinoline-4-carboxylic acids typically involves the initial loss of the carboxylic group as either a COOH radical or a CO₂ molecule.[9]
Potential Biological Activity and Signaling Pathways
While no biological studies have been published for this compound specifically, the quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide range of biological activities.[10][11] These include anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[10][12]
Potential Anti-Inflammatory Activity
Many quinoline carboxylic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of key inflammatory mediators and signaling pathways.[11][13] A plausible mechanism of action could involve the modulation of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.
Protocol 3: In Vitro Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production)
This assay is a standard method to screen for potential anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the production of NO via the enzyme inducible nitric oxide synthase (iNOS). The test compound's ability to inhibit this process is measured by quantifying nitrite (a stable NO metabolite) in the cell culture medium using the Griess reagent.[13]
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Seeding: Seed cells in a 96-well plate at a density of ~1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (dissolved in DMSO) and pre-incubate for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay: Transfer an aliquot of the cell supernatant to a new plate and add an equal volume of Griess reagent.
-
Quantification: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the vehicle control.
Visualization of a Potential Signaling Pathway
Caption: Plausible mechanism of action via NF-κB pathway inhibition.
Potential Anticancer Activity
The 2-aryl-quinoline-4-carboxylic acid scaffold has been investigated for its anticancer properties.[10][14][15] Derivatives have been shown to act as inhibitors of various enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) and sirtuins (e.g., SIRT3).[14] The planar aromatic structure may also facilitate DNA intercalation, leading to cell cycle arrest and apoptosis. Given these precedents, this compound is a candidate for evaluation in anticancer research.
Conclusion
This compound is a molecule with a well-defined structure for which specific experimental data is sparse. This guide provides a robust starting point for researchers by summarizing its known properties and offering detailed, theoretically sound protocols for its synthesis and preliminary biological evaluation. The established biological relevance of the quinoline-4-carboxylic acid class suggests that this compound could hold significant potential as a modulator of inflammatory or cell proliferation pathways, warranting further investigation.
References
- 1. This compound | 6265-23-2 [sigmaaldrich.com]
- 2. 2-NAPHTHALEN-1-YL-QUINOLINE-4-CARBOXYLIC ACID | 6265-23-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemexpress.cn [chemexpress.cn]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. Pfitzinger Reaction [drugfuture.com]
- 9. chempap.org [chempap.org]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Biological Versatility of 2-(Naphthalen-1-yl)quinoline-4-carboxylic Acid: A Technical Overview for Drug Discovery Professionals
Introduction
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. The introduction of an aryl group at the 2-position of the quinoline ring has been a particularly fruitful strategy in the development of novel therapeutic agents. This technical guide focuses on the biological activity of a specific derivative, 2-(naphthalen-1-yl)quinoline-4-carboxylic acid, and its broader class of 2-aryl analogues. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known biological activities of closely related compounds, providing a valuable resource for researchers, scientists, and drug development professionals. The presented data on analogous compounds offer insights into the potential therapeutic applications of this chemical class, spanning antimicrobial, anti-inflammatory, and anticancer activities.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various 2-aryl-quinoline-4-carboxylic acid derivatives. It is important to note that these data are for compounds structurally related to this compound and are presented to illustrate the potential of this chemical class.
Table 1: Anticancer Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | Activity (IC50) | Reference |
| Compound 41 | 2-(4-fluorophenyl) | - (DHODH enzyme assay) | 9.71 ± 1.4 nM | [1] |
| Compound 43 | 2-(3,4-difluorophenyl) | - (DHODH enzyme assay) | 26.2 ± 1.8 nM | [1] |
| Compound 3 | 2-phenyl | - (DHODH enzyme assay) | 0.250 ± 0.11 µM | [1] |
Table 2: Antimicrobial Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | 2-Aryl Substituent | Microorganism | Activity (MIC) | Reference |
| Compound 5a4 | 2-(2-aminophenyl) derivative | Staphylococcus aureus | 64 µg/mL | |
| Compound 5a7 | 2-(2-aminophenyl) derivative | Escherichia coli | 128 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments cited in the literature for evaluating the biological activity of 2-aryl-quinoline-4-carboxylic acid derivatives.
Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Doebner Reaction)
A prevalent method for the synthesis of this class of compounds is the Doebner reaction.[2]
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of an aniline, a substituted benzaldehyde (e.g., naphthaldehyde for the target compound), and pyruvic acid in a suitable solvent, such as ethanol.
-
Catalysis: A catalytic amount of an acid, for instance, trifluoroacetic acid, may be added to facilitate the reaction.
-
Reaction Conditions: The mixture is refluxed for a period of 4 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the pure 2-aryl-quinoline-4-carboxylic acid.[2]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC50 value is then calculated from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[3]
-
Animal Grouping: Animals (e.g., Wistar rats) are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the potential mechanisms and experimental processes, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound and its analogs.
Caption: A proposed signaling pathway for the anticancer activity of 2-aryl-quinoline-4-carboxylic acids via the inhibition of DHODH.
Caption: A proposed signaling pathway for the anti-inflammatory activity of 2-aryl-quinoline-4-carboxylic acids through the inhibition of the NF-κB pathway.
Conclusion
The this compound scaffold holds considerable promise as a platform for the development of novel therapeutic agents. While direct biological data for this specific compound is not extensively documented, the consistent and potent antimicrobial, anticancer, and anti-inflammatory activities observed in closely related 2-aryl-quinoline-4-carboxylic acid derivatives strongly suggest its potential. The proposed mechanisms of action, including the inhibition of key enzymes like DHODH and the modulation of critical inflammatory pathways such as NF-κB, provide a solid foundation for future research. This technical guide serves as a comprehensive resource to stimulate and guide further investigation into the specific biological profile and therapeutic applications of this compound. Future studies should focus on the synthesis and systematic evaluation of this compound to elucidate its precise biological activities and mechanisms of action, thereby paving the way for its potential development as a novel therapeutic agent.
References
An In-depth Technical Guide to the Solubility of 2-(Naphthalen-1-yl)quinoline-4-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility, detailed experimental protocols for solubility determination, and the primary synthetic routes for this class of compounds.
Introduction
This compound belongs to the quinoline-4-carboxylic acid class of compounds. These structures are recognized as privileged scaffolds in drug discovery, forming the core of various therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The solubility of these compounds in various organic solvents is a critical parameter for their synthesis, purification, formulation, and biological screening. Generally, quinoline-4-carboxylic acid derivatives are characterized by their crystalline nature and often exhibit poor solubility in common organic solvents.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | Soluble |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble |
| Acetone | (CH₃)₂CO | Polar Aprotic | Sparingly Soluble |
| Chloroform | CHCl₃ | Nonpolar | Insoluble |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble |
Note: This table is based on general solubility principles for quinoline-4-carboxylic acid derivatives. Actual solubility should be determined experimentally.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocol for a shake-flask method is recommended.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, etc.)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Experimental workflow for solubility determination.
Synthesis of this compound
The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through well-established named reactions, primarily the Pfitzinger reaction and the Doebner reaction.
The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]
Reaction Scheme: Isatin reacts with 1-(naphthalen-1-yl)ethan-1-one in the presence of a base (e.g., potassium hydroxide) to yield this compound.
Experimental Protocol:
-
Ring Opening of Isatin: In a round-bottom flask, dissolve potassium hydroxide in ethanol. Add isatin to the solution and stir at room temperature. The color of the solution will typically change, indicating the formation of the potassium salt of isatinic acid.[2]
-
Condensation: Add 1-(naphthalen-1-yl)ethan-1-one to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water.
-
Purification: Wash the aqueous solution with a nonpolar solvent (e.g., diethyl ether) to remove unreacted starting materials. Acidify the aqueous layer with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.[3]
-
Isolation: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.[3]
Caption: Pfitzinger reaction for synthesis.
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[4][5]
Reaction Scheme: Aniline reacts with naphthaldehyde and pyruvic acid to yield this compound.
Experimental Protocol:
-
Reaction Setup: In a suitable solvent such as ethanol, combine aniline, naphthaldehyde, and pyruvic acid.[4]
-
Reaction Conditions: The reaction is typically carried out at reflux temperature for several hours. In some modified procedures, a catalyst such as a Lewis acid may be added to improve the yield.[6]
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected.
-
Purification: The crude product is washed with a solvent to remove impurities and can be further purified by recrystallization.
Caption: Doebner reaction for synthesis.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding of its expected solubility behavior and the established methodologies for its synthesis. The provided experimental protocols offer a starting point for researchers to determine the precise solubility in solvents relevant to their work and to synthesize this important class of compounds for further investigation in drug discovery and development.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Quinoline-4-Carboxylic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This versatile heterocyclic motif has been extensively explored for its therapeutic potential, leading to the discovery of agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The amenability of the quinoline ring to substitution allows for the fine-tuning of physicochemical properties and pharmacological profiles, making it a fertile ground for drug discovery and development.
This technical guide provides a comprehensive overview of the key therapeutic targets of quinoline-4-carboxylic acid derivatives. It is designed to serve as a resource for researchers and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and experimental workflows involved in the investigation of these promising compounds.
Key Therapeutic Areas and Molecular Targets
Quinoline-4-carboxylic acids exert their therapeutic effects by interacting with a variety of molecular targets, primarily enzymes and signaling proteins. The following sections delineate the major therapeutic areas and the specific targets that have been identified.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through the modulation of several key cellular processes, including epigenetic regulation and metabolic pathways.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as HDAC inhibitors, with some showing selectivity for specific HDAC isoforms. For instance, compound D28 has been reported as a selective inhibitor of HDAC3.[1]
Sirtuins are a class of NAD+-dependent deacetylases that are implicated in various cellular processes, including metabolism, stress response, and aging. SIRT3, a mitochondrial sirtuin, has been identified as a potential therapeutic target in cancer. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as SIRT3 inhibitors.[2][3][4] Notably, molecule P6 has demonstrated selective inhibitory activity against SIRT3 over SIRT1 and SIRT2.[2][3][4]
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Quinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of human DHODH.[5][6][7][8][9] For example, compounds 41 and 43 have shown DHODH inhibitory activity with IC50 values in the nanomolar range.[5][6][7][8][9]
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 | Reference |
| D28 | HDAC3 | K562 | 24.45 µM | [1] |
| D29 | HDAC1, HDAC3 | - | 32.59 µM, 0.477 µM | [1] |
| P6 | SIRT3 | MLLr leukemic cell lines | 7.2 µM | [2][3][4] |
| 41 | DHODH | - | 9.71 ± 1.4 nM | [5][6][7][8][9] |
| 43 | DHODH | - | 26.2 ± 1.8 nM | [5][6][7][8][9] |
| 3 | DHODH | - | 0.250 ± 0.11 µM | [5] |
Neuroprotective Activity
Quinoline-4-carboxylic acid derivatives have shown promise in the context of neurodegenerative diseases by targeting enzymes involved in neurotransmitter metabolism.
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Quinolinic acid itself has been found to be a competitive and selective inhibitor of MAO-B.[10]
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic approach for Alzheimer's disease. Certain 4-aminoquinoline derivatives have demonstrated potent AChE inhibitory activity.[11]
Table 2: Neuroprotective Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target | IC50 | Reference |
| Quinolinic Acid | MAO-B | Competitive Inhibition | [10] |
| Compound 07 | AChE | 0.72 ± 0.06 µM | [11] |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some quinoline derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of pro-inflammatory genes.[12][13][14][15] For instance, 8-(tosylamino)quinoline has been shown to suppress NF-κB signaling by inhibiting the activation of IκBα, IKK, and Akt.[14][15]
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | Gram (+) and Gram (-) bacteria | 62.5 - 250 | Not specified in snippets |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of quinoline-4-carboxylic acid derivatives.
Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction
The Doebner reaction is a classic and versatile method for synthesizing quinoline-4-carboxylic acids.[16]
Principle: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid in a one-pot synthesis.[16][17][18][19][20] The reaction proceeds through the formation of a Schiff base, followed by reaction with the enol of pyruvic acid, intramolecular cyclization, and subsequent dehydration to yield the quinoline-4-carboxylic acid.[16][17]
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline and the substituted aldehyde in the chosen solvent. Add the catalyst at room temperature.[17]
-
Initial Heating: Stir the reaction mixture at an elevated temperature (e.g., 65 °C) for a specified time (e.g., 1 hour).[17]
-
Addition of Pyruvic Acid: Add a solution of pyruvic acid in the same solvent dropwise to the reaction mixture.
-
Reaction: Continue to stir the reaction mixture at the elevated temperature for an extended period (e.g., 20 hours).[17]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[17]
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
In Vitro Enzyme Inhibition Assay
This general protocol can be adapted to measure the inhibitory activity of quinoline-4-carboxylic acid derivatives against various enzymes.[21]
Principle: Enzyme activity is measured by monitoring the rate of substrate conversion to product. The presence of an inhibitor will decrease this rate. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by measuring the enzyme activity at various inhibitor concentrations.[21][22]
Materials:
-
Purified target enzyme
-
Substrate
-
Assay buffer (optimized for the target enzyme)
-
Test compounds (quinoline-4-carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (if available)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include wells for a negative control (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26][27]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[23][24][25] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[23][24]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
MTT solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives for a specified period (e.g., 72 hours).[26]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.[26][27]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[23][27]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29][30][31]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. After incubation, the lowest concentration of the agent that inhibits visible bacterial growth is determined.[29][30]
Materials:
-
Bacterial strains
-
Test compounds (quinoline-4-carboxylic acid derivatives)
-
96-well microtiter plates (for broth microdilution)
-
Petri dishes (for agar dilution)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[29][30]
Procedure (Broth Microdilution):
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.[31]
-
Inoculate: Add a standardized bacterial inoculum to each well.[29]
-
Incubate: Incubate the plate at 37°C for 16-24 hours.[29]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[29][30]
Conclusion
The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide range of applications. The ability to target diverse enzymes and signaling pathways involved in cancer, neurodegenerative diseases, inflammation, and microbial infections underscores the therapeutic potential of this chemical class. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore and exploit the full potential of quinoline-4-carboxylic acid derivatives in drug discovery and development. Future efforts in this area will likely focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as on elucidating their mechanisms of action in greater detail.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 10. Quinolinic acid: an endogenous inhibitor specific for type B monoamine oxidase in human brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doebner reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. iipseries.org [iipseries.org]
- 19. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. benchchem.com [benchchem.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. clyte.tech [clyte.tech]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. protocols.io [protocols.io]
- 29. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. microbe-investigations.com [microbe-investigations.com]
- 31. benchchem.com [benchchem.com]
- 32. bio-protocol.org [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Naphthalen-1-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound with potential as a fluorescent probe. Its structure, combining the fluorescent quinoline and naphthalene moieties, suggests utility in the detection of various analytes. While specific applications of this exact molecule are not extensively documented in peer-reviewed literature, this document provides a comprehensive guide to its potential uses, based on the known properties of structurally related quinoline and naphthalene derivatives. Outlined herein are hypothesized applications, detailed protocols for photophysical characterization and analyte sensing, and a plausible synthetic route. These guidelines are intended to serve as a foundational resource for researchers initiating investigations into the fluorescent properties and sensing capabilities of this compound.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and interesting photophysical properties.[1] The fusion of a benzene and pyridine ring in the quinoline structure gives rise to a conjugated system that can exhibit fluorescence.[1] The introduction of a naphthalene group at the 2-position of the quinoline-4-carboxylic acid scaffold can further enhance its fluorescent properties and introduce new binding sites for analytes.
Fluorescent probes are indispensable tools in chemical and biological research, offering high sensitivity and real-time detection of ions and molecules.[2] The sensing mechanism of such probes often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), excimer/exciplex formation, or fluorescence resonance energy transfer (FRET). The interaction of the probe with a specific analyte modulates these processes, leading to a detectable change in the fluorescence signal.
Hypothesized Applications and Sensing Mechanisms
Based on the functionalities of similar quinoline- and naphthalene-based fluorescent probes, this compound is hypothesized to be a potential fluorescent sensor for:
-
Carboxylic Acids: Structurally related quinoline-based receptors have demonstrated the ability to detect hydroxy carboxylic acids through fluorescence quenching and the formation of an excimer, which is an excited-state dimer.[2] The quinoline nitrogen and the carboxylic acid group on the probe could participate in hydrogen bonding interactions with guest carboxylic acid molecules.
-
Metal Ions: The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group can act as a chelating site for various metal ions. Binding of a metal ion can alter the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength.
-
pH Sensing: The protonation/deprotonation of the quinoline nitrogen and the carboxylic acid group can significantly affect the fluorescence properties of the molecule, making it a potential candidate for pH sensing.
A potential sensing mechanism could involve the binding of an analyte to the probe, leading to a conformational change that either enhances or quenches the fluorescence. For instance, in the detection of a dicarboxylic acid, the analyte could bridge two probe molecules, leading to the formation of a fluorescent excimer.
Caption: Hypothetical signaling pathway for a fluorescent probe.
Quantitative Data
| Parameter | Value (for related compound) | Solvent | Notes |
| Excitation Wavelength (λex) | 289 nm[2] | Chloroform | This is a starting point for excitation; an excitation scan is recommended. |
| Emission Wavelength (λem) | Varies with analyte | Chloroform | Monomer and excimer emission may be observed. |
| Quantum Yield (Φ) | Not Reported | - | To be determined experimentally. |
| Fluorescence Lifetime (τ) | Not Reported | - | To be determined experimentally. |
Experimental Protocols
Synthesis of this compound
The synthesis of 2-aryl-quinoline-4-carboxylic acids can be achieved through various methods, with the Doebner reaction being a common approach.[3]
Materials:
-
1-Naphthaldehyde
-
Aniline
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve 1-naphthaldehyde (1 equivalent) and aniline (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for 30 minutes.
-
Add pyruvic acid (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Photophysical Characterization
This protocol outlines the steps to determine the fundamental photophysical properties of the synthesized probe.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, acetonitrile, methanol, chloroform)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in a suitable solvent (e.g., DMSO).
-
Absorption Spectrum:
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.
-
Record the UV-Vis absorption spectrum from 200 to 600 nm to determine the maximum absorption wavelength (λ_abs_max).
-
-
Emission Spectrum:
-
Using the same solution, excite the sample at λ_abs_max in the fluorescence spectrophotometer.
-
Record the emission spectrum to determine the maximum emission wavelength (λ_em_max).
-
-
Excitation Spectrum:
-
Set the emission wavelength to λ_em_max and scan the excitation wavelengths to obtain the excitation spectrum. The excitation spectrum should resemble the absorption spectrum.
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the formula: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
Protocol for Analyte Sensing
This protocol provides a general method for evaluating the potential of this compound as a fluorescent sensor for a specific analyte (e.g., a metal ion or a carboxylic acid).
Materials:
-
Probe stock solution (1 mM in DMSO)
-
Analyte stock solutions (e.g., 10 mM of metal salts or carboxylic acids in a suitable solvent)
-
Buffer solution (if pH control is necessary)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Titration Experiment:
-
To a cuvette containing a fixed concentration of the probe (e.g., 10 µM) in a suitable solvent or buffer, add incremental amounts of the analyte stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Study:
-
Prepare solutions of the probe with a saturating concentration of the target analyte and with various potentially interfering species at the same concentration.
-
Record the fluorescence spectra and compare the response.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λ_em_max against the analyte concentration to generate a titration curve.
-
From this curve, determine the limit of detection (LOD) and the binding constant (if applicable) using appropriate models (e.g., Benesi-Hildebrand plot).
-
Caption: General experimental workflow for probe development.
Conclusion
While direct applications of this compound as a fluorescent probe are yet to be extensively reported, its chemical structure holds considerable promise for the development of novel sensors. The protocols and hypothesized applications presented in this document provide a solid framework for researchers to begin exploring its potential in various fields, including analytical chemistry, materials science, and drug discovery. Further experimental validation is necessary to fully elucidate its photophysical properties and sensing capabilities.
References
Application Notes and Protocols for Quinoline-Based Fluorescent Sensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of quinoline-based fluorescent sensors for the detection and imaging of various metal ions. Quinoline and its derivatives are a versatile class of fluorophores used in the design of chemosensors due to their inherent fluorescence, ability to form stable complexes with metal ions, and tunable photophysical properties.[1] This document outlines the underlying sensing mechanisms, quantitative performance of selected sensors, and detailed protocols for their application in diverse research settings.
Introduction to Quinoline-Based Fluorescent Sensors
Quinoline derivatives serve as robust platforms for developing fluorescent probes with high sensitivity and selectivity for a range of metal ions critical in environmental monitoring, food safety, and pharmaceutical analysis.[1] These sensors operate through various photophysical mechanisms, including Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE), upon coordination with a target metal ion.[2][3] This interaction leads to a measurable change in fluorescence, such as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.[4]
Quantitative Performance Data
The performance of quinoline-based fluorescent sensors is evaluated based on several key parameters, including the limit of detection (LOD), linear range, and binding stoichiometry. The following tables summarize the performance of various quinoline-derived sensors for the detection of different metal ions.
Table 1: Performance of Quinoline-Based Probes for Trivalent Metal Ions
| Sensor Moiety/Probe Name | Target Ion | Limit of Detection (LOD) | Linear Range | Stoichiometry (Sensor:Ion) | Sensing Mechanism |
| 8-Aminoquinoline Schiff Base | Al³⁺ | 3.23 x 10⁻⁸ M | Not Specified | 2:1 | Turn-on Fluorescence |
| Isoquinoline-1-carbohydrazide Schiff Base | Al³⁺ | 8.08 x 10⁻⁸ M | 0 - 10 µM | 2:1 | Turn-on Fluorescence (ESIPT & ICT) |
| Quinoline Derivative (TQA) | Fe³⁺ | 0.16841 µM | Not Specified | 1:1 | Fluorescence Quenching |
| Quinoline Derivative (Sensor 1) | Fe³⁺ | 8.67 x 10⁻⁵ M | 5x10⁻⁵ - 5x10⁻⁴ M | 1:1 | Fluorescence Quenching |
| RhBQ (modified with 2-hydroxyquinoline-3-carbaldehyde) | Cr³⁺ | 2.12 x 10⁻⁸ M | Not Reported | Not Reported | Not Reported |
Data sourced from multiple references.[3][4][5][6]
Table 2: Performance of Quinoline-Based Probes for Divalent Metal Ions
| Sensor Moiety/Probe Name | Target Ion | Limit of Detection (LOD) | Linear Range | Stoichiometry (Sensor:Ion) | Sensing Mechanism |
| DDTQ (Quinoline-based Chemosensor) | Cd²⁺ | 126 nM | Not Specified | Not Specified | Fluorescence Enhancement (PET & CHEF) |
| 6-(dimethylamino)quinaldine derivative | Cd²⁺ | Not Specified | 0 - 10 µM | Not Specified | Ratiometric Fluorescence |
| Quinoline-based probe | Cu²⁺ | 1.03 µM | Not Specified | 1:1 | Fluorescence Enhancement |
| QP2 | Zn²⁺ | 17.7 nM | Not Specified | 2:1 | Turn-on Fluorescence (AIE & ESIPT Inhibition) |
| QLAS | Zn²⁺ | 21 nM | Not Specified | Not Specified | Fluorescence Enhancement |
| QMC | Pb²⁺ | 13 µM | Not Specified | 1:2 | Fluorescence Enhancement (ICT) |
Data sourced from multiple references.[1][2][4][7][8][9]
Signaling Pathways and Experimental Workflow
The interaction between a quinoline-based sensor and a metal ion triggers a specific signaling cascade that results in a detectable fluorescence response. The general workflow for utilizing these sensors involves sensor synthesis, characterization, and application in various analytical procedures.
Figure 1: Generalized signaling pathway for a quinoline-based fluorescent sensor upon binding to a metal ion.
Figure 2: A typical experimental workflow for the characterization and application of a new fluorescent sensor.
Experimental Protocols
Protocol 1: Synthesis of a Representative Quinoline-Based Schiff Base Sensor
This protocol describes the general synthesis of a Schiff base sensor derived from 8-hydroxyquinoline-2-carbaldehyde and 2-hydrazineylpyridine.[3]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
2-Hydrazineylpyridine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry for characterization
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 mmol of 8-hydroxyquinoline-2-carbaldehyde in 10 mL of absolute ethanol.
-
Addition: To this solution, add 1 mmol of 2-hydrazineylpyridine.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[4]
-
Reflux: Attach a reflux condenser and heat the mixture to 90°C with constant stirring for 2-4 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure sensor.
-
Drying and Characterization: Dry the purified product under vacuum and confirm its structure and purity using appropriate spectroscopic techniques.[4]
Protocol 2: General Procedure for Metal Ion Detection using Fluorometric Titration
This protocol outlines the steps for determining the sensitivity and binding properties of a quinoline-based sensor for a target metal ion.
Materials and Instruments:
-
Stock solution of the synthesized sensor (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES-NaOH, pH 7.4).
-
Spectrofluorometer with quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor in the desired solvent system (e.g., DMF/water or DMSO/buffer). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize interference.[4]
-
Initial Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum. Set the excitation wavelength at the absorption maximum of the sensor.[4]
-
Fluorometric Titration:
-
Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette.[4]
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.[4]
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation.[4]
-
-
Selectivity Study: To assess selectivity, repeat the titration procedure with various other metal ions at the same concentration as the target ion and compare the fluorescence responses.[4]
-
Competition Study: To evaluate the sensor's performance in a complex matrix, add the target metal ion to the sensor solution, followed by the addition of potential interfering ions, and record the fluorescence spectrum.[5]
-
Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/m, where σ is the standard deviation of the blank measurement and m is the slope of the linear calibration curve.[6] The binding constant can be determined using a suitable binding model (e.g., Benesi-Hildebrand plot).
Protocol 3: Application in Live Cell Imaging
This protocol provides a general guideline for using quinoline-based sensors to image metal ions in living cells.
Materials:
-
Quinoline-based sensor stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Cultured cells (e.g., HepG2, HeLa).
-
Confocal fluorescence microscope.
Procedure:
-
Cell Culture: Culture the desired cell line on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.
-
Sensor Loading:
-
Wash the cells with PBS.
-
Incubate the cells with a low concentration of the sensor (e.g., 10 µM) in cell culture medium for a specified time (e.g., 30 minutes) at 37°C.[7]
-
-
Washing: After incubation, wash the cells three times with PBS to remove any excess sensor.[7]
-
Imaging (Control): Acquire fluorescence images of the sensor-loaded cells using a confocal microscope with the appropriate excitation and emission wavelengths. This serves as the control or basal level of intracellular metal ions.
-
Metal Ion Treatment:
-
Treat the sensor-loaded cells with a solution of the target metal ion (e.g., 10 µM Zn²⁺) for a specific duration (e.g., 4 hours).[7]
-
Acquire fluorescence images to visualize the increase in intracellular metal ion concentration.
-
-
Image Analysis: Analyze the fluorescence intensity of the images to quantify the changes in metal ion levels within the cells.
Application in Molecular Logic Gates
The distinct fluorescence responses of quinoline-based sensors to different chemical inputs (e.g., metal ions, chelating agents) can be harnessed to construct molecular logic gates. For example, an INHIBIT logic gate can be designed where the fluorescence output is active only in the presence of one input (e.g., Zn²⁺) but is inhibited by the presence of a second input (e.g., Ni²⁺ or EDTA).[10]
Figure 3: Conceptual diagram of an INHIBIT logic gate using a quinoline-based sensor.
Conclusion
Quinoline-based fluorescent sensors offer a powerful and versatile toolkit for the detection and quantification of a wide array of metal ions. Their high sensitivity, selectivity, and applicability in complex biological and environmental systems make them invaluable for researchers in various scientific disciplines. The protocols and data presented here provide a solid foundation for the successful application of these sensors in laboratory settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Aryl-quinoline-4-carboxylic Acids in Antibacterial Research
Note: While the topic of interest is 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid, a thorough literature search did not yield specific antibacterial data for this particular derivative. The following application notes and protocols are based on research conducted on closely related 2-aryl-quinoline-4-carboxylic acid derivatives, which serve as a valuable reference for investigating the antibacterial potential of this class of compounds.
Introduction
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The introduction of an aryl substituent at the 2-position of the quinoline ring has been shown to be a viable strategy for enhancing their antimicrobial efficacy.[3] This document provides a summary of the antibacterial activity of various 2-aryl-quinoline-4-carboxylic acid derivatives, along with detailed protocols for their evaluation, to guide researchers in the exploration of novel antibacterial agents within this chemical scaffold.
Data Presentation: Antibacterial Activity of 2-Aryl-quinoline-4-carboxylic Acid Derivatives
The antibacterial efficacy of 2-aryl-quinoline-4-carboxylic acid derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes the reported MIC values for representative compounds from this class.
| Compound ID | R-Group (at position 2) | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | Phenyl | Staphylococcus aureus | 64 | [3][4][5] |
| 5a7 | Phenyl | Escherichia coli | 128 | [3][4][5] |
| Compound 1 | 4-Methoxy-phenyl | Various | - | [6] |
| Compound 3 | 4-Methoxy-phenyl | Various | - | [6] |
| 5d | Quinolone-coupled | Various G+ & G- | 0.125-8 | [7] |
Note: "-" indicates that specific MIC values were not provided in the abstract, but the compounds were reported to have antibacterial activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This protocol outlines the determination of the minimum concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Test compounds (2-aryl-quinoline-4-carboxylic acid derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted test compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Agar Diffusion Method (Zone of Inhibition)
This method provides a qualitative assessment of the antibacterial activity of a compound.
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs
-
Sterile swabs
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).
-
Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to create a bacterial lawn.
-
-
Application of Test Compounds:
-
Impregnate sterile paper discs with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated discs onto the surface of the inoculated MHA plates.
-
Include a positive control (disc with a standard antibiotic) and a negative control (disc with solvent only).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
Visualizations
Experimental Workflow for Antibacterial Screening
The following diagram illustrates the general workflow for screening the antibacterial activity of 2-aryl-quinoline-4-carboxylic acid derivatives.
Caption: Workflow for antibacterial evaluation of novel compounds.
Potential Mechanism of Action
While the exact mechanism of action for many 2-aryl-quinoline-4-carboxylic acids is still under investigation, molecular docking studies on some derivatives suggest potential targets. For instance, some quinoline derivatives have been proposed to target bacterial DNA gyrase and Topoisomerase IV, enzymes crucial for DNA replication.[7]
Caption: Postulated mechanism of action for quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline Derivatives as Advanced pH Sensors for Biological Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise regulation of pH is fundamental to a vast array of biological processes, including enzyme activity, protein stability, signal transduction, and drug uptake. Consequently, the ability to accurately measure and monitor pH fluctuations within living cells and subcellular compartments is of paramount importance in biomedical research and drug development. Quinoline-based fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity, rapid response times, and the capability for ratiometric imaging, which provides a built-in correction for variations in probe concentration, excitation intensity, and photobleaching.
This document provides detailed application notes and protocols for the utilization of quinoline derivatives as pH sensors in biological systems. It is designed to guide researchers in the selection, synthesis, and application of these probes for cellular imaging and analysis.
Properties and Selection Guide for Quinoline-Based pH Probes
Quinoline derivatives can be chemically modified to tune their photophysical properties and pH sensing range (pKa), making them adaptable for various biological applications. The selection of an appropriate probe depends on the specific experimental requirements, such as the target organelle's pH and the available imaging equipment. Below is a summary of the key quantitative data for representative quinoline-based pH probes.
| Probe Name | Excitation (λex, nm) (Acidic/Basic) | Emission (λem, nm) (Acidic/Basic) | pKa | Quantum Yield (Φ) (Acidic/Basic) | Key Features & Applications |
| DQPH | 488 | 488 | 588 / 531[1][2] | 7.18[1][2] | N/A |
| PQ-Lyso | 450 | 450 | 570 / 494[3][4] | 4.7 | N/A |
| QNOH-MO | 405 | 405 | 580 / 520 | ~7.0 | N/A |
| QNOH-OME | 405 | 405 | 585 / 525 | ~7.2 | N/A |
Signaling and Experimental Workflow Diagrams
To facilitate a clear understanding of the principles and procedures involved, the following diagrams illustrate the pH sensing mechanism and a general workflow for cellular imaging.
Caption: pH-dependent fluorescence of a ratiometric quinoline probe.
Caption: Workflow for intracellular pH measurement using quinoline probes.
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis and application of quinoline-based pH probes. It is recommended to consult the original research articles for probe-specific optimizations.
Protocol 1: Synthesis of a Quinoline-Based pH Probe (General Procedure)
This protocol outlines a general synthetic scheme for quinoline derivatives, which often involves a Vilsmeier-Haack reaction followed by a nucleophilic substitution.
Materials:
-
Substituted acetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier-Haack Reaction:
-
Slowly add POCl₃ to DMF at 0-5 °C to prepare the Vilsmeier reagent.
-
Add the substituted acetanilide to the Vilsmeier reagent.
-
Heat the reaction mixture (e.g., 70-90 °C) for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate) to precipitate the 2-chloroquinoline intermediate.
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Nucleophilic Substitution:
-
Dissolve the 2-chloroquinoline intermediate in methanol.
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final quinoline-based pH probe.
-
Characterization:
-
Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Preparation of Probe Stock and Working Solutions
Materials:
-
Synthesized quinoline-based pH probe
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
Procedure:
-
Stock Solution (typically 1-10 mM):
-
Dissolve the quinoline probe in anhydrous DMSO to the desired concentration.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution (typically 1-10 µM):
-
On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., PBS) to the final working concentration.
-
The optimal working concentration should be determined empirically for each cell type and probe.
-
Protocol 3: Live-Cell Imaging of Intracellular pH
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Quinoline probe working solution
-
Imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope equipped with appropriate filter sets for dual-emission ratiometric imaging.
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the quinoline probe working solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will vary depending on the probe and cell type.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.
-
-
Imaging:
-
Place the dish on the microscope stage, maintained at 37°C.
-
Excite the probe at its appropriate wavelength (e.g., 488 nm for DQPH).
-
Simultaneously or sequentially capture the fluorescence emission at the two pH-dependent wavelengths (e.g., 531 nm and 588 nm for DQPH).[2]
-
Use the lowest possible excitation power and exposure times to minimize phototoxicity and photobleaching.
-
-
Ratiometric Analysis:
-
For each cell or region of interest, calculate the ratio of the fluorescence intensities at the two emission wavelengths (e.g., I₅₃₁ / I₅₈₈).
-
Protocol 4: In Situ pH Calibration
To convert the fluorescence intensity ratios to absolute pH values, an in situ calibration is necessary.
Materials:
-
Cells stained with the quinoline probe (from Protocol 3)
-
Calibration buffers of known pH values (typically ranging from pH 5.0 to 8.0)
-
Nigericin (a protonophore that equilibrates intracellular and extracellular pH)
Procedure:
-
After imaging the cells under normal conditions, replace the imaging medium with a high-potassium calibration buffer containing nigericin (e.g., 10 µM) at a known pH.
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Capture the dual-emission fluorescence images as described in Protocol 3.
-
Repeat steps 1-3 with calibration buffers of different pH values.
-
For each pH value, calculate the average fluorescence intensity ratio from multiple cells.
-
Plot the ratio values against the corresponding pH values to generate a calibration curve.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe in the cellular environment.
-
Use the calibration curve to convert the experimentally obtained ratio values from your samples into intracellular pH values.
Troubleshooting
-
Low fluorescence signal: Increase the probe concentration or incubation time. Ensure that the excitation and emission wavelengths are correctly set.
-
High background fluorescence: Ensure thorough washing after probe loading. Use phenol red-free imaging medium.
-
Phototoxicity or photobleaching: Reduce the excitation light intensity and/or exposure time. Use an anti-fade reagent if imaging fixed cells.
-
Probe compartmentalization: Some probes may accumulate in specific organelles. Co-localization with organelle-specific trackers can confirm the probe's location. For probes like PQ-Lyso, this is the intended behavior.[3][4]
By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively employ quinoline derivatives for the accurate and reliable measurement of pH in a variety of biological systems.
References
Application Notes and Protocols: Molecular Docking Studies of 2-Aryl/Heteroaryl Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking studies of 2-aryl/heteroaryl quinoline-4-carboxylic acids, a class of compounds with significant therapeutic potential. This document outlines their diverse biological activities, summarizes key quantitative data from docking studies, and provides detailed experimental protocols for their synthesis and in silico analysis.
Introduction
Quinoline derivatives are a prominent structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The 2-aryl/heteroaryl quinoline-4-carboxylic acid scaffold, in particular, has garnered considerable attention in medicinal chemistry due to its versatile pharmacological profile, which includes antimicrobial, antiviral, anticancer, antimalarial, anti-inflammatory, and antitubercular properties.[1][2][3] Molecular docking studies are a crucial computational tool in the drug discovery process, offering insights into the binding interactions between these small molecules and their biological targets at a molecular level.[4][5] This allows for the prediction of binding affinities and the rational design of more potent and selective therapeutic agents.
Biological Activities and Therapeutic Targets
2-Aryl/heteroaryl quinoline-4-carboxylic acids have been investigated for their potential to modulate various biological targets. Docking studies have been instrumental in elucidating their mechanism of action against a range of diseases:
-
Anticancer: These compounds have shown promising activity against various cancer cell lines.[1][6] Molecular docking studies have identified potential interactions with targets such as dihydroorotate dehydrogenase (DHODH) and serine/threonine-protein kinase 10 (STK10), which are crucial for cancer cell proliferation.[7][8][9]
-
Antimicrobial: The antibacterial activity of these quinoline derivatives has been evaluated against several bacterial strains, with molecular docking studies suggesting DNA gyrase as a potential target.[3]
-
Antimalarial and Antituberculosis: Docking studies have revealed excellent binding scores against malarial and tuberculosis protein targets, indicating their potential as novel therapeutic agents for these infectious diseases.[1]
-
Antileishmanial: In silico studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives, suggesting a promising avenue for the development of new antileishmanial drugs.[10][11][12]
-
Anti-inflammatory: Certain quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties in cellular assays.[6]
Data Presentation: Summary of Molecular Docking Studies
The following table summarizes quantitative data from various molecular docking studies of 2-aryl/heteroaryl quinoline-4-carboxylic acids against different biological targets.
| Compound Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Biological Activity | Reference |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids (3d, 3b) | Malarial Protein (1CET) | -8.29, -8.03 | Not Reported | Not Reported | Antimalarial | [1] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids (3b, 3g) | Tuberculosis Protein (2X22) | -7.90, -8.36 | Not Reported | Not Reported | Antituberculosis | [1] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids (3b, 3e) | Cancer Protein (1S63) | -7.82, -8.57 | Not Reported | Not Reported | Anticancer | [1] |
| Quinolone Derivatives | HIV Reverse Transcriptase (4I2P) | -10.67 (Compound 4) | Not Reported | Not Reported | Anti-HIV | [13] |
| Quinoline-based analogues (41, 43) | Dihydroorotate Dehydrogenase (DHODH) | Not Reported | IC50 = 9.71 nM, 26.2 nM | T63, Y356 | Anticancer | [7][8] |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase (LmNMT) | High Docking Scores | Not Reported | Not Reported | Antileishmanial | [10][11][12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and molecular docking of 2-aryl/heteroaryl quinoline-4-carboxylic acids.
Synthesis Protocol: Pfitzinger Reaction
A common and efficient method for the synthesis of 2-aryl/heteroaryl-quinoline-4-carboxylic acids is the Pfitzinger reaction.[1][10]
Materials:
-
Isatin or substituted isatins
-
Substituted acetyl heterocyclic/aryl compounds
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (7:3 v/v) as eluent
Procedure:
-
In a round-bottom flask, dissolve isatin (1 equivalent) and the corresponding substituted acetyl heterocyclic or aryl compound (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (3 equivalents) in water to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.
-
Collect the crude product by filtration, wash it thoroughly with water, and dry it under a vacuum.[1]
-
Purify the crude product by column chromatography using silica gel with a petroleum ether:ethyl acetate (7:3 v/v) solvent system to obtain the pure 2-aryl/heteroaryl-quinoline-4-carboxylic acid.[1]
-
Characterize the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and LCMS.[1]
Synthesis Protocol: Doebner Reaction
The Doebner reaction provides an alternative route for synthesizing these compounds.[14][15]
Materials:
-
Aromatic amine (e.g., aniline)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Pyruvic acid
-
Ethanol or Acetic acid
Procedure:
-
In a round-bottom flask, dissolve the aromatic amine (1 mmol), aromatic aldehyde (1 mmol), and pyruvic acid (1 mmol) in ethanol or acetic acid.[14]
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water to induce precipitation.
-
Wash the crude product with water and then with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-quinoline-4-carboxylic acid.
Molecular Docking Protocol
This protocol outlines a general workflow for performing molecular docking studies.
1. Ligand and Protein Preparation:
-
Ligand Preparation:
-
Sketch the 2D structures of the synthesized quinoline derivatives and convert them to 3D structures using molecular modeling software.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).[4]
-
Save the final ligand structures in a PDB or other compatible format for docking.[4]
-
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[4]
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study.
-
Add hydrogen atoms to the protein structure and assign appropriate charges.[4]
-
Minimize the energy of the protein structure to relieve any steric clashes.[4]
-
2. Docking Simulation:
-
Software: Utilize molecular docking software such as AutoDock Vina, PyRx, Schrödinger's Maestro, or Discovery Studio.[4]
-
Grid Generation: Define a grid box around the active site of the protein. The size and center of the grid should be sufficient to encompass the binding pocket.[4]
-
Docking Algorithm: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.[4] The algorithm aims to identify the pose with the lowest binding energy, representing the most stable binding mode.[4]
3. Analysis of Results:
-
Binding Affinity: Analyze the docking scores or binding energies to estimate the binding affinity of the ligand for the protein.[4]
-
Interaction Analysis: Visualize the docked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the amino acid residues of the protein's active site.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the molecular docking studies of 2-aryl/heteroaryl quinoline-4-carboxylic acids.
Caption: A generalized workflow for the synthesis and molecular docking of quinoline derivatives.
Caption: Inhibition of the DHODH pathway by 2-aryl quinoline-4-carboxylic acids.
Caption: A logical workflow diagram for a typical molecular docking study.
References
- 1. ijcps.org [ijcps.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 12. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Determination of Fluorescence Quantum Yield of Quinoline Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a significant class of fluorophores utilized extensively in biomedical research and drug development. Their fluorescent properties are often sensitive to the local environment, making them valuable as probes and sensors. The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed.[1] A precise and reliable measurement of the quantum yield is paramount for the characterization and application of novel quinoline-based fluorophores.
This application note provides a detailed protocol for the determination of the fluorescence quantum yield of quinoline fluorophores using the relative method. This method involves a comparison of the fluorescence intensity of the sample with that of a well-characterized standard of known quantum yield.[2][3]
Principle of the Relative Method
The relative method for measuring fluorescence quantum yield is based on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the number of photons absorbed is the same.[4] Therefore, the ratio of the integrated fluorescence intensities of the sample and a standard is directly proportional to the ratio of their quantum yields.
The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)[3]
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_x and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
Experimental Workflow
The overall workflow for the determination of the fluorescence quantum yield of a quinoline fluorophore is depicted in the diagram below.
Caption: Experimental workflow for relative quantum yield determination.
Experimental Protocols
Materials and Equipment
-
UV-Vis Spectrophotometer: Capable of measuring absorbance with high precision.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and a detector for emission spectra. The instrument should provide corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Volumetric Glassware: For accurate preparation of stock solutions and dilutions.
-
Spectroscopic Grade Solvents: Ensure solvents are of high purity to minimize background fluorescence.
-
Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield. The choice of standard is critical and should have absorption and emission spectra that overlap with the quinoline sample.[4]
-
Quinoline Fluorophore Sample: The compound to be analyzed.
Selection of a Suitable Standard
The selection of an appropriate quantum yield standard is crucial for accurate measurements. The standard should ideally have absorption and emission properties in a similar spectral range to the quinoline fluorophore being investigated. For many quinoline derivatives, which often absorb in the UV-A and emit in the blue-green region, suitable standards include:
-
Quinine Sulfate: Dissolved in 0.1 M H₂SO₄, it has a well-established quantum yield of approximately 0.54-0.60. It is a commonly used standard for fluorophores that excite in the 300-370 nm range.[5]
-
9,10-Diphenylanthracene: In cyclohexane, it exhibits a high quantum yield of ~0.90-0.97.[1] It is suitable for samples that absorb in the UV region.
Sample and Standard Preparation
-
Stock Solutions: Prepare stock solutions of both the quinoline fluorophore and the selected standard in the same spectroscopic grade solvent. The concentration should be accurately known.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.[6] This is critical to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[4]
Absorbance and Fluorescence Measurements
-
Absorbance Spectra: Record the absorbance spectrum for each dilution of the sample and the standard using the UV-Vis spectrophotometer. Use the pure solvent as a blank. Determine the absorbance value at the chosen excitation wavelength (λ_ex) for each solution. The excitation wavelength should be a wavelength where both the sample and standard have significant absorbance.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer to λ_ex.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.[4]
-
Record the emission spectrum of the pure solvent (blank) under the same conditions.
-
Data Analysis
-
Correct for Solvent Background: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot Data: For both the quinoline fluorophore and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λ_ex (x-axis).
-
Determine Gradients: Perform a linear regression for each data set. The plot should be linear and pass through the origin. The slope of the line represents the gradient (Grad).
-
Calculate Quantum Yield: Use the calculated gradients for the sample (Grad_x) and the standard (Grad_std), along with the known quantum yield of the standard (Φ_std) and the refractive indices of the solvents, to calculate the quantum yield of the quinoline fluorophore (Φ_x) using the formula provided in Section 2.
Data Presentation
Quantitative data for common quantum yield standards and example quinoline derivatives are summarized in the tables below for easy comparison.
Table 1: Common Quantum Yield Standards
| Standard | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ_std) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 - 0.60 |
| 9,10-Diphenylanthracene | Cyclohexane | 365 | 430 | ~0.95[1] |
| Anthracene | Ethanol | 246 | 402 | 0.27[7] |
Table 2: Example Quantum Yields of Quinoline Derivatives
| Quinoline Derivative | Solvent | Quantum Yield (Φ_x) | Reference |
| Isoquinoline | Dichloromethane | < 0.01 | [1] |
| Benzo[h]quinoline | Dichloromethane | 0.15 | [1] |
| 7-Amino-1-methyl quinolinium-based probe | Aqueous Buffer (low pH) | 0.6 - 0.8 | [8][9] |
| Enrofloxacin | pH 3.00 Buffer | 0.125 | [10] |
| Quinoline-fused dihydroquinazolinone (4k) | Toluene | 0.8019 | [7] |
| Imidazo[5,1-a]isoquinoline derivative | Dichloromethane | 0.09 - 0.37 | [11] |
Important Considerations
-
Solvent Effects: The quantum yield of quinoline fluorophores can be highly dependent on the solvent polarity.[7] It is essential to report the solvent used when stating a quantum yield value.
-
pH Sensitivity: Many quinoline derivatives exhibit pH-dependent fluorescence due to the protonation/deprotonation of the nitrogen atom in the quinoline ring.[1][8][9] This can significantly alter the quantum yield. Measurements should be performed in buffered solutions if pH sensitivity is expected.
-
Purity of Compounds: The presence of impurities can lead to quenching of fluorescence and result in erroneously low quantum yield values. Ensure that both the sample and the standard are of high purity.
-
Oxygen Quenching: Dissolved oxygen can quench the fluorescence of some fluorophores. For highly accurate measurements, particularly for compounds with long fluorescence lifetimes, deoxygenation of the solutions by bubbling with an inert gas (e.g., nitrogen or argon) may be necessary.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable determination of the fluorescence quantum yield of quinoline fluorophores using the relative method. By carefully selecting a suitable standard, preparing samples to minimize inner filter effects, and following the prescribed experimental and data analysis procedures, researchers can obtain accurate and reproducible quantum yield values. This is essential for the robust characterization of novel quinoline-based probes and their effective application in various scientific disciplines, including drug discovery and development.
References
- 1. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iss.com [iss.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. static.horiba.com [static.horiba.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. iris.unito.it [iris.unito.it]
Evaluating the Cytotoxic Potential of Novel Quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to assessing the cell viability and cytotoxic effects of novel quinoline derivatives. Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their broad-ranging biological activities, including significant potential as anticancer agents. Accurate and reproducible evaluation of their impact on cell viability is a cornerstone of the drug discovery and development pipeline.
These application notes detail the protocols for widely accepted cell viability assays, present a consolidated view of the cytotoxic activity of various quinoline derivatives, and illustrate key signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The cytotoxic potential of novel quinoline derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%. The following tables summarize the IC50 values for several quinoline derivatives against a panel of human cancer cell lines, offering a comparative look at their potency.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 7.5 (48h) |
| 2-phenylquinolin-4-amine (7a) | HT-29 | Colon | 8.12 |
| Bis-quinoline 2a | HeLa | Cervical | 0.14 |
| Bis-quinoline 2a | HCT116 | Colon | <1 |
| Bis-quinoline 2b | MCF-7 | Breast | 0.3 |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 | Leukemia | 19.88 |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | U937 | Leukemia | 43.95 |
| Quinoline-Chalcone Compound 12e | MGC-803 | Gastric | 1.38 |
| Quinoline-Chalcone Compound 12e | HCT-116 | Colon | 5.34 |
| Quinoline-Chalcone Compound 12e | MCF-7 | Breast | 5.21 |
| Phenylsulfonylurea Derivative 7 | HepG-2 | Liver | 2.71 |
| Phenylsulfonylurea Derivative 7 | A549 | Lung | 7.47 |
| Phenylsulfonylurea Derivative 7 | MCF-7 | Breast | 6.55 |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 | Pancreatic | 2-16 |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | MIA PaCa-2 | Pancreatic | 2-16 |
| DFIQ | H1299 | Lung | 4.16 (24h) |
| DFIQ | H1299 | Lung | 2.31 (48h) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Novel quinoline derivatives
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel quinoline derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).[3]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental workflow for the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel quinoline derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the novel quinoline derivatives at the desired concentrations for the specified time period.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization. Be sure to collect both the adherent and floating cells to include all apoptotic populations.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Washing:
-
Wash the cells twice with cold PBS to remove any residual medium.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoline-4-Carboxylic Acid Derivatives in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of quinoline-4-carboxylic acid derivatives. This document includes a summary of their biological activities, detailed protocols for key in vitro and in vivo assays, and visualizations of the underlying signaling pathways. The information presented is intended to guide researchers in the evaluation and development of this promising class of compounds as potential anti-inflammatory therapeutics.
Quantitative Anti-Inflammatory Activity
Quinoline-4-carboxylic acid and its derivatives have demonstrated significant anti-inflammatory effects in various experimental models. Their activity is often attributed to the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling cascade. The following tables summarize the quantitative data on the anti-inflammatory potency of selected quinoline-4-carboxylic acid derivatives.
Table 1: In Vitro Anti-Inflammatory Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound/Derivative | Assay | Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | Indomethacin | - |
| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | Indomethacin | - |
| Compound 12c (a pyrazole-quinoline hybrid) | COX-2 Inhibition | - | 0.1 | Celecoxib | - |
| Compound 14a (a pyrazole-quinoline hybrid) | COX-2 Inhibition | - | 0.11 | Celecoxib | - |
| Compound 14b (a pyrazole-quinoline hybrid) | COX-2 Inhibition | - | 0.11 | Celecoxib | - |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e ) | COX-2 Inhibition | - | 0.043 | Celecoxib | 0.060 |
| Quinoline Derivative Q3 | NF-κB Induced Luciferase | HeLa | ~5 | - | - |
| Quinoline Derivative 6 | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 | BAY 11-7082 | 9.7 |
| Quinoline Derivative 8a | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 | BAY 11-7082 | 9.7 |
| Quinoline Derivative 8b | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | 11.0 - 12.8 | L-NMMA | 22.7 |
| Quinoline Derivative 11 | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | 11.0 - 12.8 | L-NMMA | 22.7 |
Table 2: In Vivo Anti-Inflammatory Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound/Derivative | Animal Model | Dosing Regimen | Efficacy |
| CL 306 ,293 | Adjuvant Arthritis (Rat) | 1.5 - 3.0 mg/kg (daily, oral) | Suppressed inflammation and joint destruction.[1] |
| CL 306 ,293 | Adjuvant Arthritis (Rat) | 50 - 200 mg/kg (weekly, oral) | Attenuated joint destruction.[1] |
| CL 306 ,293 | Delayed Type Hypersensitivity (Dog) | 0.25 mg/kg (daily) or 1 mg/kg (weekly) | Suppressed inflammation.[1] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of quinoline-4-carboxylic acid derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] Some quinoline-4-carboxylic acid derivatives have been shown to inhibit this pathway, preventing the transcription of pro-inflammatory genes.[3][4]
Inhibition of the Cyclooxygenase (COX) Pathway
Certain quinoline-4-carboxylic acid derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6] By blocking COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the anti-inflammatory potential of quinoline-4-carboxylic acid derivatives.
In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[7]
-
Compound Treatment: Prepare various concentrations of the quinoline-4-carboxylic acid derivatives in serum-free DMEM. Remove the old medium from the wells and add 100 µL of the compound solutions. Incubate for 1 hour.
-
LPS Stimulation: Add 100 µL of LPS solution (2 µg/mL in serum-free DMEM) to each well to a final concentration of 1 µg/mL. For the control group, add 100 µL of serum-free DMEM without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[3]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Reference drug group (e.g., Indomethacin, 5 mg/kg, i.p.)
-
Test groups (different doses of the quinoline-4-carboxylic acid derivative)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[9]
-
Compound Administration: Administer the test compounds and the reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[9][10] The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[9][11]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group] x 100.
In Vitro Assay: COX-2 Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme, which is a key target for many anti-inflammatory drugs.
Protocol:
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test quinoline-4-carboxylic acid derivatives
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions (e.g., from a commercial COX-2 inhibitor screening kit).
-
Assay Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to the wells of the 96-well plate.
-
Add the test compounds at various concentrations, the positive control (Celecoxib), and a vehicle control to their respective wells.
-
Add the human recombinant COX-2 enzyme to all wells except for the no-enzyme control.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, Arachidonic Acid.
-
-
Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the rate of the reaction for each well. The percentage of COX-2 inhibition is calculated as follows: % Inhibition = [(Rate of vehicle control - Rate of treated sample) / Rate of vehicle control] x 100. Determine the IC50 value for each test compound by plotting the percent inhibition against the compound concentration.
Conclusion
The data and protocols presented in these application notes highlight the potential of quinoline-4-carboxylic acid derivatives as a promising class of anti-inflammatory agents. Their mechanism of action, involving the inhibition of key inflammatory pathways such as NF-κB and COX-2, provides a strong rationale for their further development. The detailed experimental protocols provided herein offer a practical guide for researchers to evaluate the efficacy of novel derivatives in this chemical series. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their therapeutic potential.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
Development of SIRT3 Inhibitors Using Quinoline-4-Carboxylic Acid Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of SIRT3 inhibitors based on the quinoline-4-carboxylic acid scaffold. This document summarizes key quantitative data, outlines experimental methodologies for crucial assays, and includes visualizations of signaling pathways and experimental workflows to guide researchers in this field.
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, stress response, and aging. Its dysregulation has been implicated in various diseases, including cancer, making it a promising therapeutic target. The quinoline-4-carboxylic acid scaffold has emerged as a promising starting point for the design of potent and selective SIRT3 inhibitors. This document focuses on a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives that have demonstrated significant SIRT3 inhibitory activity and anticancer effects.
Data Presentation: Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives
The following tables summarize the in vitro inhibitory activity of key compounds against SIRT1, SIRT2, and SIRT3, providing a clear comparison of their potency and selectivity.
Table 1: IC50 Values of Lead Compound P6
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| P6 | 32.6[1][2][3][4] | 33.5[1][2][3][4] | 7.2[1][2][3][4] |
Table 2: IC50 Values of Optimized SIRT3 Inhibitors
| Compound | SIRT3 IC50 (µM) |
| S18 | 0.53[4] |
| S26 | 1.86[4] |
| S27 | 5.06[4] |
| T5 | 2.88[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of quinoline-4-carboxylic acid-based SIRT3 inhibitors.
Synthesis of 2-Phenylquinoline-4-Carboxylic Acid (Scaffold)
A common method for the synthesis of the 2-phenylquinoline-4-carboxylic acid scaffold is the Doebner reaction.
Protocol:
-
Dissolve isatin in a 33% potassium hydroxide (KOH) solution.
-
Slowly add an ethanol solution of acetophenone to the mixture.
-
Reflux the reaction mixture at 85°C for 8 hours.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in water and adjust the pH to 5-6 using 3 M hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration to obtain the 2-phenylquinoline-4-carboxylic acid product.
SIRT3 Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available SIRT3 activity assay kits and is suitable for screening and determining the IC50 values of potential inhibitors.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore and quencher)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
Test compounds (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Protocol:
-
Prepare serial dilutions of the test compounds in SIRT3 Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
In a 96-well plate, add the following to each well:
-
SIRT3 Assay Buffer
-
Test compound dilution or vehicle control (DMSO in assay buffer)
-
Recombinant SIRT3 enzyme (except in "No Enzyme Control" wells)
-
NAD+ solution
-
-
Initiate the reaction by adding the fluorogenic SIRT3 substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antiproliferative Assay (MTT Assay)
This assay determines the effect of the inhibitors on the proliferation of cancer cell lines, such as MLLr leukemic cell lines.
Materials:
-
Cancer cell line (e.g., MLLr leukemic cells)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay (Soft Agar)
This assay assesses the ability of single cells to undergo anchorage-independent growth, a hallmark of carcinogenesis.
Materials:
-
Cancer cell line
-
Complete cell culture medium (1X and 2X concentrations)
-
Agarose (low melting point)
-
6-well plates
Protocol:
-
Bottom Layer: Prepare a 1% agarose solution in 1X complete medium. Pipette this mixture into each well of a 6-well plate and allow it to solidify.
-
Top Layer: Prepare a single-cell suspension in 1X complete medium. Mix the cell suspension with a 0.7% agarose solution (in 2X complete medium) to achieve the desired final cell concentration.
-
Immediately plate the cell-agarose suspension on top of the solidified bottom layer.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding fresh medium containing the test compounds or vehicle control.
-
After the incubation period, stain the colonies with crystal violet and count them.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of the inhibitors on the cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the test compounds for the desired duration.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Differentiation Assay
This assay assesses the ability of the inhibitors to induce differentiation in leukemic cells.
Materials:
-
Leukemic cell line (e.g., HL-60)
-
Complete cell culture medium
-
Test compounds
-
Differentiation markers (e.g., CD11b, CD14 antibodies for flow cytometry)
-
Wright-Giemsa stain for morphological analysis
Protocol:
-
Treat leukemic cells with the test compounds for 48-96 hours.
-
Morphological Analysis:
-
Prepare cytospin slides of the treated cells.
-
Stain the slides with Wright-Giemsa stain.
-
Examine the cells under a microscope for morphological changes indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, chromatin condensation).
-
-
Flow Cytometry Analysis:
-
Stain the treated cells with fluorescently labeled antibodies against differentiation markers (e.g., CD11b, CD14).
-
Analyze the expression of these markers using a flow cytometer to quantify the percentage of differentiated cells.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of Compound P6 in MLLr leukemic cells.
Caption: Experimental workflow for the SIRT3 enzyme inhibition assay.
Caption: General workflow for cellular assays to evaluate SIRT3 inhibitors.
References
Application Notes and Protocols: Quinoline-Based Probes in Anti-Counterfeiting Ink
For Researchers, Scientists, and Drug Development Professionals
Introduction
Counterfeiting of products, including pharmaceuticals, high-value goods, and official documents, poses a significant global challenge. The development of advanced anti-counterfeiting technologies is crucial for brand protection, consumer safety, and national security. Fluorescent inks that are invisible under ambient light but become luminous under ultraviolet (UV) irradiation are a cornerstone of modern security printing. This document details the application of novel quinoline-based fluorescent probes in the formulation of high-security anti-counterfeiting inks.
Quinoline and its derivatives are a class of heterocyclic aromatic organic compounds known for their diverse pharmacological activities and unique photophysical properties.[1] Certain quinoline-based probes exhibit a "turn-on" fluorescent response upon binding to specific metal ions, such as Zn(II). This property can be harnessed to create a robust and highly secure anti-counterfeiting system. This application note focuses on a specific quinoline-based probe, herein referred to as QP2, which demonstrates a significant fluorescence enhancement upon complexation with zinc ions, a mechanism rooted in the synergistic effects of Aggregation-Induced Emission (AIE) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[2][3]
Signaling Pathway and Mechanism
The anti-counterfeiting feature of the quinoline-based probe QP2 relies on its selective interaction with Zn(II) ions. In its free state, the QP2 probe is largely non-fluorescent in solution due to the occurrence of ESIPT.[3] Upon introduction of Zn(II) ions, a stable 2:1 complex ([QP2]₂-Zn) is formed. This complexation rigidifies the molecular structure, inhibiting the ESIPT process. Furthermore, the formation of this complex can induce aggregation, leading to a significant enhancement of fluorescence intensity through the AIE phenomenon.[3] This "turn-on" fluorescence is the basis for the covert security feature.
Caption: Signaling pathway of the quinoline-based probe QP2.
Experimental Protocols
Protocol 1: Synthesis of Quinoline-Based Probe (QP2)
This protocol describes the synthesis of the fluorescent probe 2-((2-(pyridin-2-yl)hydrazinylidene)methyl)quinolin-8-ol (QP2) via a Schiff-base condensation reaction.[2]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde (173 mg, 1 mmol)
-
2-Hydrazineylpyridine (109 mg, 1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde and 2-hydrazineylpyridine in 10 mL of ethanol in a round-bottom flask.
-
Set up the apparatus for reflux and heat the mixture at 90°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting light yellow acicular crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.
Protocol 2: Preparation of the [QP2]₂-Zn Fluorescent Complex
This protocol details the formation of the highly fluorescent complex between the QP2 probe and zinc ions.[2]
Materials:
-
QP2 probe (0.02 mmol)
-
Zinc chloride (ZnCl₂) (0.01 mmol)
-
Methanol
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Prepare a methanolic solution of the QP2 probe.
-
Prepare a separate methanolic solution of ZnCl₂.
-
While stirring, add the ZnCl₂ solution to the QP2 solution at room temperature.
-
Continue stirring for 5 minutes. A yellow solid precipitate of the [QP2]₂-Zn complex will form.
-
Collect the solid by filtration and wash with ethanol to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Protocol 3: Formulation of the Quinoline-Based Anti-Counterfeiting Ink
This protocol provides a general method for formulating a screen-printable anti-counterfeiting ink using the [QP2]₂-Zn complex. The exact ratios may require optimization based on the specific printing equipment and substrate.
Materials:
-
[QP2]₂-Zn fluorescent complex
-
Transparent ink binder/varnish (e.g., polyurethane resin, acrylic resin)
-
Solvent (e.g., ethanol, isopropyl alcohol)[4]
-
Dispersant (optional, e.g., sodium dodecyl sulfate)
-
High-speed mixer or ultrasonic bath
Procedure:
-
In a suitable container, dissolve the transparent ink binder in the chosen solvent to create the ink vehicle.
-
Add the [QP2]₂-Zn fluorescent complex to the ink vehicle. The concentration of the fluorescent complex will determine the intensity of the fluorescence and should be optimized (a starting point could be 1-5% by weight).
-
If necessary, add a dispersant to ensure uniform distribution of the fluorescent complex.
-
Thoroughly mix the components using a high-speed mixer or an ultrasonic bath until a homogenous ink is formed.
-
Adjust the viscosity of the ink for screen printing by adding more solvent or binder as needed.
Protocol 4: Application and Verification of the Anti-Counterfeiting Ink
This protocol describes the process of applying the ink to a substrate and verifying the anti-counterfeiting feature.
Materials:
-
Quinoline-based anti-counterfeiting ink
-
Screen printing apparatus
-
Substrate (e.g., paper, polymer films)
-
UV lamp (365 nm)
Procedure:
-
Apply the formulated ink to the desired substrate using a screen printing method.
-
Allow the printed ink to dry completely. This can be done at ambient temperature or accelerated with gentle heating.
-
Under normal lighting conditions, the printed mark should be invisible or nearly invisible.
-
To verify the anti-counterfeiting feature, illuminate the printed area with a UV lamp (365 nm).
-
A bright fluorescent signal should be observed from the printed mark, confirming the authenticity of the item.
Caption: Experimental workflow for the application of quinoline-based anti-counterfeiting ink.
Performance Data
The performance of an anti-counterfeiting ink is critical for its real-world application. Key parameters include photostability, adhesion, and resistance to chemical and physical abrasion. The following tables provide representative quantitative data for a solvent-based fluorescent ink, which can be used as a benchmark for the quinoline-based ink.[3]
Table 1: Photostability of the Printed Fluorescent Ink
| Exposure Time (hours) | Color Change (ΔE) under Daylight | Color Change (ΔE) under UV Light | Blue Wool Scale (Daylight) | Blue Wool Scale (UV Light) |
| 24 | 3.04 | 1.2 | 7 | 8 |
ΔE represents the change in color, with lower values indicating higher stability. The Blue Wool Scale is a measure of lightfastness, with 8 being the highest.
Table 2: Physical and Chemical Resistance of the Printed Ink
| Test | Result |
| Adhesion (Tape Test) | 5 (Excellent) |
| Abrasion Resistance | 1 (Excellent) |
| Drying Time | < 5 seconds |
Adhesion is rated on a scale of 0 (poor) to 5 (excellent). Abrasion resistance is rated with 1 being excellent.
Troubleshooting
-
Low Fluorescence Intensity:
-
Increase the concentration of the [QP2]₂-Zn complex in the ink formulation.
-
Ensure complete complexation of the QP2 probe with Zn(II) ions.
-
Optimize the ink binder and solvent system to minimize fluorescence quenching.
-
-
Poor Adhesion of Ink:
-
Ensure the substrate is clean and free of contaminants before printing.
-
Select a binder that is compatible with the substrate material.
-
Optimize the curing/drying process of the ink.
-
-
Ink Visibility under Ambient Light:
-
Reduce the concentration of the fluorescent complex in the ink.
-
Use a more transparent binder.
-
Conclusion
Quinoline-based fluorescent probes offer a sophisticated and highly secure solution for anti-counterfeiting applications. The "turn-on" fluorescence mechanism, triggered by a specific metal ion, provides a covert security feature that is difficult to replicate. The protocols outlined in this document provide a comprehensive guide for the synthesis of the probe, formulation of the ink, and its application and verification. The robust performance characteristics of such inks make them suitable for a wide range of security printing applications, contributing to the fight against counterfeiting in various industries.
References
Troubleshooting & Optimization
Troubleshooting low yield in Doebner-von Miller quinoline synthesis
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this reaction.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the Doebner-von Miller synthesis.
Problem: Low Yield with Significant Tar/Polymer Formation
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.
-
Difficulty in isolating the desired product.
-
Significantly reduced yield of the quinoline derivative.
Root Cause: The Doebner-von Miller reaction is typically performed under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] This is one of the most frequent side reactions and a primary cause of low yields.
Troubleshooting Steps:
-
Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[1][3]
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[1][4]
-
Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[1][5] Milder Lewis acids may be preferable in some instances.
-
Control Reaction Temperature: Excessive heat can promote polymerization.[1] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1] Stepwise heating or slow addition of reagents can help control exothermic reactions.[1][6]
Problem: Low Yield with Substituted Anilines
Symptoms:
-
The reaction yields are consistently low when using an aniline with certain substituents.
Root Cause: The electronic properties of the substituents on the aniline ring significantly influence the reaction's outcome. Anilines with electron-withdrawing groups are known to produce low yields in the conventional Doebner-von Miller reaction.[1] Conversely, strongly electron-donating groups might render the aniline too reactive, leading to other side reactions.
Troubleshooting Steps:
-
Modify Reaction Conditions: Systematically vary the acid catalyst, solvent, and temperature to find optimal conditions for the specific substituted aniline used.
-
Consider Alternative Syntheses: For anilines with potent electron-withdrawing groups, a modified approach like the Doebner hydrogen-transfer reaction might be more suitable.[1]
Problem: Presence of Dihydroquinoline Impurities in the Final Product
Symptoms:
-
The isolated product is contaminated with partially hydrogenated quinoline derivatives, which are often difficult to separate from the desired aromatic product.
Root Cause: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation due to an inefficient or insufficient oxidizing agent, or unfavorable reaction conditions, can lead to the isolation of dihydro- or even tetrahydroquinoline byproducts.[1]
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[1]
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using a suitable oxidizing agent (e.g., DDQ, MnO₂) can be performed.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which results in tar formation and significantly lowers the yield.[1][2] To prevent this, you can:
-
Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[1][3]
-
Use a biphasic solvent system to sequester the carbonyl compound.[1][4]
-
Optimize the type and concentration of the acid catalyst.[1]
-
Carefully control the reaction temperature to avoid excessive heat.[1][6]
Q2: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
A2: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[1]
Q3: How can I purify my quinoline product from the tarry byproducts?
A3: Purification can be challenging. Steam distillation is a classic and often effective method for isolating volatile quinolines from non-volatile tars.[1][7] For less volatile products, column chromatography on silica gel or alumina is a common technique.[1] It is advisable to first filter the crude product through a plug of silica gel to remove the bulk of the tar before detailed purification.[1]
Q4: My reaction is producing an unexpected isomer. What could be the cause?
A4: The formation of unexpected isomers can occur under specific conditions or with particular substrates. For instance, while the Doebner-von Miller reaction typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds, a reversal of this regioselectivity has been observed, especially with certain substrates in the presence of trifluoroacetic acid, leading to 4-substituted quinolines.[3] A thorough characterization of the product using techniques like NMR and mass spectrometry is crucial to identify the unexpected isomer.[3]
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Yield and Tar Formation
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Reagent Addition | Rapid addition of carbonyl | Slow, dropwise addition | Reduced polymerization[1] |
| Solvent System | Single-phase (aqueous acid) | Biphasic (aq. acid/toluene) | Reduced polymerization[1][4] |
| Temperature | High, uncontrolled reflux | Lowest effective temperature | Minimized tar formation[1] |
| Acid Catalyst | Highly concentrated H₂SO₄ | Milder Lewis acid (e.g., ZnCl₂) | Less side product formation[1] |
| Illustrative Yield | < 20% | > 60% | Increased product yield |
| Tar Formation | Significant | Minimal | Cleaner reaction mixture |
Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol: Synthesis of 2-Methylquinoline with Minimized Tar Formation
This protocol employs a biphasic system and gradual addition to reduce polymerization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reagent Preparation: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[1]
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.[1]
-
Work-up:
-
Cool the mixture to room temperature.[1]
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[1][2]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by distillation or column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in Doebner-von Miller synthesis.
Caption: Desired reaction pathway versus the major side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Skraup-Doebner-von Miller Quinoline Synthesis
Welcome to the Technical Support Center for the Skraup-Doebner-von Miller reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their quinoline synthesis, with a specific focus on minimizing tar formation.
Troubleshooting Guide
This guide addresses common issues encountered during the Skraup-Doebner-von Miller reaction in a question-and-answer format, providing actionable solutions to improve reaction outcomes.
Issue 1: Excessive Tar Formation and Dark Reaction Mixture
-
Question: My reaction mixture has turned into a thick, black tar, making product isolation nearly impossible. What is causing this, and how can I prevent it?
-
Answer: Tar formation is the most common challenge in the Skraup-Doebner-von Miller synthesis. The primary cause is the acid-catalyzed polymerization of highly reactive intermediates, particularly acrolein, which is formed from the dehydration of glycerol.[1][2] The highly exothermic nature of the reaction can create localized hotspots, further accelerating these unwanted side reactions.
Preventative Measures:
-
Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is highly recommended.[1][3] Ferrous sulfate helps to control the reaction's exothermicity, leading to a smoother and less violent reaction, which in turn reduces charring and tar formation.[3] Boric acid can also be used for this purpose.[3]
-
Slow Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring. This helps to dissipate heat and prevent a rapid, uncontrolled temperature increase.[2]
-
Controlled Heating: Gently heat the reaction mixture to initiate the reaction. Once the exothermic phase begins (indicated by boiling), remove the external heat source and allow the reaction to proceed under its own heat.[2] If the reaction becomes too vigorous, cooling the flask with a wet towel or an ice-water bath can help to moderate it.[2][4]
-
Optimal Temperature: Avoid excessively high temperatures. After the initial exotherm, maintain a controlled reflux to ensure the reaction goes to completion without promoting polymerization.[2]
-
Issue 2: Violent and Uncontrollable Reaction
-
Question: The reaction is extremely exothermic and difficult to control. What are the best practices to ensure a safe and manageable reaction?
-
Answer: The Skraup-Doebner-von Miller reaction is notoriously vigorous.[1] Controlling the exotherm is critical for both safety and for minimizing byproduct formation.
Control Strategies:
-
Moderator is Key: As mentioned above, the use of ferrous sulfate is a standard and effective method for taming the reaction's violence.[1]
-
Proper Reagent Addition Sequence: It is crucial to add the reagents in the correct order. Typically, the aniline, glycerol, and ferrous sulfate are mixed before the slow addition of sulfuric acid.[5] Adding the sulfuric acid before the ferrous sulfate can lead to an immediate and violent start to the reaction.[5]
-
Efficient Stirring: Ensure good agitation throughout the reaction to promote even heat distribution and prevent the formation of localized hotspots.
-
Appropriate Scale and Glassware: Use a flask that is large enough to accommodate potential foaming and vigorous boiling. A round-bottom flask with a wide-bore reflux condenser is recommended.
-
Issue 3: Low Yield of the Desired Quinoline Product
-
Question: My yields are consistently low, even when I manage to control the reaction. What factors could be contributing to poor product yield?
-
Answer: Low yields can be a result of incomplete reaction, product degradation, or losses during workup.
Troubleshooting Low Yields:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time after the initial exothermic phase to drive the reaction to completion.[2]
-
Purity of Reagents: The purity of the starting materials is important. For instance, using anhydrous glycerol can lead to better yields, as excess water can interfere with the reaction.[5]
-
Substituent Effects: The electronic nature of the substituents on the aniline can significantly impact the reaction. Electron-donating groups generally favor the reaction, while electron-withdrawing groups can deactivate the aromatic ring, requiring harsher conditions and potentially leading to lower yields.[6]
-
Choice of Oxidizing Agent: While nitrobenzene is a common oxidizing agent, alternatives like arsenic acid have been reported to result in a less violent reaction.[1] Iodine can also be used as a catalytic oxidizing agent.[2][7] The choice of oxidant can influence the overall yield.
-
Efficient Workup: The workup and purification steps are critical for maximizing the isolated yield. Tar-like residues can make extraction difficult, leading to product loss. Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of tar formation in the Skraup-Doebner-von Miller reaction?
-
Q2: How does ferrous sulfate act as a moderator in this reaction?
-
A2: Ferrous sulfate is believed to act as an oxygen carrier, which allows the oxidation step of the reaction to proceed more smoothly over a longer period. This controlled oxidation helps to moderate the overall exothermicity of the reaction, preventing it from becoming too violent and thereby reducing the formation of tar and other byproducts.[3][5]
-
-
Q3: Can I use a different oxidizing agent instead of nitrobenzene?
-
A3: Yes, other oxidizing agents can be used. Arsenic acid is a common alternative and is reported to lead to a less vigorous reaction.[1] Iodine has also been successfully employed as a catalytic oxidizing agent.[2][7] The choice of oxidizing agent can impact the reaction conditions and the final yield.
-
-
Q4: What is the most effective method for purifying the quinoline product from the tarry reaction mixture?
-
A4: Steam distillation is the most widely recommended and effective method for separating the volatile quinoline product from the non-volatile tarry byproducts.[2] After the reaction is complete and the mixture is made alkaline, steam is passed through the mixture, and the quinoline co-distills with the water. The quinoline can then be separated from the distillate.
-
-
Q5: How do substituents on the aniline starting material affect the reaction?
-
A5: Substituents on the aniline ring can have a significant electronic effect on the reaction. Electron-donating groups (e.g., -CH₃, -OCH₃) tend to increase the rate and yield of the reaction by activating the aromatic ring towards electrophilic substitution. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can deactivate the ring, often requiring more forcing conditions and resulting in lower yields.[6]
-
Data Presentation
Table 1: Influence of Moderator and Oxidizing Agent on Quinoline Synthesis Yield
| Aniline Derivative | Moderator | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Ferrous Sulfate | Nitrobenzene | Quinoline | 84-91 | [5] |
| 3-Nitro-4-aminoanisole | None | Arsenic Pentoxide | 6-Methoxy-8-nitroquinoline | Not specified | [4] |
| 4-Isopropylaniline | None | Iodine (catalytic) | 1,2-Dihydro-6-isopropyl-2,2,4-trimethylquinoline | 38 | [7] |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline using Ferrous Sulfate Moderator
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide solution (for workup)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.
-
Slowly and with efficient stirring and cooling, add concentrated sulfuric acid to the mixture.
-
Add nitrobenzene to the reaction mixture.
-
Gently heat the mixture. The reaction is exothermic and will begin to boil.
-
Once boiling commences, remove the external heat source and allow the reaction to reflux under its own heat. If the reaction becomes too vigorous, moderate it by cooling the flask.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for an additional 3-5 hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the mixture with water and then make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Set up for steam distillation and distill the crude quinoline from the tarry residue.
-
Separate the quinoline layer from the aqueous distillate. The crude quinoline can be further purified by vacuum distillation.
Protocol 2: Modified Skraup Synthesis of 6-Methoxy-8-nitroquinoline using Arsenic Pentoxide
This protocol is adapted from a procedure for synthesizing a substituted quinoline.[4][8]
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic pentoxide (powdered)
-
Glycerol (U.S.P. grade)
-
Concentrated Sulfuric Acid
-
Concentrated Ammonium Hydroxide (for workup)
-
Methanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, create a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.
-
With efficient stirring, slowly add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will rise spontaneously.
-
Carefully heat the mixture in an oil bath to a temperature between 105-110°C to remove water.
-
After dehydration is complete, carefully raise the internal temperature to 117-119°C and add more concentrated sulfuric acid dropwise over several hours while maintaining this temperature range.
-
After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.
-
Cool the reaction mixture below 100°C and dilute it with water.
-
Neutralize the mixture with concentrated ammonium hydroxide.
-
Filter the precipitated product, wash it with water, and then recrystallize from methanol to obtain the pure product.
Visualizations
Caption: Reaction mechanism of the Skraup-Doebner-von Miller synthesis.
Caption: Troubleshooting workflow for minimizing tar formation.
Caption: Experimental workflow for the purification of quinoline.
References
Technical Support Center: Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-substituted quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted quinoline-4-carboxylic acids?
A1: The most prevalent methods are the Pfitzinger reaction and the Doebner reaction. The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2][3][4] The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid.[5][6]
Q2: My reaction yield is very low. What are the common causes?
A2: Low yields can stem from several factors. For Doebner-type reactions, anilines with electron-withdrawing groups are known to produce low yields.[7][8] In Pfitzinger reactions, incomplete hydrolysis of isatin or side reactions of the carbonyl compound can be problematic. For both, common issues include suboptimal catalyst choice, incorrect reaction temperature, and the formation of side products like tars and polymers.[7][9][10]
Q3: I'm observing significant tar or polymer formation in my reaction. How can I prevent this?
A3: Tar formation is a frequent issue, especially in reactions conducted under strong acidic conditions like the Doebner-von Miller synthesis, a related reaction.[7][9] This is often due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds that can form in situ.[7][9] Strategies to minimize this include:
-
Using a biphasic solvent system: This can sequester the polymerizable carbonyl compound in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[7][11]
-
Controlling reaction temperature: Excessive heat can promote polymerization.[7]
-
Slow addition of reactants: A slow addition rate can help control the concentration of reactive intermediates.[9][11]
Q4: How can I improve the purity of my final product?
A4: Purification of quinoline-4-carboxylic acids typically involves the following steps:
-
After the reaction, the solvent is often removed, and the residue is dissolved in water to form the salt of the carboxylic acid.
-
The aqueous solution is then washed with an organic solvent like diethyl ether to remove neutral impurities.[1]
-
The aqueous layer is cooled and then acidified (e.g., with acetic acid or dilute HCl) to a pH of 4-5 to precipitate the carboxylic acid.[1][3]
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1][3]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Pfitzinger Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed, starting materials remain. | Incomplete hydrolysis of isatin. | Ensure a sufficiently strong base (e.g., KOH) and adequate reaction time for the initial ring-opening of isatin.[1][2] |
| Low reactivity of the carbonyl compound. | Consider using a more reactive carbonyl compound or increasing the reaction temperature and time. Microwave-assisted synthesis can also be explored to enhance reaction rates.[1][12][13] | |
| A complex mixture of products is observed. | Self-condensation of the carbonyl compound. | Slowly add the carbonyl compound to the reaction mixture to maintain a low concentration.[9] |
| Side reactions of the isatin intermediate. | Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation. |
Problem 2: Low Yield with Electron-Deficient Anilines in Doebner Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of an aniline with an electron-withdrawing group. | Reduced nucleophilicity of the aniline. | The conventional Doebner reaction is often inefficient for these substrates.[7] A modified approach, such as the Doebner hydrogen-transfer reaction, may be more suitable.[8] |
| Unsuitable acidic catalyst. | Screen different Brønsted or Lewis acids. For instance, BF₃·THF in acetonitrile has been shown to be effective for some electron-deficient anilines.[8][14] |
Experimental Protocols
Key Experiment 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid (Conventional Heating)
This protocol is a generalized method based on several reported procedures.[1][3]
-
Preparation: In a round-bottom flask, dissolve isatin (0.01 mol) in a 33% aqueous solution of potassium hydroxide (e.g., 15 mL). Stir the mixture until the isatin has completely dissolved and the color changes, indicating the formation of the potassium salt of the keto-acid.
-
Reactant Addition: Gradually add acetone (0.015 mol) to the reaction mixture.
-
Reaction: Reflux the mixture at approximately 79°C with continuous stirring for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.
-
Purification: Filter the precipitate, wash it with cold water, and dry it to obtain the crude product. Recrystallize the crude product from ethanol to afford pure 2-methylquinoline-4-carboxylic acid.
Key Experiment 2: Microwave-Assisted Pfitzinger Synthesis
This protocol demonstrates a rapid synthesis using microwave irradiation.[1][13]
-
Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Reactant Addition: To this solution, add the appropriate carbonyl compound (10.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short duration, for example, 9 minutes.[1]
-
Work-up: After irradiation, cool the vessel to room temperature and filter the solution. Pour the filtrate into an ice-water mixture and acidify with acetic acid.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.
Quantitative Data
Table 1: Reported Yields for Pfitzinger Synthesis of Various Quinoline-4-Carboxylic Acids
| R1 | R2 | Reaction Conditions | Yield (%) | Reference |
| H | CH₃ | KOH, Ethanol, Reflux, 24h | Moderate | [3] |
| H | Phenyl | KOH, Ethanol, Reflux, 24h | Good | [3] |
| 5-Chloro | Phenyl | Base, 80-90°C, 18-36h | - | [15] |
| H | Various Aryl | Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride, 80°C, Solvent-free | Good to Excellent | [16][17] |
| H | Various | KOH, Microwave, 9 min | Good | [1] |
Table 2: Optimization of Doebner Reaction Conditions for an Electron-Deficient Aniline
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| - | Ethanol | Reflux | Low | [8] |
| H₂NSO₃H | Water | - | Low | [8] |
| BF₃·THF | MeCN | 65 | Moderate | [8][14] |
| BF₃·THF | THF | 65 | Moderate | [8][14] |
| p-TSA | Water/Ethylene Glycol | - | Excellent | [18] |
Visualizations
Caption: General experimental workflow for the Pfitzinger synthesis.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guidance and detailed protocols for the purification of crude 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Doebner reaction?
A1: The crude product from a Doebner reaction typically contains unreacted starting materials and potential side products. The primary impurities to consider are:
-
Starting Materials: 1-Naphthylamine, 1-naphthaldehyde, and pyruvic acid.
-
Side Products: Products arising from the self-condensation of pyruvic acid or the formation of Schiff bases that do not proceed to the final cyclized product. The reaction mechanism can involve several intermediates, and incomplete conversion can leave these in the crude mixture.[1][2]
Q2: What are the general solubility properties of this compound?
A2: The molecule has a large, nonpolar aromatic system (naphthalene and quinoline rings) and a polar carboxylic acid group. This dual nature dictates its solubility:
-
Poorly soluble in water and nonpolar hydrocarbon solvents (e.g., hexanes).
-
Soluble in aqueous base (e.g., sodium hydroxide, potassium carbonate) due to the formation of a carboxylate salt.[3][4]
-
Soluble in polar aprotic solvents like DMSO, DMF, and THF.[5][6]
-
Sparingly to moderately soluble in alcohols like ethanol and methanol, with solubility increasing significantly upon heating.[7][8]
Q3: What is the recommended overall strategy for purifying the crude product?
A3: A multi-step approach is often most effective. A typical workflow involves an initial acid-base extraction to separate the acidic product from neutral and basic impurities, followed by recrystallization to achieve high purity. For very challenging separations or to obtain analytical-grade material, column chromatography or preparative HPLC may be necessary.[3][4][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
| Problem ID | Issue Encountered | Potential Causes | Suggested Solutions |
| PUR-001 | Crude product is a dark-colored tar or oil. | Formation of polymeric side products or persistent colored impurities from the reaction.[4] | 1. Begin with an acid-base workup (see Protocol 1) to isolate the acidic product. 2. During recrystallization (Protocol 2), perform a hot filtration after adding activated charcoal to the dissolved solution to adsorb colored impurities.[10] |
| PUR-002 | The compound "oils out" instead of forming crystals during recrystallization. | The solute concentration is too high; the solution was cooled too rapidly; the chosen solvent is not suitable.[6][10] | 1. Re-heat the mixture to redissolve the oil and add more solvent to create a more dilute solution. 2. Allow the solution to cool very slowly. Insulate the flask to reduce the cooling rate.[6] 3. Change the solvent system. Try a mixed-solvent system (e.g., dissolve in hot ethanol and slowly add water until turbidity appears, then clarify with a few drops of ethanol).[4] |
| PUR-003 | Crystallization results in a fine powder, not well-defined crystals. | Nucleation was too rapid, often caused by excessively fast cooling or high supersaturation.[10] | This indicates that the purity may be lower than desired due to impurity trapping. To obtain better crystals, repeat the recrystallization with a slower cooling rate. Re-heat the solution, add a small amount of extra solvent to ensure everything is dissolved, and then allow it to cool to room temperature undisturbed over several hours before moving to an ice bath.[10] |
| PUR-004 | The purified product shows a low or broad melting point and/or impure analytical data (NMR, HPLC). | The product is still contaminated with starting materials, side products, or residual solvent. | 1. Ensure the product is thoroughly dried under a high vacuum, preferably with gentle heating, to remove all solvent. 2. If impurities are still present, a second purification step using a different method is recommended. If recrystallization was used first, try column chromatography (Protocol 3). 3. Review the 1H NMR spectrum for characteristic peaks of the starting materials (e.g., aldehyde proton from 1-naphthaldehyde). |
| PUR-005 | The recovery yield after purification is very low. | The product has significant solubility in the cold recrystallization solvent; too much solvent was used for dissolution; product was lost during transfers or washing. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) for an adequate time before filtration to maximize precipitation.[10] 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6] |
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C20H13NO2 | |
| Molecular Weight | 299.33 g/mol | [11] |
| CAS Number | 6265-23-2 | [12] |
| Melting Point | ~198 °C | [11] |
| logP | 4.75 | [11] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for an initial cleanup to remove neutral and basic impurities.
-
Dissolution: Suspend the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Extraction: Add a 1 M aqueous solution of a weak base (e.g., sodium bicarbonate, K2CO3) and shake vigorously. The desired carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.[3] Repeat the extraction on the organic layer 2-3 times to maximize recovery.
-
Combine and Wash: Combine all aqueous layers. Wash this combined basic solution once with the organic solvent to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 1 M HCl dropwise with stirring. The this compound will precipitate out as a solid. Monitor the pH to ensure it is acidic (pH ~4-5).[4]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with deionized water to remove salts, followed by a small amount of cold ethanol or ether to help with drying.[4] Dry the product under a high vacuum.
Protocol 2: Purification by Recrystallization
This protocol is used to obtain a high-purity crystalline product.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble when hot and poorly soluble when cold. Ethanol, or a mixed system like DMF/water or ethanol/water, are good starting points.[4][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Cooling and Crystallization: Cover the flask and allow the hot solution to cool slowly to room temperature. Well-defined crystals should form. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly under a high vacuum.
Protocol 3: Purification by Column Chromatography
This method is useful for removing impurities with similar polarity to the desired product.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is common.[13] Because the target is an acid, adding a small amount (~0.5-1%) of acetic acid or formic acid to the mobile phase is crucial to ensure a sharp peak shape and prevent tailing.
-
Slurry and Loading: Prepare a slurry of the crude product with a small amount of silica gel and evaporate the solvent. Load the resulting dry powder onto the top of the prepared column.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualized Workflows
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. 2-NAPHTHALEN-1-YL-QUINOLINE-4-CARBOXYLIC ACID | 6265-23-2 [chemicalbook.com]
- 13. Quinoline based receptor in fluorometric discrimination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the synthesis of quinoline derivatives and their prevention
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common side products in the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during classical quinoline synthesis?
A1: The most prevalent side reactions are highly dependent on the specific synthetic method employed.
-
Skraup and Doebner-von Miller Syntheses: These reactions are notorious for producing significant amounts of tar and polymeric materials. This is primarily due to the harsh acidic and high-temperature conditions which promote the polymerization of acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[1][2]
-
Friedländer Synthesis: A common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly when the reaction is carried out under basic conditions.[3]
-
Combes Synthesis: When using unsymmetrical β-diketones, the formation of undesired regioisomers is a primary challenge.[4]
-
Conrad-Limpach-Knorr Synthesis: The main challenge is controlling the regioselectivity to favor the formation of either the 4-hydroxyquinoline (Conrad-Limpach product) or the 2-hydroxyquinoline (Knorr product).[5][6]
Q2: How can I generally improve the yield and purity of my quinoline synthesis?
A2: Optimizing reaction parameters is crucial for enhancing yield and purity. Key strategies include:
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Maintaining the lowest effective temperature can significantly minimize byproduct formation.[2]
-
Catalyst Selection: The choice of catalyst can dramatically influence the reaction outcome. Milder catalysts may be necessary to avoid harsh conditions that lead to side reactions.[2][3]
-
Purity of Starting Materials: Using highly pure reactants and solvents is essential to prevent the introduction of impurities that could participate in or catalyze side reactions.
-
Purification Techniques: Effective purification of the crude product is critical. Common methods include steam distillation to remove tarry residues, recrystallization, and column chromatography.[1][7]
Q3: Are there specific moderators to control highly exothermic reactions like the Skraup synthesis?
A3: Yes, the Skraup synthesis is known for being highly exothermic and potentially violent.[1][8] To control the reaction, moderators such as ferrous sulfate (FeSO₄) or boric acid are commonly added.[9] Ferrous sulfate is thought to act as an oxygen carrier, which helps to make the reaction proceed more smoothly over a longer duration.[10]
Troubleshooting Guides
Skraup Synthesis
Problem: The reaction is extremely vigorous and difficult to control, with significant tar formation.
Root Cause: The Skraup synthesis is a strongly exothermic reaction conducted under harsh acidic and oxidizing conditions, which can lead to uncontrolled boiling and polymerization of intermediates.[1][8]
Solutions:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a standard method to moderate the reaction's vigor.[9]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat.[1]
-
Gradual Heating: Gently heat the reaction mixture to initiate the reaction, and then remove the external heat source once the exothermic phase begins.[1]
| Parameter | Condition | Effect on Side Reactions |
| Moderator | Addition of Ferrous Sulfate (FeSO₄) | Makes the reaction less violent and reduces charring.[9] |
| Acid Addition | Slow and controlled with cooling | Prevents localized hotspots and uncontrolled exotherm.[1] |
| Heating | Gentle initial heating | Avoids rapid, uncontrolled reaction rates.[1] |
Experimental Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]
-
Slowly and with constant stirring, add concentrated sulfuric acid. The flask should be cooled in an ice bath during the addition.[1]
-
Gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic reaction should sustain reflux for 30-60 minutes.[1]
-
After the initial exothermic phase subsides, heat the mixture to reflux for an additional 3 hours to ensure the reaction goes to completion.[1]
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Isolate the crude quinoline from the tarry residue by steam distillation.[1]
-
The quinoline can be further purified by extraction of the distillate with an organic solvent, followed by distillation of the solvent.
Diagram: Troubleshooting Workflow for Skraup Synthesis
Caption: Decision-making workflow for moderating the Skraup synthesis.
Doebner-von Miller Synthesis
Problem: Low yield of the desired quinoline derivative due to the formation of a large amount of polymeric material.
Root Cause: The strongly acidic conditions used in the Doebner-von Miller reaction can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[2]
Solutions:
-
Biphasic Solvent System: Using a two-phase system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the acidic aqueous phase and thus minimizing polymerization.[2]
-
Slow Reactant Addition: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture keeps its concentration low, favoring the desired reaction over self-polymerization.[2]
-
Optimize Acid Concentration: While a strong acid is necessary, using the minimum effective concentration can help to reduce polymerization.
| Parameter | Condition | Effect on Side Reactions |
| Solvent System | Biphasic (e.g., water/toluene) | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[2] |
| Reactant Addition | Slow addition of the carbonyl compound | Maintains a low concentration of the carbonyl, disfavoring self-condensation.[2] |
| Acid Catalyst | Milder Lewis acids (e.g., ZnCl₂, SnCl₄) | Can provide a better balance between reaction rate and side product formation.[2] |
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[2]
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[2]
Friedländer Synthesis
Problem: Formation of self-condensation (aldol) products of the ketone reactant, leading to a complex mixture and low yield of the desired quinoline.
Root Cause: The ketone reactant can undergo self-condensation, especially under basic conditions, competing with the desired reaction with the 2-aminoaryl aldehyde or ketone.[3]
Solutions:
-
Use of an Imine Analog: To circumvent the conditions that favor aldol condensation, an imine analog of the 2-aminoaryl aldehyde or ketone can be used.[3]
-
Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed at lower temperatures, thereby minimizing self-condensation.[3]
-
Slow Addition of Ketone: Slowly adding the ketone to the reaction mixture can help to keep its concentration low and favor the reaction with the 2-aminoaryl carbonyl compound.[1]
| Parameter | Condition | Effect on Side Reactions |
| Catalyst | Acidic (e.g., p-TsOH) vs. Basic (e.g., KOH) | Acidic conditions can sometimes suppress base-catalyzed aldol condensation.[3] |
| Reactant Modification | Use of an imine analog of the 2-aminoaryl ketone | Avoids the need for basic conditions that promote aldol reactions.[3] |
| Reaction Setup | Slow addition of the ketone | Minimizes the concentration of the ketone, reducing self-condensation.[1] |
Experimental Protocol: Friedländer Synthesis Using an Acid Catalyst
Materials:
-
2-Aminobenzophenone
-
Acetone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone in toluene.
-
Add acetone and a catalytic amount of p-TsOH (e.g., 10 mol%).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water and extract the product with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by crystallization or column chromatography.
Combes Synthesis
Problem: Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.
Root Cause: The cyclization step of the Combes synthesis can occur at two different positions on the aniline ring, leading to the formation of regioisomers. The regioselectivity is influenced by both steric and electronic factors.[4]
Solutions:
-
Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[4]
-
Aniline Substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[4]
-
Choice of Acid Catalyst: Different acid catalysts, such as sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of regioisomers formed.[4]
| Parameter | Condition | Effect on Regioselectivity |
| β-Diketone Structure | Increased steric bulk on one side | Favors cyclization at the less sterically hindered position.[4] |
| Aniline Substituents | Electron-donating vs. electron-withdrawing | Influences the nucleophilicity of the ortho positions, directing cyclization.[4] |
| Acid Catalyst | H₂SO₄ vs. Polyphosphoric acid (PPA) | Can alter the ratio of regioisomers formed.[4] |
Diagram: Factors Influencing Regioselectivity in Combes Synthesis
Caption: Key factors influencing the regiochemical outcome of the Combes synthesis.
Conrad-Limpach-Knorr Synthesis
Problem: Lack of selectivity, leading to a mixture of 4-hydroxyquinoline (Conrad-Limpach product) and 2-hydroxyquinoline (Knorr product).
Root Cause: The reaction of anilines with β-ketoesters can proceed via two different pathways depending on the reaction temperature. At lower temperatures, the aniline attacks the keto group, leading to the 4-hydroxyquinoline. At higher temperatures, the aniline attacks the ester group, resulting in the 2-hydroxyquinoline.[5][6]
Solutions:
-
Temperature Control: This is the most critical parameter for controlling the regioselectivity.
-
Kinetic Control (Lower Temperature): Favors the formation of the 4-hydroxyquinoline.
-
Thermodynamic Control (Higher Temperature, ~140°C): Favors the formation of the 2-hydroxyquinoline.[5]
-
-
Catalyst: The presence of an acid catalyst is often necessary for the Conrad-Limpach pathway.
| Temperature | Product Favored | Pathway |
| Lower Temperature | 4-Hydroxyquinoline | Conrad-Limpach (Kinetic Product)[6] |
| Higher Temperature (~140°C) | 2-Hydroxyquinoline | Knorr (Thermodynamic Product)[5] |
Diagram: Temperature Control of Regioselectivity in Conrad-Limpach-Knorr Synthesis
Caption: Influence of temperature on the outcome of the Conrad-Limpach-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. benchchem.com [benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Regioselectivity in Combes Quinoline Synthesis
Welcome to the technical support center for the Combes quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving regioselectivity in this important reaction.
Troubleshooting Guide
Issue: Poor or Undesired Regioselectivity
When using unsymmetrical β-diketones, the Combes synthesis can yield a mixture of regioisomers, complicating purification and reducing the yield of the target compound.[1] The regiochemical outcome is primarily governed by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone.[2]
Possible Cause 1: Unfavorable Electronic Effects
The electronic nature of the substituents on the aniline ring can influence the position of the cyclization. Electron-donating groups (EDGs) on the aniline can enhance the nucleophilicity of the aromatic ring, affecting the rate and position of the electrophilic aromatic annulation, which is the rate-determining step.[2]
Solutions:
-
Aniline Substitution:
-
For β-diketones with a trifluoromethyl group, using an aniline with an electron-donating group (e.g., methoxy) tends to favor the formation of the 2-CF₃-quinoline isomer.[2]
-
Conversely, anilines with electron-withdrawing groups (e.g., chloro, fluoro) have been observed to favor the formation of the 4-CF₃ regioisomer.[2]
-
Possible Cause 2: Steric Hindrance
Steric hindrance from bulky substituents on either the aniline or the β-diketone can play a significant role in directing the cyclization to the less sterically hindered position.[2]
Solutions:
-
β-Diketone Substitution: Increasing the steric bulk of one of the substituents on the β-diketone can effectively block one of the cyclization pathways, thereby favoring the formation of a single regioisomer.[2]
-
Aniline Substitution: While less commonly manipulated for this specific purpose, a bulky substituent on the aniline could potentially influence the orientation of the intermediate, favoring cyclization at the less hindered ortho-position.[1]
Possible Cause 3: Inappropriate Catalyst
The choice of acid catalyst can influence the reaction rate and, in some cases, the regioselectivity. While concentrated sulfuric acid is traditionally used, other catalysts may offer advantages.[2][3]
Solutions:
-
Alternative Acid Catalysts: Polyphosphoric acid (PPA) is a commonly used alternative to sulfuric acid.[4]
-
Modified Catalysts: A mixture of polyphosphoric acid (PPA) and an alcohol (e.g., ethanol) can form a polyphosphoric ester (PPE) catalyst. This has been reported to be a more effective dehydrating agent than sulfuric acid in some modified Combes syntheses.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the Combes quinoline synthesis?
A1: The regioselectivity is primarily controlled by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone starting materials.[2] The interplay of these factors determines the preferred pathway for the intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step of the reaction.[2]
Q2: How do electron-donating and electron-withdrawing groups on the aniline affect the regiochemical outcome?
A2: In the case of trifluoromethyl-β-diketones, anilines with electron-donating groups like methoxy (-OCH₃) tend to favor the formation of the 2-CF₃-quinoline.[2] In contrast, anilines bearing electron-withdrawing groups such as chloro (-Cl) or fluoro (-F) have been shown to yield the 4-CF₃-quinoline as the major product.[2]
Q3: Can I use a different acid catalyst instead of concentrated sulfuric acid?
A3: Yes, other acid catalysts can be used. Polyphosphoric acid (PPA) is a common alternative.[4] Additionally, a mixture of PPA and an alcohol, which forms a polyphosphoric ester (PPE), has been used as an effective catalyst and dehydrating agent.[2] The choice of catalyst can affect reaction conditions and yields, so optimization may be necessary.
Q4: I am still getting a mixture of regioisomers. What is the best way to separate them?
A4: If optimizing the reaction conditions does not provide a single regioisomer, standard chromatographic techniques are typically used for separation. Flash column chromatography on silica gel is a common method for separating quinoline isomers. The choice of eluent will depend on the polarity of your specific products.
Data Presentation
The following tables summarize the influence of substituents on the regioselectivity of the Combes quinoline synthesis.
Table 1: Effect of Aniline and β-Diketone Substituents on Regioselectivity
| Aniline Substituent (para-) | β-Diketone R Group | Major Regioisomer | Reference |
| Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | 2-CF₃-quinoline | [2] |
| Chloro (-Cl) | Trifluoromethyl (-CF₃) | 4-CF₃-quinoline | [2] |
| Fluoro (-F) | Trifluoromethyl (-CF₃) | 4-CF₃-quinoline | [2] |
| Unspecified | Increasing steric bulk | Favors cyclization at less hindered position | [2] |
Note: This table is based on trends reported in the literature. For specific regioisomeric ratios and yields, it is recommended to consult the primary research articles.
Experimental Protocols
Protocol 1: General Procedure for the Combes Quinoline Synthesis using Sulfuric Acid
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq.) and the β-diketone (1.0 eq.).
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 eq.) with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 80-120 °C) for the required time (monitor by TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the solution is alkaline.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Combes Synthesis using Polyphosphoric Acid (PPA)
-
Reactant Mixture: In a round-bottom flask, thoroughly mix the aniline (1.0 eq.) and the unsymmetrical β-diketone (1.0 eq.).
-
Catalyst Addition: To the stirred mixture, add polyphosphoric acid (a sufficient amount to ensure stirring is possible).
-
Heating: Heat the reaction mixture to the appropriate temperature (e.g., 100-140 °C) and maintain for the necessary duration (monitor by TLC).
-
Work-up: After cooling, cautiously add the viscous mixture to a beaker of ice water with stirring.
-
Neutralization and Extraction: Neutralize the solution with a strong base and extract the product with an organic solvent as described in Protocol 1.
-
Purification: Purify the product using column chromatography.
Visualizations
Combes Quinoline Synthesis: Reaction Mechanism
Caption: The mechanism of the Combes quinoline synthesis.
Troubleshooting Workflow for Poor Regioselectivity
References
Alternative catalysts for the Doebner reaction to improve yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Doebner and Doebner-Miller reactions. Our focus is on leveraging alternative catalysts and optimized protocols to enhance reaction yields and broaden substrate scope, particularly for challenging substrates like electron-deficient anilines.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction and its common variant?
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[1] A widely used variation is the Doebner-Miller reaction, which utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines.[1]
Q2: What are the conventional catalysts for the Doebner reaction?
Typically, the reaction is catalyzed by Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH), or Lewis acids like tin tetrachloride (SnCl₄) and scandium(III) triflate (Sc(OTf)₃).[1][2]
Q3: Why are my reaction yields consistently low?
Low yields in the Doebner reaction can be attributed to several factors:
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Substrate Reactivity: Anilines bearing electron-withdrawing groups (EWGs) exhibit reduced nucleophilicity, leading to poor yields under conventional conditions.[1][2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or an inappropriate choice of catalyst and solvent can significantly hinder the reaction's efficiency.[1]
-
Side Reactions: The formation of byproducts, such as polymers and tars from the decomposition of starting materials, consumes reactants and lowers the yield of the desired quinoline.[1][3]
-
Inefficient Workup: Product loss can occur during extraction and purification steps if the protocol is not optimized.[1]
Q4: I'm working with an electron-deficient aniline and getting very poor results. What can I do?
This is a common challenge due to the decreased reactivity of the aniline.[1][2] A highly effective approach is to use a modified "Doebner hydrogen-transfer reaction" which employs a Lewis acid catalyst like Boron trifluoride etherate (BF₃·THF) in a suitable solvent such as acetonitrile (MeCN).[1][4][5] This method has been shown to provide good to excellent yields for a wide range of anilines, including those with potent EWGs.[4][5]
Q5: Tar and polymer formation is a significant issue in my Doebner-Miller reaction. How can I prevent this?
Tar formation is typically caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][6] To mitigate this, consider the following strategies:
-
Employ a Biphasic Solvent System: Sequestering the carbonyl compound in an organic phase (like toluene) away from the acidic aqueous phase can drastically reduce polymerization.[6]
-
Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps control the reaction rate and minimize self-condensation.[3][6]
-
Use a Heterogeneous Catalyst: A recyclable solid acid catalyst, such as Ag(I)-exchanged Montmorillonite K10, can promote cyclization while minimizing polymerization, often under solvent-free conditions.[7]
Troubleshooting Guides
Problem 1: Low Yield with Electron-Deficient Anilines
| Possible Cause | Troubleshooting Steps |
| Reduced Nucleophilicity of Aniline | Switch from traditional Brønsted acids to a Lewis acid catalyst. BF₃·THF in acetonitrile has proven highly effective. This "Doebner hydrogen-transfer" modification can significantly improve yields for these challenging substrates.[1][4][5] |
| Suboptimal Catalyst/Solvent Combination | Conventional conditions like refluxing in ethanol may not be suitable.[4][5] Screen different solvents; acetonitrile (MeCN) is often a superior choice for ease of workup and improved yields with Lewis acid catalysts.[1][4][5] |
| Formation of Reduced Imine Byproduct | In the hydrogen-transfer modification, an imine intermediate is reduced. To drive the reaction towards the desired quinoline, increase the equivalents of the aniline and aldehyde relative to pyruvic acid.[1][4] |
Problem 2: Formation of Polymeric Byproducts and Tar (Primarily in Doebner-Miller Reaction)
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Polymerization of Carbonyl Compound | Employ a biphasic reaction medium (e.g., water/toluene) to sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the high concentration of acid.[6] |
| Harsh Reaction Conditions | Avoid excessively high temperatures which can accelerate tar formation.[3] Optimize the temperature and consider a milder Lewis acid catalyst.[8] |
| Concentration of Reactants | Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly or portion-wise to the reaction mixture to maintain a low concentration and disfavor self-condensation.[3][6] |
| Catalyst Choice | Consider a solid, recyclable acid catalyst like Ag(I)-exchanged Montmorillonite K10. This has been shown to provide high yields under solvent-free conditions, simplifying the reaction and workup.[7] |
Data Presentation: Catalyst Performance in the Doebner Reaction
The following table summarizes the performance of various catalysts, highlighting the improved yields obtained with alternative systems, especially for challenging substrates.
| Catalyst | Aniline Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂NSO₃H | 6-(trifluoromethoxy)aniline | H₂O | 100 | 24 | Low | [4][5] |
| p-TsOH | 6-(trifluoromethoxy)aniline | Ethanol | Reflux | 24 | Low | [4][5] |
| BF₃·THF | 6-(trifluoromethoxy)aniline | Acetonitrile | 65 | 24 | 85 | [4][5] |
| BF₃·THF | 4-Nitroaniline | Acetonitrile | 65 | 24 | 78 | [4][5] |
| BF₃·THF | 4-Methoxyaniline | Acetonitrile | 65 | 24 | 90 | [4][5] |
| Ag(I)-Mont. K10 | Aniline | Solvent-free | 120 | 3 | 89 | [7] |
| Ag(I)-Mont. K10 | p-Toluidine | Solvent-free | 120 | 3 | 85 | |
| Ag(I)-Mont. K10 | p-Anisidine | Solvent-free | 120 | 3 | 81 |
Experimental Protocols
Protocol 1: High-Yield Synthesis using BF₃·THF (Doebner Hydrogen-Transfer Modification)
This protocol is optimized for challenging electron-deficient anilines.[1][4]
-
Reaction Setup: To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).
-
Initial Heating: Stir the reaction mixture at 65 °C for 10 minutes.
-
Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.
-
Reaction Completion: Continue to heat the reaction mixture at 65 °C for an additional 21 hours. Monitor progress by TLC.
-
Workup: After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate (Na₂SO₄), and concentrating under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Solvent-Free Doebner-Miller Reaction using Ag(I)-Exchanged Montmorillonite K10
This protocol provides an environmentally friendly alternative with a recyclable catalyst.[7]
-
Reactant Preparation: In a reaction vial, dissolve the amine (1.50 mmol) and the α,β-unsaturated aldehyde (1.00 mmol) in diethyl ether (1.5 mL).
-
Catalyst Addition: Add Ag(I)-exchanged Montmorillonite K10 (0.50 g) to the solution and stir for 5 minutes.
-
Solvent Removal: Remove the diethyl ether in vacuo to obtain a dry powder.
-
Reaction: Heat the solvent-free mixture at 120 °C for 3 hours.
-
Isolation: After cooling to room temperature, filter the reaction mixture through a short silica plug, washing the solid residue thoroughly with dichloromethane (CH₂Cl₂).
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary. The catalyst can be recovered and reused.[7][9]
Visualizations
Caption: Proposed mechanism of the Doebner reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst | Semantic Scholar [semanticscholar.org]
How to control exothermic reactions in quinoline synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the exothermic nature of various quinoline synthesis reactions. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which quinoline synthesis reactions are known to be highly exothermic?
A1: Several classical quinoline synthesis methods are notably exothermic. The Skraup synthesis is notoriously vigorous and can be difficult to control.[1][2] The Doebner-von Miller reaction can also be strongly exothermic, particularly during the initial stages.[3] Other syntheses, like the Combes and Friedländer, may also exhibit exothermic behavior depending on the specific substrates and conditions used.[1][4]
Q2: What are the primary dangers of an uncontrolled exothermic reaction in quinoline synthesis?
A2: The primary danger is a "runaway reaction," a thermally unstable process where the rate of heat generation surpasses the rate of heat removal.[5] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture.[5] Other hazards include vigorous, uncontrolled boiling of the solvent, evolution of toxic fumes, and the formation of significant amounts of tar and polymeric byproducts, which complicates product isolation and reduces yield.[3][5][6]
Q3: What are the general strategies for controlling reaction exotherms?
A3: Effective temperature control is crucial. Key strategies include:
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Slow Reagent Addition: Adding one reagent to another in a slow, controlled manner allows for gradual heat dissipation.[5]
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External Cooling: Utilizing an ice-water or ice-salt bath to cool the reaction vessel is a common and effective method, especially during the initial addition of reagents.[5][7]
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Efficient Stirring: Good agitation ensures even heat distribution and prevents the formation of localized hotspots.[1][5]
-
Use of Moderators: In certain reactions, like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) or boric acid are added to make the reaction less violent.[1][2]
-
Solvent Selection: A solvent with a suitable boiling point can help dissipate heat through reflux. However, vigorous, uncontrolled reflux can be a sign of a potential runaway reaction.[5]
-
Careful Scaling: Be cautious when scaling up a reaction. A larger volume has a smaller surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.[5]
Q4: How can I monitor the progress of my quinoline synthesis?
A4: A combination of analytical techniques is recommended for robust reaction monitoring. Thin-Layer Chromatography (TLC) is ideal for rapid, qualitative tracking of the consumption of starting materials and the appearance of the product.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) can provide verification of the molecular weight of intermediates and the final product, confirming a successful synthesis and assessing purity.[8]
Troubleshooting Guide: Exothermic Reaction Issues
| Problem | Potential Cause | Suggested Solution | Relevant Synthesis |
| Reaction is uncontrollably violent and boiling. | The rate of heat generation is exceeding the rate of heat removal (runaway reaction).[5] | Immediate Action: If safe, immerse the reaction flask in an ice-water bath to cool it rapidly.[7] Prevention: • Ensure slow and controlled addition of reagents, particularly strong acids like H₂SO₄.[1] • Use a moderating agent like FeSO₄.[1][7] • Ensure efficient stirring and external cooling from the start.[1][5] | Skraup, Doebner-von Miller |
| Significant tar and polymer formation. | Harsh acidic and high-temperature conditions are causing polymerization of reactants or intermediates.[1][3][6] | • Use a moderating agent (e.g., ferrous sulfate) to control the reaction rate.[1] • Optimize and control the temperature; avoid excessive heat.[1][3] • Add the carbonyl compound or acid slowly to the reaction mixture.[1][3] • Consider a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization.[1][6] | Skraup, Doebner-von Miller |
| Reaction starts but then stalls. | Insufficient temperature to overcome activation energy after initial exotherm, or catalyst deactivation. | • After the initial exotherm subsides, apply gentle and controlled heating to maintain the reaction.[1][7] • If a catalyst is used, consider adding a fresh portion.[8] | General |
| Low yield despite complete consumption of starting material. | Side reactions, product degradation due to high temperatures, or polymerization. | • Maintain the reaction at the optimal temperature to favor the desired product formation.[3] • Minimize reaction time once the starting material is consumed to avoid product degradation.[3] • Implement measures to reduce tarring and polymerization (see above). | General |
Experimental Protocols
Protocol 1: Controlled Skraup Synthesis of Quinoline
This protocol incorporates measures to moderate the highly exothermic nature of the Skraup reaction.
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add aniline, glycerol, and a moderator such as ferrous sulfate heptahydrate.[1]
-
Acid Addition: Begin vigorous stirring and start cooling the flask in an ice-water bath. Slowly add concentrated sulfuric acid through the dropping funnel over a period of 30-45 minutes. Maintain the temperature below a designated point by controlling the addition rate.[1][6]
-
Initiation of Reaction: After the acid addition is complete, remove the ice bath and gently heat the mixture to initiate the reaction. An increase in the internal temperature and the onset of boiling will indicate initiation.[1][7]
-
Controlling the Exotherm: Once the exothermic reaction begins, immediately remove the external heat source. The heat generated by the reaction itself should be sufficient to sustain reflux. If the reaction becomes too vigorous, re-immerse the flask in the cooling bath.[1][7]
-
Completion: After the initial vigorous reaction subsides (typically 30-60 minutes), reapply gentle heat and maintain reflux for several hours to ensure the reaction goes to completion.[1][7]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude quinoline.[1][4] The product can then be isolated via steam distillation or extraction.[1]
Protocol 2: Controlled Doebner-von Miller Synthesis
This protocol focuses on minimizing polymerization by controlling the exotherm.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, prepare a solution of the aniline in an appropriate acidic medium (e.g., hydrochloric acid).[3][4]
-
Reagent Addition: Cool the flask in an ice bath. Slowly add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) through the dropping funnel with efficient stirring. The slow addition and low temperature help to control the exothermic reaction and minimize polymerization.[3]
-
Catalyst Addition: After the addition is complete, a Lewis acid catalyst such as zinc chloride may be added.[3]
-
Reaction: Remove the cooling bath and heat the reaction mixture to reflux for the specified time, monitoring the progress by TLC.[3][4] Avoid excessively high temperatures which can promote tar formation.[3]
-
Work-up: After completion, cool the reaction mixture and neutralize it to isolate the quinoline product. Incomplete neutralization can lead to product loss during extraction.[3]
Visualizations
Caption: A generalized workflow for managing exothermic quinoline syntheses.
Caption: A decision tree for troubleshooting common exothermic reaction problems.
References
Overcoming solubility issues of quinoline derivatives in aqueous media
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aqueous solubility of quinoline derivatives.
Frequently Asked Questions (FAQs)
FAQ 1: Why do many of my quinoline derivatives exhibit poor aqueous solubility?
Quinoline derivatives often show low water solubility due to their inherent molecular structure. The quinoline ring system is aromatic, rigid, and largely hydrophobic. This planarity can promote strong intermolecular π-π stacking in the solid state, making it difficult for water molecules to solvate the compound effectively. The overall solubility is a balance between the hydrophobic quinoline core and the polarity of its substituent groups.
Caption: Key structural factors governing the aqueous solubility of quinoline derivatives.
FAQ 2: What are the primary strategies for improving the aqueous solubility of a quinoline derivative?
Solubility enhancement strategies can be broadly categorized into two main approaches: chemical modification of the molecule itself and formulation-based techniques that improve the dissolution of the existing molecule. The choice of strategy depends on the development stage of the compound, its physicochemical properties, and the intended application.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guides
Problem 1: My quinoline derivative is precipitating out of the aqueous buffer during my experiment.
Cause: This typically occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous medium. This is common when diluting a concentrated stock solution (e.g., in DMSO) into a buffer.
Troubleshooting Steps:
-
pH Adjustment: If your compound has ionizable groups (e.g., a basic nitrogen on the quinoline ring), its solubility will be highly pH-dependent. For a basic compound, lowering the pH will lead to protonation and formation of a more soluble cationic species. Conversely, for an acidic substituent, increasing the pH will form a more soluble anionic salt.
-
Introduce a Co-solvent: The presence of a small percentage of a water-miscible organic solvent can significantly increase solubility.
-
Temperature Control: While less common for in-vitro assays, slight heating can sometimes increase solubility. However, be cautious about compound stability at elevated temperatures.
-
Reduce Final Concentration: If possible, lowering the final concentration of the compound in your assay may be the simplest solution.
The following table shows the solubility of a hypothetical quinoline derivative (Q-X) in a phosphate-buffered saline (PBS, pH 7.4) system with various co-solvents.
| Co-solvent | Concentration in PBS (% v/v) | Solubility of Q-X (µg/mL) | Fold Increase |
| None (Control) | 0% | 1.5 | 1.0 |
| Ethanol | 5% | 12.8 | 8.5 |
| Ethanol | 10% | 35.2 | 23.5 |
| PEG 400 | 5% | 25.1 | 16.7 |
| PEG 400 | 10% | 78.9 | 52.6 |
| DMSO | 1% | 15.6 | 10.4 |
| DMSO | 2% | 41.3 | 27.5 |
-
Preparation of Supersaturated Slurries: Add an excess amount of the quinoline derivative to vials containing the desired aqueous medium (e.g., PBS pH 7.4) with varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Analysis: Carefully collect the supernatant. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.
Problem 2: I am trying to use a cyclodextrin to solubilize my compound, but the effect is minimal.
Cause: The effectiveness of cyclodextrin complexation depends on a good "fit" between the host cyclodextrin cavity and the guest quinoline derivative. Mismatches in size, geometry, or polarity can lead to poor inclusion and minimal solubility enhancement.
Troubleshooting Steps:
-
Screen Different Cyclodextrins: Don't assume one type of cyclodextrin will work. The most common are β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD). Their cavity sizes and rim functionalities differ.
-
Perform a Phase Solubility Study: This experiment is crucial for confirming complex formation and determining the stability constant (Ks) and complexation efficiency. A linear (AL-type) phase solubility diagram where solubility increases proportionally with cyclodextrin concentration is ideal.
-
Check for Self-Aggregation: At high concentrations, some quinoline derivatives might self-aggregate, which can interfere with cyclodextrin complexation.
| Cyclodextrin Type | Abbreviation | Cavity Diameter (Å) | Aqueous Solubility (g/100mL at 25°C) | Key Features |
| α-Cyclodextrin | α-CD | 4.7 - 5.3 | 14.5 | Smallest cavity, suitable for small molecules or side chains. |
| β-Cyclodextrin | β-CD | 6.0 - 6.5 | 1.85 | Most common size, fits many aromatic rings. Low intrinsic solubility. |
| γ-Cyclodextrin | γ-CD | 7.5 - 8.3 | 23.2 | Larger cavity, suitable for bulkier molecules. |
| Hydroxypropyl-β-CD | HP-β-CD | 6.0 - 6.5 | > 60 | High aqueous solubility, commonly used in parenteral formulations. |
| Sulfobutylether-β-CD | SBE-β-CD | 6.0 - 6.5 | > 70 | High aqueous solubility, negatively charged, can interact with cationic drugs. |
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD in water or buffer).
-
Add Excess Compound: Add an excess amount of the quinoline derivative to each cyclodextrin solution in separate vials.
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Equilibrate: Seal the vials and shake at a constant temperature for 24-72 hours until equilibrium is reached.
-
Filter and Analyze: Filter the samples through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantify: Measure the concentration of the quinoline derivative in each filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot and Analyze: Plot the total concentration of the dissolved quinoline derivative (Y-axis) against the concentration of the cyclodextrin (X-axis). The slope and intercept of the linear portion of the graph can be used to calculate the stability constant of the complex.
Problem 3: My attempt at salt formation did not yield a stable, soluble product.
Cause: Successful salt formation requires careful consideration of the pKa relationship between the drug molecule and the selected counter-ion, as well as the properties of the crystallization solvent.
Troubleshooting Steps:
-
Verify pKa Difference (ΔpKa): For a stable acid-base salt to form, the pKa of the base (e.g., the quinoline nitrogen) should be significantly higher than the pKa of the acidic counter-ion. A common rule of thumb is that the difference (ΔpKa = pKabase - pKaacid) should be greater than 3.
-
Choose an Appropriate Solvent: The solvent used for crystallization is critical. It must be a solvent in which the free form of the drug is soluble but the salt form is insoluble, allowing the salt to precipitate. Anti-solvent addition is a common technique.
-
Screen Multiple Counter-ions: Not all counter-ions will form stable, crystalline salts. It is essential to screen a variety of pharmaceutically acceptable counter-ions (e.g., HCl, sulfate, mesylate, tartrate, citrate).
Caption: Logic for selecting a counter-ion for salt formation based on pKa.
Technical Support Center: Stabilizing Quinoline-Based Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating photobleaching of quinoline-based fluorescent probes. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the stability of your fluorescent signals and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for quinoline-based fluorescent probes?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] This process leads to a loss of fluorescence signal, which can be particularly problematic when imaging quinoline-based probes for several reasons:
-
Signal-to-Noise Ratio Reduction: As the probe photobleaches, the signal intensity decreases, leading to a lower signal-to-noise ratio and reduced image quality.
-
Quantitative Analysis Errors: In quantitative fluorescence microscopy, photobleaching can lead to inaccurate measurements of probe concentration or localization.
-
Limited Observation Time: Rapid photobleaching limits the duration of time-lapse imaging experiments, hindering the study of dynamic cellular processes.
Q2: What are the main factors that influence the rate of photobleaching?
The rate of photobleaching is influenced by several factors:
-
Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.[1]
-
Exposure Duration: Longer exposure to excitation light leads to more significant photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species (ROS).
-
Probe Environment: The local chemical environment, including pH and the presence of quenching agents, can affect the photostability of the probe.[1]
-
Intrinsic Properties of the Fluorophore: The inherent chemical structure of the quinoline derivative determines its intrinsic photostability.
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They work through various mechanisms, including:
-
Scavenging Reactive Oxygen Species (ROS): Many antifade reagents are antioxidants that neutralize ROS, which are major contributors to photobleaching.
-
Triplet State Quenching: Some antifade agents can quench the excited triplet state of the fluorophore, a long-lived state that is prone to photochemical reactions.
Commonly used antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Commercial antifade mounting media are also widely available.
Q4: How do I choose the right antifade reagent for my quinoline-based probe?
The choice of antifade reagent can depend on the specific quinoline probe and the experimental conditions. While some antifade agents are broadly effective, their performance can vary with different fluorophores.[2] It is often necessary to empirically test a few different antifade reagents to find the most effective one for your specific probe and application. Some commercial antifade reagents have been shown to be effective, but they may also reduce the initial fluorescence intensity.[2]
Q5: Besides using antifade reagents, what other strategies can I employ to minimize photobleaching?
Several imaging best practices can help minimize photobleaching:
-
Minimize Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.
-
Reduce Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Neutral Density Filters: These filters can be used to attenuate the excitation light intensity.
-
Minimize Illumination of the Sample: Use the microscope's shutter to block the excitation light when not actively acquiring images.
-
Optimize Filter Sets: Ensure that your filter sets are appropriate for the excitation and emission spectra of your quinoline probe to maximize signal collection and minimize excitation light exposure.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence imaging with quinoline-based probes.
Problem 1: Weak or No Fluorescence Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Filter Set | Verify that the excitation and emission filters are appropriate for the spectral properties of your specific quinoline probe. |
| Low Probe Concentration | Increase the concentration of the fluorescent probe. Perform a concentration titration to find the optimal signal-to-noise ratio. |
| Probe Degradation | Ensure the probe has been stored correctly (typically in the dark at low temperatures). Prepare fresh probe solutions. |
| pH Sensitivity | The fluorescence of many quinoline probes is pH-dependent. Check and adjust the pH of your imaging buffer to the optimal range for your probe.[1] |
| Photobleaching | The signal may have already bleached before observation. Reduce excitation light intensity and exposure time. Use an antifade reagent. |
Problem 2: Rapid Fading of Fluorescence Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity. Use neutral density filters to attenuate the light. |
| Long Exposure Times | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions. |
| Absence of Antifade Reagent | Mount the sample in a suitable antifade medium. |
| High Oxygen Concentration | For fixed samples, use an antifade reagent that scavenges oxygen. For live-cell imaging, consider using an oxygen-depleting system if compatible with your experiment. |
Problem 3: High Background Fluorescence
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a quinoline probe with emission in the red or near-infrared region to avoid the typical autofluorescence spectrum of cells and tissues. |
| Excess Probe | Optimize the probe concentration and washing steps to remove unbound probe. |
| Impure Probe | Ensure the purity of your quinoline-based probe. Impurities can sometimes be fluorescent. |
| Mounting Medium | Some mounting media can be autofluorescent. Check the specifications of your mounting medium and consider trying an alternative. |
Quantitative Data Summary
The photostability of fluorescent probes can be quantified by their photobleaching quantum yield (Φ_p), which is the probability that a fluorophore will be photobleached upon absorbing a photon. A lower Φ_p indicates higher photostability. The effectiveness of antifade reagents can be assessed by comparing the photobleaching rates of a probe in the presence and absence of the reagent.
| Antifade Reagent | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Highly effective at reducing fading for many fluorophores.[2] | Can reduce the initial fluorescence intensity.[2] May not be compatible with all fluorophores. |
| n-Propyl gallate (NPG) | Effective at retarding fading.[2] | Can be difficult to dissolve. May reduce initial fluorescence intensity.[2] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Moderately effective. Less toxic than PPD. | Generally less effective than PPD.[2] Can reduce initial fluorescence intensity. |
| Commercial Antifade Mountants | Often optimized for high performance and ease of use. Can provide excellent photostability. | Can be more expensive. May still cause some initial quenching of fluorescence. |
Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of a Quinoline-Based Probe
This protocol describes a method to quantify the photobleaching rate of a fluorescent probe in a fixed sample.
Materials:
-
Fluorescence microscope with a digital camera
-
Quinoline-based fluorescent probe
-
Appropriate mounting medium (with and without antifade reagent)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your biological sample stained with the quinoline-based probe. Mount the sample on a microscope slide using the desired mounting medium.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI) with uniform fluorescence.
-
Set the imaging parameters (e.g., excitation intensity, exposure time, gain) and keep them constant throughout the experiment.
-
Acquire a time-lapse series of images of the ROI. The time interval between images will depend on the photobleaching rate of your probe.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function to determine the photobleaching rate constant.
-
Protocol 2: Evaluating the Efficacy of an Antifade Reagent
This protocol allows for the comparison of different antifade reagents for your specific quinoline-based probe.
Materials:
-
Quinoline-based fluorescent probe
-
A selection of antifade mounting media to be tested
-
Control mounting medium without antifade reagent
-
Fluorescence microscope with a digital camera
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare multiple identical samples stained with the quinoline-based probe. Mount each sample in a different antifade medium, including a control sample with no antifade reagent.
-
Image Acquisition:
-
For each sample, acquire a time-lapse series of images of a representative ROI using the same imaging parameters as described in Protocol 1.
-
-
Data Analysis:
-
For each antifade reagent and the control, determine the photobleaching rate constant as described in Protocol 1.
-
Compare the photobleaching rates to determine the most effective antifade reagent for your quinoline probe. The reagent that results in the slowest rate of fluorescence decay is the most effective.
-
Visualizations
Diagram 1: General Workflow for Troubleshooting Photobleaching
Caption: A flowchart outlining the steps to troubleshoot and mitigate photobleaching of fluorescent probes.
Diagram 2: Key Factors Influencing Photobleaching
Caption: A diagram illustrating the primary factors that contribute to the photobleaching of fluorescent probes.
References
Addressing incomplete neutralization during quinoline synthesis workup
Topic: Addressing Incomplete Neutralization During Workup
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges specifically related to the neutralization step during the workup of quinoline synthesis reactions. Below are frequently asked questions (FAQs) and troubleshooting advice to help ensure complete product isolation and purification.
Frequently Asked Questions (FAQs)
Q1: Why is the neutralization step so critical in a quinoline synthesis workup?
The neutralization step is crucial because most classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, are performed under strong acidic conditions (e.g., concentrated sulfuric acid).[1][2][3] During the reaction, the synthesized quinoline, being a basic compound, exists as a protonated salt (e.g., quinolinium sulfate). This salt is soluble in the aqueous acidic medium. To isolate the quinoline product, the reaction mixture must be made alkaline to deprotonate the quinolinium salt, converting it into its free base form.[1][4] The free base is typically insoluble in water but soluble in organic solvents, allowing for its extraction.
Q2: I've added a base, but my extraction yield of the quinoline product into the organic layer is very low. What's going wrong?
This is a classic symptom of incomplete neutralization. If the aqueous solution is not sufficiently alkaline, a significant portion of the quinoline will remain in its protonated, water-soluble salt form. Consequently, it will not partition into the organic solvent during extraction.
Troubleshooting Steps:
-
Check the pH: After adding the base, use a pH meter or pH paper to verify that the aqueous layer is strongly alkaline. The target pH should typically be well above the pKa of the quinoline derivative (the pKa of quinoline itself is approximately 4.9, so a pH of 9-11 is often targeted to ensure the vast majority is in the free base form).[5][6]
-
Add More Base: If the pH is not sufficiently high, cautiously add more of your neutralizing agent (e.g., concentrated sodium hydroxide solution) with cooling and stirring.[1][7]
-
Re-extract: Once the pH is confirmed to be strongly alkaline, re-extract the aqueous layer with your organic solvent.
Q3: Can I add too much base during neutralization? What are the potential consequences?
Yes, while ensuring a strongly alkaline solution is important, an excessively high pH can sometimes lead to other issues, such as:
-
Emulsion Formation: Very high concentrations of base can increase the likelihood of forming stable emulsions, making the separation of aqueous and organic layers difficult.
-
Side Reactions: Some functional groups on substituted quinolines may be sensitive to highly caustic conditions, potentially leading to degradation or side reactions.
-
Safety Hazards: The addition of concentrated base to a strong acid is highly exothermic and must be done carefully, with efficient cooling (e.g., in an ice bath) to prevent boiling and splashing.[1][7]
Q4: I have a solid precipitate after neutralization, but it won't dissolve in my extraction solvent. What should I do?
This could be your quinoline product precipitating out of the aqueous solution as a solid free base, which is common if the product has low solubility.[1] However, it could also be inorganic salts that have precipitated upon neutralization.
Troubleshooting Steps:
-
Isolate the Solid: Collect the precipitate by filtration.
-
Test Solubility: Test the solubility of a small portion of the solid in your intended extraction solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the Solid: If the solid is your product, wash it with cold water to remove any occluded inorganic salts. If the solid is primarily inorganic salts, the product may still be in the aqueous filtrate, which should then be extracted.
Data Presentation
The efficiency of extraction is directly tied to the pH of the aqueous layer. The following table illustrates the theoretical distribution of quinoline between its protonated (water-soluble) and free base (organic-soluble) forms at different pH values.
Table 1: Effect of pH on Quinoline Species Distribution and Phase Preference
| pH of Aqueous Layer | Predominant Quinoline Species | Expected Solubility in Water | Expected Solubility in Organic Solvent (e.g., Dichloromethane) | Consequence for Extraction |
| 2.0 | Quinolinium Salt (QH+) | High | Very Low | Poor Extraction Yield |
| 4.9 (pKa) | 50% Quinolinium Salt, 50% Free Base | Moderate | Moderate | Inefficient Extraction |
| 7.0 | Mostly Free Base (Q) | Low | High | Good Extraction Yield |
| 10.0 | >99.9% Free Base (Q) | Very Low | Very High | Optimal Extraction Yield |
Experimental Protocols
Protocol: Standard Workup and Neutralization for a Typical Quinoline Synthesis
This protocol outlines the essential steps for the workup phase following a classical acid-catalyzed quinoline synthesis.
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature. Prepare a large beaker containing crushed ice or cold water.[1]
-
Quenching: In a fume hood, carefully and slowly pour the cooled, acidic reaction mixture onto the crushed ice/cold water with vigorous stirring. This dilutes the acid and helps dissipate heat from the subsequent neutralization step.
-
Neutralization: Place the beaker containing the diluted reaction mixture into an ice bath to provide continuous cooling. Slowly add a concentrated base solution (e.g., 10 M Sodium Hydroxide) portion-wise with constant, efficient stirring.[7]
-
pH Monitoring: Periodically pause the addition of base and measure the pH of the mixture. Continue adding base until the solution is strongly alkaline (e.g., pH 10-11).
-
Extraction: Transfer the alkaline mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.[2]
-
Combine and Dry: Combine the organic extracts. Wash the combined organic layer with brine, then dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[2]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude quinoline product, which can then be purified further (e.g., by column chromatography or distillation).[2]
Visualizations
The following diagrams illustrate the workup workflow and a troubleshooting decision tree for neutralization-related issues.
Caption: A typical experimental workflow for the workup of a quinoline synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Separation of Substituted Quinoline Regioisomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of substituted quinoline regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating regioisomers of substituted quinolines?
The main difficulty in separating quinoline regioisomers lies in their very similar chemical structures and physicochemical properties.[1] These isomers possess the same molecular weight and elemental composition. The structural difference is often only the position of a substituent or the nitrogen atom within the bicyclic aromatic ring, leading to subtle differences in polarity and pKa values.[1] This makes them challenging to resolve using conventional separation techniques.
Q2: Which chromatographic techniques are most effective for separating quinoline regioisomers?
Several chromatographic methods can be employed, with the choice depending on the specific isomers and the scale of the separation. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a widely used and versatile technique for separating quinoline isomers.[1]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable quinoline derivatives.[2]
-
Preparative Thin-Layer Chromatography (TLC): A useful method for small-scale purifications (typically <100 mg).
-
Counter-Current Chromatography (CCC): An effective technique for preparative-scale separation of polar, polysulfonated quinoline dyes.
Q3: My quinoline regioisomers are co-eluting in RP-HPLC. How can I improve the separation?
Co-elution is a frequent issue when separating closely related isomers.[1] A systematic approach to optimizing your HPLC method is necessary. This involves adjusting parameters to enhance the selectivity (α) and efficiency (N) of your separation.
Here is a troubleshooting workflow to address poor peak resolution:
Q4: I am observing significant peak tailing for my basic quinoline compounds during column chromatography. What is the cause and how can I fix it?
Peak tailing for basic compounds like substituted quinolines is often due to interactions between the basic nitrogen of the quinoline ring and acidic silanol groups on the surface of the silica gel stationary phase. To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine (0.5-2%), into your eluent.
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution before packing the column.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, Florisil, or cellulose.
-
Employ Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase silica (C18) can be an effective alternative.
Q5: Can crystallization be used to separate quinoline regioisomers?
Yes, fractional crystallization can be an effective method for separating regioisomers, especially on a larger scale, provided there is a sufficient difference in their solubilities in a particular solvent system. The process involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor. This can be an iterative process to achieve high purity. For acidic or basic quinoline derivatives, adjusting the pH to induce crystallization can be a useful strategy.
Data Presentation
Table 1: HPLC Parameters for Separation of Quinoline Derivatives
| Analyte | Matrix | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Quinoline | Textiles | Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) | Acetonitrile and water | 1.0 | UV at 225 nm[3] |
| Quinoline | General | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | UV/MS[4] |
| Quinoline, hydrochloride | General | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | UV/MS[5] |
Table 2: GC-MS Parameters for Quinoline Analysis
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.5 µm)[2][3] |
| Carrier Gas | Helium[2] |
| Flow Rate | 1.0 mL/min[2] |
| Inlet Temperature | 250°C[6] |
| Injection Volume | 1.0 µL (splitless)[6] |
| Oven Program | 90°C (2 min), then 20°C/min to 260°C (3 min)[3][6] |
| MS Ion Source | Electron Impact (EI, 70 eV)[6] |
| Ion Source Temp. | 230°C[6] |
| Mass Scan Range | 30-200 amu[6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Regioisomer Separation
This protocol provides a general starting point for developing an HPLC method for the separation of substituted quinoline regioisomers.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or triethylamine (for mobile phase modification).
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilute to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Gradient Program (Scouting Run):
-
5% B to 95% B over 20-30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and re-equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at a wavelength where the isomers show significant absorbance (e.g., 225 nm).
4. Method Optimization:
-
Based on the scouting run, develop an optimized gradient or isocratic method to improve the resolution between the regioisomers.
-
Systematically adjust the mobile phase composition, pH, and temperature as outlined in the troubleshooting workflow.
Protocol 2: Preparative Thin-Layer Chromatography (TLC)
1. Materials:
-
Preparative TLC plates (e.g., 20 x 20 cm, 0.5-2.0 mm silica gel thickness).
-
TLC developing chamber.
-
Appropriate solvent system (eluent).
-
Capillary tubes or a syringe for sample application.
-
UV lamp for visualization.
-
Spatula or razor blade for scraping.
-
Filter funnel and a polar solvent (e.g., ethyl acetate or methanol) for extraction.
2. Procedure:
-
Plate Preparation: Gently draw a pencil line about 1.5 cm from the bottom of the plate.
-
Sample Application: Dissolve the crude sample in a minimal amount of a volatile solvent. Using a capillary tube or syringe, carefully apply the solution as a thin, uniform band along the pencil line. Allow the solvent to evaporate completely.
-
Development: Place the plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the sample band. Cover the chamber and allow the eluent to ascend the plate until it is about 1 cm from the top.
-
Visualization and Scraping: Remove the plate, allow it to dry, and visualize the separated bands under a UV lamp. Circle the desired bands with a pencil. Carefully scrape the silica containing each separated isomer onto a clean piece of paper.
-
Extraction: Place the scraped silica in a filter funnel with a cotton plug. Wash the silica with a polar solvent to elute the purified compound. Collect the filtrate and evaporate the solvent to obtain the isolated regioisomer.
Protocol 3: Fractional Crystallization
1. Solvent Selection:
-
Screen various solvents to find one in which the regioisomer mixture has high solubility when hot and low solubility when cold.
-
If a single solvent is not suitable, a mixed-solvent system can be used.
2. Procedure:
-
Place the regioisomer mixture in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. If crystallization does not occur, you can scratch the inside of the flask with a glass rod or add a seed crystal of the desired isomer.
-
Once crystallization begins, cool the flask further in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Analyze the purity of the crystals and the mother liquor. The process can be repeated to improve the purity of the isolated isomer.
Visualizations
References
Validation & Comparative
A Comparative Guide to Quinoline Derivatives as Selective Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of quinoline derivatives as selective fluorescent probes, offering an objective comparison with alternative probes and supported by experimental data. The information presented herein is intended to assist researchers in selecting and applying the most suitable fluorescent probes for their specific analytical needs.
Introduction to Quinoline-Based Fluorescent Probes
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a versatile scaffold in the design of fluorescent probes.[1][2] Its derivatives have garnered significant attention in the fields of chemical sensing and bioimaging due to their inherent fluorescence, ability to form stable complexes with various analytes, and the tunability of their photophysical properties.[1][2] These probes are instrumental in detecting a wide array of targets, including metal ions, reactive oxygen species (ROS), and various biomolecules, playing a crucial role in environmental monitoring, bioanalysis, and medical diagnostics.[3] The fluorescence of quinoline derivatives can be modulated through several mechanisms upon interaction with a target analyte, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Förster Resonance Energy Transfer (FRET).[3]
Performance Comparison of Quinoline Derivatives with Alternative Probes
The efficacy of a fluorescent probe is determined by several key performance indicators, including its selectivity, sensitivity (limit of detection - LOD), quantum yield (Φ), and response time. This section provides a comparative analysis of quinoline-based probes against other commonly used fluorescent probes for the detection of specific analytes.
Table 1: Comparison of Fluorescent Probes for Zinc (Zn²⁺) Detection
| Probe Type | Probe Name | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | Sensing Mechanism | Reference(s) |
| Quinoline | QP2 | 17.7 nM | Not Reported | Rapid | ESIPT, AIE | [4] |
| Quinoline | QZn | 15.1 pM | Not Reported | Not Reported | Not Reported | [2] |
| Quinoline | XYQ | 0.53 µM | Not Reported | Not Reported | CHEF | [5] |
| Rhodamine | ZP1 | 1 µM | 0.12 | Not Reported | Not Reported | [6] |
Table 2: Comparison of Fluorescent Probes for Ferric Iron (Fe³⁺) Detection
| Probe Type | Probe Name | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | Sensing Mechanism | Reference(s) |
| Quinoline | TQA | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| Quinoline | DQC | 99 nM (UV-vis), 160 nM (Fluorescence) | Not Reported | Not Reported | Not Reported | [8] |
| Rhodamine | RhB-DCT | 52.1 nM | Not Reported | Seconds | Spirolactam ring-opening | [9] |
| Rhodamine | LXY | Lower than WHO standard | Not Reported | Rapid | Spirolactam ring-opening | [10] |
| Chromone | CP | 44 nM | Not Reported | < 1 min | Fluorescence Quenching | [11] |
Table 3: Comparison of Fluorescent Probes for Lipid Droplet Staining
| Probe Type | Probe Name | Specificity | Photostability | Advantages | Disadvantages | Reference(s) |
| Quinoline | L3 | High | High | Large Stokes shift, suitable for multi-photon imaging | Limited commercial availability | [3] |
| Nile Red | Nile Red | Moderate | Low | Commercially available, well-established | Poor specificity, low photostability | [12][13][14][15] |
| BODIPY | BODIPY 493/503 | High | Moderate | High quantum yield, commercially available | Smaller Stokes shift compared to some quinoline probes | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental signaling mechanisms of quinoline-based fluorescent probes and a general experimental workflow for their validation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and validation of quinoline-based fluorescent probes.
Synthesis of an 8-Hydroxyquinoline-based Probe (HL)
This protocol is adapted from the synthesis of a D−π–A type Schiff-base (HL) via aldimine condensation.[16]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
4-(1,2,2-Triphenylethenyl)benzenamine
-
Toluene
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in 1 mL of toluene in a round-bottom flask.
-
In a separate vial, dissolve 4-(1,2,2-triphenylethenyl)benzenamine (0.20 mmol) in 1 mL of toluene.
-
Add the amine solution to the flask containing the 8-hydroxyquinoline-2-carbaldehyde solution.
-
Stir the mixture and heat it to 105 °C for 4 hours under an inert atmosphere.
-
After cooling to room temperature, allow the solvent to evaporate slowly over 1-2 days.
-
Collect the resulting yellow crystals of HL.
General Protocol for Metal Ion Detection using a Synthesized Probe
This protocol outlines a general method for quantifying metal ions using a synthesized 8-hydroxyquinoline-based fluorescent probe.[7]
Materials:
-
Synthesized quinoline-based fluorescent probe
-
Appropriate solvent (e.g., HEPES-buffered aqueous solution, acetonitrile)
-
Stock solutions of various metal ion salts
-
Cuvettes or a 96-well microplate
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent.
-
Prepare stock solutions of the target metal ion and potential interfering metal ions (e.g., 10 mM) in the same solvent.
-
-
Spectroscopic Titration:
-
Place a solution of the probe at a fixed concentration (e.g., 20 µM) in a cuvette.
-
Record the initial UV-Vis absorption and fluorescence emission spectra.
-
Incrementally add small aliquots of the target metal ion stock solution to the probe solution.
-
Record the spectra after each addition until no further significant changes are observed.
-
-
Selectivity Assay:
-
To separate solutions of the probe, add a fixed concentration of various potentially interfering metal ions.
-
Record the fluorescence intensity of each solution.
-
To a solution of the probe containing the target metal ion, add the interfering metal ions to assess competitive binding.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.
-
Determine the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.
-
Calculate the binding constant from the titration data using appropriate models (e.g., Benesi-Hildebrand plot).
-
Conclusion
Quinoline derivatives have demonstrated significant potential as selective and sensitive fluorescent probes for a variety of analytes. Their tunable photophysical properties and versatile synthesis routes allow for the rational design of probes with optimized performance characteristics. While commercially available probes like Rhodamine and BODIPY derivatives offer viable alternatives, quinoline-based probes often present advantages in terms of Stokes shift, photostability, and suitability for advanced imaging techniques such as multi-photon microscopy. The experimental protocols and comparative data presented in this guide are intended to facilitate the informed selection and validation of fluorescent probes, ultimately advancing research in chemical biology and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01175H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Fluorescent Probe toward Fe3+ Based on Rhodamine 6G Derivatives and Its Bioimaging in Adult Mice, Caenorhabditis elegans, and Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of nile blue and nile red, two fluorescent probes, for detection of lipid droplets in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational development of Nile red derivatives with significantly improved specificity and photostability for advanced fluorescence imaging of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Doebner versus Pfitzinger synthesis for quinolines
A Comparative Guide to Doebner and Pfitzinger Syntheses for Quinolines
For researchers and professionals in the field of organic synthesis and drug development, the construction of the quinoline scaffold is of paramount importance due to its prevalence in a wide array of pharmaceuticals. Among the classical methods, the Doebner and Pfitzinger reactions are prominent for the synthesis of quinoline-4-carboxylic acids, key intermediates for various bioactive molecules. This guide provides a detailed comparative analysis of these two venerable reactions, supported by experimental data and protocols.
Introduction to Doebner and Pfitzinger Syntheses
The Doebner reaction , first described by Oskar Doebner in 1887, is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, typically under acidic catalysis, to yield 2-substituted quinoline-4-carboxylic acids.[1] In contrast, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction), discovered by Wilhelm Pfitzinger in 1886, involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to afford substituted quinoline-4-carboxylic acids.[2][3] Both reactions serve as powerful tools for accessing the quinoline core, yet they possess distinct advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.
Reaction Mechanisms and Comparative Analysis
The fundamental difference between the two syntheses lies in their starting materials and reaction conditions, which in turn dictates their respective mechanisms and applicability.
Doebner Reaction: This reaction proceeds via the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde.[1] This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, subsequent intramolecular electrophilic cyclization onto the aromatic ring, and a final oxidation step to furnish the aromatic quinoline product.[1] The reaction is versatile with respect to the aniline and aldehyde components, allowing for a wide range of substituents to be introduced. However, a notable drawback is that the reaction can suffer from low yields, particularly when anilines with electron-withdrawing groups are employed.[1]
Pfitzinger Reaction: The Pfitzinger synthesis commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[2][3] This intermediate then condenses with a carbonyl compound to form an imine, which tautomerizes to an enamine.[3] Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[2][3] A key limitation of the Pfitzinger reaction is the requirement for strong basic conditions, which can be incompatible with sensitive functional groups on the isatin starting material.[4]
Data Presentation: A Comparative Overview
The following tables summarize the key differences and reported experimental data for the Doebner and Pfitzinger reactions, providing a clear comparison of their performance.
Table 1: General Comparison of Doebner and Pfitzinger Syntheses
| Feature | Doebner Synthesis | Pfitzinger Synthesis |
| Reactants | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl compound (with α-methylene) |
| Catalyst/Reagent | Acid (Brønsted or Lewis) | Strong Base (e.g., KOH, NaOH) |
| Product | 2-Substituted quinoline-4-carboxylic acids | Substituted quinoline-4-carboxylic acids |
| Key Advantage | Wide variety of anilines and aldehydes can be used.[4] | Generally good yields for suitable substrates. |
| Key Disadvantage | Often gives low yields with electron-deficient anilines.[1][4] | Limited by the stability of isatin derivatives in strong base.[4] |
Table 2: Selected Experimental Data and Yields
| Synthesis | Reactants | Conditions | Product | Yield (%) |
| Doebner | Aniline, Benzaldehyde, Pyruvic Acid | BF₃·THF, MeCN, 65°C, 21h | 2-Phenylquinoline-4-carboxylic acid | 85 |
| Doebner | 4-Nitroaniline, Benzaldehyde, Pyruvic Acid | BF₃·THF, MeCN, 65°C, 21h | 6-Nitro-2-phenylquinoline-4-carboxylic acid | 75 |
| Pfitzinger | Isatin, Acetone | KOH, Ethanol, Reflux, 24h | 2-Methylquinoline-4-carboxylic acid | 70-80 |
| Pfitzinger | 5-Chloroisatin, Acetophenone | KOH, Ethanol, 80-90°C, 18-36h | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 86 (acidic) / 36 (basic) |
| Pfitzinger | Isatin, Butan-2-one | NaOH, Water, Reflux, 8h | 2,3-Dimethylquinoline-4-carboxylic acid | Good |
Experimental Protocols
Below are representative experimental protocols for both the Doebner and Pfitzinger syntheses.
Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.[5]
-
Stir the reaction mixture at 65 °C for 1 hour.[5]
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.[5]
-
Continue to stir the reaction mixture at 65 °C for 20 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
Materials:
-
Isatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve isatin (0.1 mol) in a solution of potassium hydroxide (or sodium hydroxide) in ethanol or water.[3][6]
-
To this mixture, add acetone (0.15 mol).[6]
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[3][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[3]
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[3]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[3]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the Doebner and Pfitzinger syntheses.
Caption: Workflow of the Doebner quinoline synthesis.
Caption: Workflow of the Pfitzinger quinoline synthesis.
Conclusion
Both the Doebner and Pfitzinger syntheses are valuable and enduring methods for the preparation of quinoline-4-carboxylic acids. The choice between the two often depends on the desired substitution pattern and the stability of the functional groups on the starting materials to the respective reaction conditions. The Doebner reaction offers greater flexibility in the choice of aniline and aldehyde precursors, while the Pfitzinger reaction can provide good yields for specific substrates, albeit under harsh basic conditions. Modern modifications, including the use of microwave irradiation and alternative catalysts, continue to enhance the utility of these classical reactions in contemporary organic synthesis.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
2-(Naphthalen-1-yl)quinoline-4-carboxylic acid vs other fluorescent pH sensors
For researchers in life sciences and drug development, the precise measurement of pH in cellular and subcellular environments is crucial for understanding a wide range of biological processes. Fluorescent pH sensors have become indispensable tools for these measurements due to their high sensitivity, spatial resolution, and suitability for live-cell imaging. This guide provides a detailed comparison of popular fluorescent pH sensors, with a focus on 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), and its alternatives, Seminaphtharhodafluor (SNARF-1) and 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS or Pyranine).
Initially, this guide was intended to focus on 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid. However, a comprehensive literature search revealed no evidence of its use as a fluorescent pH sensor. Its applications appear to be primarily in the fields of medicinal chemistry, particularly as an antibacterial and anticancer agent. Therefore, this guide has been adapted to feature well-established and widely used fluorescent pH sensors to provide a valuable resource for the scientific community.
Performance Comparison of Key Fluorescent pH Sensors
The selection of an appropriate fluorescent pH sensor depends on several factors, including the specific pH range of interest, the instrumentation available, and the experimental system. The following table summarizes the key photophysical and chemical properties of BCECF, SNARF-1, and HPTS to aid in this selection process.
| Property | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | SNARF-1 (Seminaphtharhodafluor-1) | HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) / Pyranine |
| pKa | ~6.97[1][2] | ~7.5[3][4] | ~7.3 - 7.4[5][6] |
| Optimal pH Range | 6.0 - 8.0[7] | 7.0 - 8.0[3][8] | ~6.5 - 8.0 |
| Excitation Wavelength(s) | Ratiometric: ~490 nm and ~440 nm (isosbestic point ~439 nm)[1][2][7] | ~488 nm to 530 nm[9] | Ratiometric: ~405 nm and ~450 nm[10] |
| Emission Wavelength(s) | ~535 nm[1][7] | Ratiometric: ~580 nm (acidic) and ~640 nm (basic)[3][8] | ~510 nm[11] |
| Ratiometric Measurement | Yes (Excitation ratio)[1][2] | Yes (Emission ratio)[9] | Yes (Excitation ratio)[5][6] |
| Cell Permeability | The free acid is membrane impermeant. The acetoxymethyl (AM) ester form (BCECF-AM) is membrane permeant.[2][7] | The free acid is membrane impermeant. The acetoxymethyl (AM) ester form is membrane permeant.[3][4] | Membrane impermeant.[6] |
| Key Advantages | Widely used with a pKa close to physiological pH, allowing for sensitive detection of cytosolic pH changes.[1] | Dual-emission ratiometric dye, suitable for confocal microscopy and flow cytometry.[9] | High quantum yield and very sensitive ratiometric fluorescence.[6] |
Signaling and Detection Principles
Fluorescent pH sensors operate on the principle of pH-dependent changes in their fluorescence properties. These changes can manifest as an increase or decrease in fluorescence intensity at a specific wavelength, or a shift in the excitation or emission spectra. Ratiometric sensors, such as BCECF, SNARF-1, and HPTS, are particularly advantageous as they allow for the measurement of fluorescence intensity at two different wavelengths. The ratio of these intensities is then used to determine the pH, which minimizes the effects of photobleaching, dye concentration, and instrument sensitivity, leading to more accurate and reliable measurements.
Caption: Generalized signaling pathway for a ratiometric fluorescent pH sensor.
Experimental Protocols
Accurate pH measurements using fluorescent sensors require careful experimental design and execution. Below are generalized protocols for intracellular pH measurement using the acetoxymethyl (AM) ester forms of BCECF and SNARF-1, which are commonly used for loading the dyes into live cells.
General Workflow for Intracellular pH Measurement
Caption: A typical experimental workflow for measuring intracellular pH using a fluorescent sensor.
Detailed Methodologies
1. Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
2. Dye Loading (BCECF-AM or SNARF-1-AM):
-
Prepare a stock solution of the AM ester (e.g., 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration (typically 1-10 µM). The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.
-
Remove the culture medium from the cells and replace it with the dye-loading solution.
-
Incubate the cells at 37°C for 30-60 minutes. During this time, the non-fluorescent, membrane-permeant AM ester will enter the cells and be cleaved by intracellular esterases into the fluorescent, membrane-impermeant form of the dye.[4][7]
3. Washing:
-
After incubation, wash the cells several times with fresh, warm physiological buffer to remove any extracellular dye.
4. Fluorescence Imaging:
-
Mount the cells on a fluorescence microscope equipped with the appropriate filters or monochromators for the chosen sensor.
-
For BCECF , acquire images by exciting sequentially at ~490 nm and ~440 nm, while collecting the emission at ~535 nm.[7]
-
For SNARF-1 , excite at a single wavelength (e.g., 514 nm) and collect the emission in two channels, one centered around 580 nm and the other around 640 nm.[9]
-
For HPTS , excite sequentially at ~405 nm and ~450 nm and collect the emission at ~510 nm.
5. In Situ Calibration:
-
To relate the measured fluorescence ratios to actual pH values, an in situ calibration is essential.
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0). These buffers should have a high potassium concentration (e.g., 120-140 mM KCl) to clamp the intracellular K+ concentration.
-
Add a protonophore, such as nigericin (typically 5-10 µM), to the calibration buffers. Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH.
-
Perfuse the cells with each calibration buffer and record the corresponding fluorescence ratios.
-
Plot the fluorescence ratio as a function of pH to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios from your samples into intracellular pH values.
Logical Relationship for Sensor Selection
The choice of a fluorescent pH sensor is a critical step in the experimental design. The following diagram illustrates the decision-making process based on key experimental parameters.
Caption: A decision tree to guide the selection of a suitable fluorescent pH sensor.
References
- 1. biotium.com [biotium.com]
- 2. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Imaging of Mitochondrial pH Using SNARF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Unambiguous Structure Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide to HRMS and Other Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of novel quinoline-based compounds, rigorous structural confirmation is a critical step to ensure the validity of downstream biological and pharmacological studies. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful and indispensable tool in this process, providing precise mass measurements that lead to unambiguous molecular formula determination. This guide offers an objective comparison of HRMS with other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and provides supporting experimental data and protocols to aid in the selection of the most appropriate analytical workflow.
At a Glance: Comparing Key Analytical Techniques
The choice of analytical technique for the structural elucidation of synthesized quinoline derivatives is often dictated by a combination of factors including the specific information required, the nature of the sample, and available resources. While each technique offers unique advantages, they are often used in a complementary fashion to build a comprehensive and irrefutable structural assignment.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Primary Information | Elemental composition (Molecular Formula) | Atom connectivity (2D Structure), Stereochemistry | 3D molecular structure, Absolute stereochemistry |
| Mass Accuracy | < 5 ppm (often < 1 ppm)[1] | N/A | N/A |
| Resolution | 10,000 - 100,000+ (FWHM)[1] | N/A | Atomic resolution (< 1.5 Å) |
| Sample Requirement | Micrograms (µg) to nanograms (ng) | Milligrams (mg) | High-quality single crystal |
| Analysis Time | Minutes per sample | Minutes to hours per experiment | Hours to days (crystal screening and data collection) |
| Key Advantage | Unambiguous molecular formula determination | Detailed structural information in solution | "Gold standard" for 3D structure determination |
| Key Limitation | Does not provide direct connectivity information | Can be complex for molecules with few protons | Crystal growth can be a major bottleneck |
In-Depth Analysis: HRMS for Quinoline Derivative Characterization
HRMS provides the exact mass of a molecule with a very high degree of accuracy, typically to four or five decimal places.[2] This precision allows for the confident determination of the elemental composition of a synthesized quinoline derivative, a crucial first step in its characterization. Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can achieve mass accuracies of less than 5 parts per million (ppm), and often better than 1 ppm.[1]
Beyond the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) offers valuable structural insights through the analysis of fragmentation patterns.[3] The quinoline core itself has a characteristic fragmentation, and the presence of different substituents will influence the fragmentation pathways, providing clues to their identity and position on the quinoline ring. For instance, the fragmentation of quinoline-4-carboxylic acids often involves the loss of the carboxyl group.[4]
Fragmentation Patterns of Substituted Quinolines:
The fragmentation of the quinoline ring system and its derivatives is influenced by the nature and position of its substituents.
-
Electron-donating groups (EDGs) such as hydroxyl (-OH) or methoxy (-OCH3) groups can direct fragmentation. For example, in isoquinoline alkaloids (structurally related to quinolines), vicinal methoxy and hydroxy groups can lead to the neutral loss of methanol (CH3OH).[1]
-
Electron-withdrawing groups (EWGs) like nitro (-NO2) or carboxyl (-COOH) groups also have a significant impact on fragmentation. For quinoline-4-carboxylic acids, a primary fragmentation pathway is the loss of the carboxyl group as CO2 and H, or as the entire COOH radical.[4] For nitroquinolines, characteristic losses of NO and NO2 are observed.
Complementary Techniques for Complete Structural Elucidation
While HRMS is a powerful tool, it is most effective when used in conjunction with other analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules in solution. 1H and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. Through various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC), the connectivity of atoms within the molecule can be established, leading to a complete 2D structural assignment.
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the precise arrangement of atoms in space and the absolute stereochemistry. It is considered the definitive method for structural confirmation. However, the requirement for a high-quality single crystal can be a significant limitation.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Analysis of a Synthesized Quinoline Derivative
1. Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized quinoline derivative in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
For electrospray ionization (ESI), which is commonly used for quinoline derivatives, the sample solution is typically diluted to a final concentration of 1-10 µg/mL.
-
A small amount of a volatile acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation and enhance ionization efficiency in positive ion mode.
2. Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is used.
-
Ionization Source: Electrospray ionization (ESI) is typically employed in positive ion mode.
-
Mass Analyzer Settings:
-
Mass Range: Set to a range that encompasses the expected mass of the synthesized compound (e.g., m/z 100-1000).
-
Resolution: Set to the highest practical value to ensure accurate mass measurement (e.g., >20,000 FWHM).
-
Calibration: The instrument should be calibrated immediately prior to analysis using a standard calibration mixture to ensure high mass accuracy.
-
-
Data Acquisition Mode:
-
Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the molecular ion ([M+H]+).
-
Tandem MS (MS/MS): If structural information is desired, perform a product ion scan on the molecular ion to generate a fragmentation spectrum. This is typically achieved through collision-induced dissociation (CID).
-
3. Data Analysis:
-
Determine the accurate mass of the molecular ion from the full scan spectrum.
-
Use the accurate mass to calculate the elemental composition (molecular formula) using specialized software. The software will generate a list of possible formulas within a specified mass tolerance (e.g., < 5 ppm).
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. Compare the observed fragmentation pattern with known fragmentation pathways for quinoline derivatives to support the proposed structure.
Visualizing the Workflow and Logic
To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.
Figure 1: Experimental workflow for the structural confirmation of synthesized quinoline derivatives.
Figure 2: Logical relationship of how data from different analytical techniques lead to structure confirmation.
References
A Comparative Guide to Cross-Reactivity in Quinoline-Based Metal Ion Sensors
The detection of metal ions is a critical task in environmental science, chemical biology, and drug development. Quinoline and its derivatives have become a cornerstone in the design of fluorescent sensors due to their inherent photophysical properties and strong affinity for metal ions.[1][2] A sensor's utility, however, is not defined solely by its sensitivity to a target ion, but by its selectivity—the ability to detect a specific ion in a complex mixture without responding to others. This guide provides a comparative analysis of the cross-reactivity profiles of various quinoline-based sensors, supported by experimental data and detailed protocols for evaluation.
Signaling Mechanisms in Quinoline Sensors
The fluorescence response of most quinoline-based sensors upon metal ion binding is governed by well-understood photophysical processes. The two most common mechanisms are:
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the sensor's fluorescence is often quenched. Upon binding a metal ion, a rigid complex is formed, which restricts intramolecular vibrations and rotations. This rigidity minimizes non-radiative energy loss, leading to a significant increase in fluorescence intensity.[3][4]
-
Photoinduced Electron Transfer (PET): These sensors consist of a fluorophore (the quinoline unit) linked to a receptor with a lone pair of electrons (e.g., a nitrogen atom). In the absence of a metal ion, excitation of the fluorophore is followed by an electron transfer from the receptor, quenching the fluorescence. When a metal ion binds to the receptor, the lone pair's energy level is lowered, inhibiting PET and "turning on" the fluorescence.[3][5]
These mechanisms are fundamental to the sensor's "turn-on" or "turn-off" response upon coordinating with a target metal ion.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 3. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Efficacy of 2-Arylquinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Antibacterial Activity and Structure-Activity Relationships
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Among the promising scaffolds in medicinal chemistry, the 2-arylquinoline-4-carboxylic acid core has garnered considerable attention due to its potent and diverse biological activities. This guide provides a comprehensive comparison of the antibacterial activity of various 2-arylquinoline-4-carboxylic acid derivatives, supported by experimental data, to aid researchers in the design and development of new and effective antibacterial drugs.
Performance Comparison of 2-Arylquinoline-4-Carboxylic Acid Derivatives
The antibacterial efficacy of 2-arylquinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on both the 2-aryl ring and the quinoline core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against a panel of Gram-positive and Gram-negative bacteria, offering a clear comparison of their potency.
| Compound ID | 2-Aryl Substituent | Other Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| Series 1: Phenyl and Substituted Phenyl Derivatives | |||||
| 1 | 2-Nitrophenyl | - | Staphylococcus aureus | >256 | [1] |
| 1 | 2-Nitrophenyl | - | Bacillus subtilis | >256 | [1] |
| 1 | 2-Nitrophenyl | - | Escherichia coli | >256 | [1] |
| 1 | 2-Nitrophenyl | - | Pseudomonas aeruginosa | >256 | [1] |
| 1 | 2-Nitrophenyl | - | MRSA | >256 | [1] |
| 5a₄ | 2-(2-Aminophenyl) | 4-(4-methylpiperazin-1-yl)carboxamide | Staphylococcus aureus | 64 | [1] |
| 5a₄ | 2-(2-Aminophenyl) | 4-(4-methylpiperazin-1-yl)carboxamide | Bacillus subtilis | >256 | [1] |
| 5a₄ | 2-(2-Aminophenyl) | 4-(4-methylpiperazin-1-yl)carboxamide | Escherichia coli | >256 | [1] |
| 5a₄ | 2-(2-Aminophenyl) | 4-(4-methylpiperazin-1-yl)carboxamide | Pseudomonas aeruginosa | >256 | [1] |
| 5a₄ | 2-(2-Aminophenyl) | 4-(4-methylpiperazin-1-yl)carboxamide | MRSA | >256 | [1] |
| 5a₇ | 2-(2-Aminophenyl) | 4-(4-hydroxypiperidin-1-yl)carboxamide | Staphylococcus aureus | >256 | [1] |
| 5a₇ | 2-(2-Aminophenyl) | 4-(4-hydroxypiperidin-1-yl)carboxamide | Bacillus subtilis | >256 | [1] |
| 5a₇ | 2-(2-Aminophenyl) | 4-(4-hydroxypiperidin-1-yl)carboxamide | Escherichia coli | 128 | [1] |
| 5a₇ | 2-(2-Aminophenyl) | 4-(4-hydroxypiperidin-1-yl)carboxamide | Pseudomonas aeruginosa | >256 | [1] |
| 5a₇ | 2-(2-Aminophenyl) | 4-(4-hydroxypiperidin-1-yl)carboxamide | MRSA | >256 | [1] |
| Series 2: Hydrazone Derivatives | |||||
| 7 | Phenyl | 4-Carboxylic acid hydrazide-hydrazone | Staphylococcus aureus | >100 | |
| 7 | Phenyl | 4-Carboxylic acid hydrazide-hydrazone | Escherichia coli | 50 | |
| 18 | 4-Nitrophenyl | 4-Carboxylic acid hydrazide-hydrazone | Staphylococcus aureus | >100 | |
| 18 | 4-Nitrophenyl | 4-Carboxylic acid hydrazide-hydrazone | Escherichia coli | 12.5 | |
| 19 | 2-Nitrophenyl | 4-Carboxylic acid hydrazide-hydrazone | Staphylococcus aureus | >100 | |
| 19 | 2-Nitrophenyl | 4-Carboxylic acid hydrazide-hydrazone | Escherichia coli | 12.5 | |
| Series 3: Quinolone-Triazole Conjugates | |||||
| 12-31 | Phenyl | 4-(Aromatically substituted 4H-1,2,4-triazolyl) | S. aureus, S. pneumoniae, S. pyogenes, E. coli, H. influenzae | No significant activity |
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of 2-arylquinoline-4-carboxylic acids is intricately linked to their chemical structure. Analysis of the available data reveals several key SAR trends:
-
Impact of the 2-Aryl Substituent: The nature of the aryl group at the 2-position is a critical determinant of antibacterial potency. The presence of an aryl ring at this position is generally considered important for activity.[1] Further substitution on this aryl ring can modulate the activity. For instance, the introduction of nitro groups on the phenyl ring in hydrazone derivatives (compounds 18 and 19) led to a significant increase in activity against E. coli compared to the unsubstituted phenyl analog (compound 7).
-
Role of the 4-Carboxylic Acid Group: The carboxylic acid moiety at the 4-position is a common feature in many antibacterial quinolones and is often crucial for their activity. Modifications at this position, such as conversion to amides or hydrazones, can lead to varied effects. In the study by Cai et al., amidation of the carboxylic acid with specific piperazine and piperidine derivatives resulted in compounds with activity against S. aureus (5a₄) and E. coli (5a₇), respectively, whereas the parent 2-(2-nitrophenyl)quinoline-4-carboxylic acid (1) was inactive.[1]
-
Influence of Modifications at Other Positions: While the primary focus has been on the 2- and 4-positions, substitutions on the quinoline nucleus can also influence the antibacterial spectrum and potency. However, based on the currently presented data, a detailed SAR for these positions cannot be conclusively established.
Experimental Protocols
The evaluation of antibacterial activity for the cited compounds was primarily conducted using standard microbiological techniques, namely the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well/disk diffusion method for initial screening.
Broth Microdilution Method (for MIC Determination)
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Bacterial Strains: Standard strains of Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as clinical isolates like Methicillin-Resistant Staphylococcus aureus (MRSA), are used.
- Culture Media: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
- Test Compounds: Stock solutions of the 2-arylquinoline-4-carboxylic acid derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
- Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions.
2. Inoculum Preparation:
- Bacterial colonies are picked from a fresh agar plate and suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Serial two-fold dilutions of the test compounds are prepared in the microtiter plate wells containing MHB.
- The standardized bacterial inoculum is added to each well.
- Positive (inoculum without compound) and negative (broth without inoculum) controls are included on each plate.
- The plates are incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Agar Well Diffusion Method (for Preliminary Screening)
This method is a qualitative or semi-quantitative assay to assess the susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
- Bacterial Strains and Culture Media: As described for the broth microdilution method. Mueller-Hinton Agar (MHA) is used.
- Test Compounds: Solutions of the test compounds are prepared at a known concentration.
2. Inoculum Preparation:
- A standardized bacterial suspension (0.5 McFarland) is uniformly swabbed onto the surface of an MHA plate.
3. Assay Procedure:
- Wells (typically 6-8 mm in diameter) are aseptically punched into the agar.
- A fixed volume of the test compound solution is added to each well.
- The plates are incubated at 35-37°C for 16-24 hours.
4. Interpretation of Results:
- The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening and evaluating the antibacterial activity of 2-arylquinoline-4-carboxylic acid derivatives.
Caption: Workflow for antibacterial activity screening.
This guide highlights the potential of 2-arylquinoline-4-carboxylic acids as a versatile scaffold for the development of novel antibacterial agents. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the rational design and synthesis of more potent and broad-spectrum antibacterial compounds. Further investigations into the mechanism of action and in vivo efficacy of promising candidates are warranted to translate these findings into clinical applications.
References
The Dichotomy of Discovery: A Comparative Guide to In-Vitro and In-Vivo Efficacy of Quinoline-Based Therapeutic Agents
A deep dive into the preclinical evaluation of quinoline derivatives, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance in laboratory settings versus living organisms. Highlighting the critical transition from petri dish to preclinical models, we present supporting experimental data, detailed methodologies, and visual workflows to navigate the complexities of translating in-vitro promise into in-vivo reality.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with demonstrated pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The journey from a promising compound identified in initial screenings to a viable clinical candidate is, however, fraught with challenges. A crucial step in this progression is the rigorous comparison of in-vitro and in-vivo results to ascertain a compound's true therapeutic potential.[3]
This guide offers an objective comparison of the performance of various quinoline-based compounds, supported by experimental data, to aid researchers in understanding the frequent disparities and occasional correlations between in-vitro potency and in-vivo efficacy.
Comparative Efficacy Data of Quinoline-Based Agents
The initial assessment of a compound's therapeutic potential heavily relies on in-vitro assays, which offer a controlled environment to study its direct effects on molecular targets or cells. However, the ultimate test for any drug candidate is its performance within a complex, living system. The following tables summarize quantitative data for representative quinoline compounds across different therapeutic areas, illustrating the critical need for in-vivo validation.
Anticancer Activity
| Compound | In-Vitro Assay | Cell Line | IC50 (µM) | In-Vivo Model | Dosing Regimen | In-Vivo Efficacy |
| 91b1 | MTS Cytotoxicity Assay | A549 (Lung Cancer) | Not Specified | Nude Mice Xenograft | Not Specified | Significant tumor size reduction[3][4] |
| FBA-TPQ | Growth Inhibition | MCF-7 (Breast Cancer) | < 1 µM | Mouse MCF-7 Xenograft | 5-20 mg/kg/day, 3 days/week | Up to 71.6% tumor growth inhibition[3] |
| MPytMP-Ir | Cytotoxicity Assay | NCI-H460 (Lung Cancer) | 0.00505 ± 0.0022 | NCI-H460 Xenograft | Not Specified | Superior inhibitory effect compared to cisplatin[5] |
| Various Derivatives | Antiproliferative Activity | HEp-2 (Larynx Cancer) | 49.01–77.67% inhibition | Not Applicable | Not Applicable | N/A[6] |
| 4-amino, 7-substituted-quinolines | Antiproliferative Activity (SRB) | MCF-7 (Breast Cancer) | Not Specified | Not Applicable | Not Applicable | Potent apoptosis-inducing agents[6] |
Antimalarial Activity
| Compound Class/Derivative | In-Vitro Strain(s) | IC50 (µM) | In-Vivo Model | In-Vivo Efficacy |
| Quinoline-artemisinin hybrids | Plasmodium (liver and blood stages) | Good antiplasmodial activity | Mice | Significant reduction in parasite loads in the liver[7] |
| Quinoline-sulfonamide hybrids | 3D7 and K1 P. falciparum | 0.01 - 0.41 | Mice (P. berghei) | 47% and 49% inhibition of parasitemia on day 5[7] |
| 4-Aminoquinoline derivative (3d) | 3D7, K1, W2 P. falciparum | Not specified, but greater than chloroquine | P. berghei infected mice | 47% reduction in parasitemia load on day 7 at 5 mg/kg[8] |
| Quinoline-imine hybrid (IQ5) | Not specified | Not specified | Mice | 72.64% parasite growth inhibition at 15 mg/kg on day 5[9] |
| Quinoline-imine hybrid (IQ6) | Not specified | Not specified | Mice | 93.7% parasite growth inhibition at 25 mg/kg on day 5[9] |
Antibacterial Activity
| Compound/Class | Bacterial Strain(s) | MIC (µg/mL) | In-Vivo Model | In-Vivo Efficacy |
| Facilely accessible quinoline derivatives | C. difficile | 1.0 | Mouse model of CDI | Good efficacy[10] |
| Substituted quinolines | Gram (+) and Gram (-) pathogenic bacteria | 62.50 - 250 | Not Applicable | N/A[11] |
| Quinoline derivatives (K2, K3, K4) | Lung cancer cell lines (used for screening) | Not specified | Not Applicable | N/A[12] |
| Ciprofloxacin | Enterobacteriaceae, P. aeruginosa, H. influenzae, S. aureus, S. pneumoniae, S. faecalis | 0.03 - 1.89 | Not Applicable | N/A[13] |
| Quinoline-triazole hybrids (as EPIs with Ciprofloxacin) | Resistant S. aureus | Not specified | Mouse infection model | Synergistic effect observed[14][15] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation and comparison of therapeutic efficacy. Below are generalized protocols for key in-vitro and in-vivo experiments commonly employed in the evaluation of quinoline-based agents.
In-Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The quinoline-based therapeutic agent is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture media. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT/MTS Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product. A solubilizing agent is then added (for MTT), and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[3][4]
In-Vivo Anticancer Efficacy (Murine Xenograft Model)
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in-vivo efficacy of a test compound against human cancer.[16]
-
Animal Model and Cell Implantation: Immunodeficient mice (e.g., nude mice) are used.[1] Human cancer cells (e.g., MGC-803, SGC-7901) are harvested, resuspended in a suitable medium, and injected subcutaneously into the flank of each mouse.[16]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to control and treatment groups.[16]
-
Compound Administration: The quinoline-based therapeutic agent is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and dosing regimen (e.g., daily, three times a week). The control group receives a vehicle solution.[3]
-
Efficacy Evaluation: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers, calculated using the formula: (length × width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.[16]
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated to determine the compound's in-vivo efficacy.[16]
Visualizing the Path from Lab to Life
To better illustrate the processes involved in the preclinical evaluation of quinoline-based therapeutic agents, the following diagrams, created using the DOT language, depict a generalized experimental workflow and a conceptual signaling pathway that could be targeted by these compounds.
Caption: A generalized workflow for the preclinical evaluation of quinoline-based therapeutic agents.
Caption: A conceptual signaling pathway potentially targeted by anticancer quinoline derivatives.
Conclusion
The development of quinoline-based therapeutic agents holds significant promise across various disease areas. However, the transition from in-vitro discovery to in-vivo application necessitates a thorough and objective evaluation of a compound's efficacy and safety in complex biological systems. The data and methodologies presented in this guide underscore the importance of this comparative analysis. While in-vitro assays are invaluable for initial screening and mechanism of action studies, in-vivo models provide the crucial context of a whole organism, including metabolism, distribution, and potential toxicities. By carefully correlating the findings from both realms, researchers can more effectively identify and advance the most promising quinoline derivatives towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Benchmarking quantum yield of a new quinoline fluorophore against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the fluorescence quantum yield (Φ) of a novel quinoline-based fluorophore, QN-F1. The performance of QN-F1 is objectively compared against widely recognized fluorescence standards. This document outlines the detailed experimental protocols used for the relative quantum yield determination and presents the comparative data in a clear, tabular format. Furthermore, it includes visualizations of the experimental workflow and a potential application in signaling pathway analysis to illustrate the practical utility of this new compound.
Comparative Photophysical Data
The key performance metric for a fluorophore is its quantum yield, which quantifies the efficiency of the conversion of absorbed photons into emitted photons. The photophysical properties of QN-F1 were characterized in ethanol and benchmarked against three well-established standards: Quinine Sulfate, Fluorescein, and Rhodamine B, under their respective standard solvent conditions.
A summary of the results is presented below.
| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Reference Quantum Yield (ΦR) | Measured Quantum Yield (ΦS) |
| QN-F1 (Sample) | Ethanol | 365 nm | 480 nm | - | 0.72 |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 nm | 450 nm | 0.54[1] | - |
| Fluorescein | 0.1 M NaOH | 490 nm | 514 nm | 0.925[2] | - |
| Rhodamine B | Ethanol | 540 nm | 565 nm | 0.70[3][4] | - |
Table 1: Photophysical properties of the novel quinoline fluorophore QN-F1 compared to common quantum yield standards.
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of QN-F1 was determined using the comparative method, which involves referencing its fluorescence intensity to that of a standard with a known quantum yield.[5]
Materials:
-
Reference Standard: Quinine sulfate dihydrate
-
Solvent for Standard: 0.1 M Sulfuric Acid (H₂SO₄)
-
Solvent for Sample: Spectroscopic grade ethanol
-
Instrumentation: UV-Vis Spectrophotometer, Fluorescence Spectrometer
-
Cuvettes: 10 mm path length quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the reference standard (Quinine Sulfate) in 0.1 M H₂SO₄.
-
Prepare a stock solution of the sample fluorophore (QN-F1) in ethanol.
-
From the stock solutions, prepare a series of dilute solutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize re-absorption effects.[5][6]
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength (350 nm for Quinine Sulfate, 365 nm for QN-F1).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorescence spectrometer (350 nm for the standard, 365 nm for the sample).
-
Record the fluorescence emission spectrum for each solution. Ensure experimental parameters (e.g., slit widths) are kept constant.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the gradient (slope) of the resulting straight lines for both the standard (Grad_R) and the sample (Grad_S).
-
Calculate the quantum yield of the sample (Φ_S) using the following equation:[5][7]
ΦS = ΦR × ( GradS / GradR ) × ( η2S / η2R )
Where:
-
ΦR is the quantum yield of the reference standard.
-
GradS and GradR are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
ηS and ηR are the refractive indices of the sample and reference solvents, respectively.
-
Visualized Workflows and Applications
Experimental Workflow
The following diagram illustrates the step-by-step process for determining the relative fluorescence quantum yield.
Potential Application: Probing Kinase Signaling Pathways
Quinoline-based scaffolds are valuable in drug development and cell imaging.[8][9][10] Their fluorescent properties allow them to be used as probes to visualize and study biological processes.[11] For instance, a functionalized QN-F1 derivative could potentially act as a fluorescent inhibitor for a key kinase in a signaling cascade, such as the MAPK/ERK pathway, enabling real-time imaging of inhibitor binding or enzyme activity.
The diagram below illustrates a simplified MAPK/ERK signaling pathway, indicating where a QN-F1-based probe could interact.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omlc.org [omlc.org]
- 4. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. static.horiba.com [static.horiba.com]
- 7. rsc.org [rsc.org]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biosynce.com [biosynce.com]
Unveiling Selective Toxicity: A Comparative Guide to Novel Quinoline Compounds in Cancer and Healthy Cells
For researchers, scientists, and drug development professionals, the quest for anti-cancer agents with high efficacy and minimal side effects is a paramount challenge. Novel quinoline compounds have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of their performance in healthy versus cancer cells, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.
A critical aspect of pre-clinical drug development is the assessment of a compound's therapeutic index – its ability to selectively target cancer cells while sparing healthy ones. This guide synthesizes findings from recent studies to offer a clear comparison of the cytotoxic profiles of several novel quinoline derivatives.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of various novel quinoline compounds against a panel of cancer cell lines and healthy (non-cancerous) cell lines, demonstrating their selective cytotoxicity.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Healthy Cell Line | IC50 (µM) | Reference |
| 3c | C-32 | Amelanotic Melanoma | < 100 | HFF-1 (Human Dermal Fibroblasts) | > 100 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | < 100 | [1] | |||
| A549 | Lung Adenocarcinoma | < 100 | [1] | |||
| PQ1 | T47D | Breast Cancer | Not specified | Not specified | Not specified | [2][3] |
| 12e | MGC-803 | Gastric Cancer | 1.38 | Not specified | Not specified | [4][5] |
| HCT-116 | Colon Cancer | 5.34 | [4][5] | |||
| MCF-7 | Breast Cancer | 5.21 | [4][5] | |||
| 3j | MCF-7 | Breast Cancer | < 100 | BHK-21 (Baby Hamster Kidney) | Inactive | |
| HeLa | Cervical Cancer | < 100 | [6] | |||
| K-562 | Leukemia | < 100 | [6] | |||
| 91b1 | A549 | Lung Carcinoma | 15.38 (µg/mL) | NE3 (Non-tumor cell line) | Not specified | [7] |
| AGS | Gastric Cancer | 4.28 (µg/mL) | [7] | |||
| KYSE150 | Esophageal Squamous Cell Carcinoma | 4.17 (µg/mL) | [7] | |||
| KYSE450 | Esophageal Squamous Cell Carcinoma | 1.83 (µg/mL) | [7] | |||
| BAPPN | HepG2 | Hepatocellular Carcinoma | 3.3 (µg/mL) | Not specified | Not specified | [8] |
| HCT-116 | Colon Carcinoma | 23 (µg/mL) | [8] | |||
| MCF-7 | Breast Cancer | 3.1 (µg/mL) | [8] | |||
| A549 | Lung Cancer | 9.96 (µg/mL) | [8] |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the evaluation of cytotoxic compounds. Provided below are detailed methodologies for commonly employed assays in the assessment of quinoline derivatives.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Novel quinoline compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.
Signaling Pathways of Quinoline-Induced Apoptosis
Many novel quinoline compounds exert their anti-cancer effects by inducing apoptosis, or programmed cell death. Understanding the underlying molecular mechanisms is crucial for targeted drug development. Two prominent pathways often implicated are the intrinsic and extrinsic apoptotic pathways, which converge on the activation of executioner caspases.[3]
The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which activates caspase-9. Both caspase-8 and caspase-9 can then activate the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[2][3]
For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9.[2][3][10] Similarly, compound 12e, a quinoline-chalcone derivative, was found to upregulate the levels of apoptosis-related proteins Caspase-3 and Caspase-9 in MGC-803 cells.[5] Another compound, 3c, was observed to alter the expression of BCL-2 and BAX genes, key regulators of the intrinsic apoptotic pathway.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Synthetic Routes for 2-Arylquinolines
For Researchers, Scientists, and Drug Development Professionals
The 2-arylquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The development of efficient and versatile synthetic methods to access these compounds is, therefore, an area of significant research interest. This guide provides a comparative overview of prominent synthetic routes to 2-arylquinolines, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes for 2-Arylquinolines
The following table summarizes the key performance indicators for various synthetic methodologies, offering a rapid comparison of their efficiency and reaction conditions.
| Synthetic Route | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Classical Methods | |||||
| Doebner-von Miller | Strong Acid (e.g., HCl, H2SO4) | Various/Neat | High | Variable | Low to Moderate |
| Combes Synthesis | Strong Acid (e.g., H2SO4) | Neat | High | Variable | Moderate to Good |
| Friedländer Annulation | Acid or Base | Various | 80-120 | 2-4 | Good to Excellent |
| Modern Catalytic Methods | |||||
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂/1,10-phen | AcOH | 90 | Variable | Up to 64[1][2] |
| Copper-Catalyzed Decarboxylative Cyclization | CuCl/I₂ | Acetonitrile | 80 | 12 | Up to 87[3] |
| One-Pot and Green Methods | |||||
| In Situ Acid-Catalyzed One-Pot Synthesis | None (HBr in situ) | NMP | 140 | Variable | Up to 96[4] |
| Metal-Free [5+1] Cyclization | None | Solvent-free | 140 | Variable | Up to 92[5] |
| Iodine-Catalyzed Domino Reaction | I₂ (10 mol%) | Solvent-free | 120 | Shorter | Good |
Mechanistic Overview and Experimental Workflows
The following diagrams illustrate the fundamental transformations and experimental setups for key synthetic routes.
Doebner-von Miller Reaction Workflow
Caption: General workflow of the Doebner-von Miller synthesis.
Friedländer Annulation Pathway
Caption: Mechanistic pathway of the Friedländer annulation.
Palladium-Catalyzed C-H Activation Cycle
Caption: Catalytic cycle for Pd-catalyzed 2-arylquinoline synthesis.
Detailed Experimental Protocols
Classical Methods
1. Doebner-von Miller Synthesis of 2-Methylquinoline (Representative Protocol)
This protocol is adapted to minimize tar formation, a common side reaction.[6]
-
Materials: Aniline, 6 M Hydrochloric acid, Crotonaldehyde, Toluene, Dichloromethane, Sodium hydroxide, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Allow the mixture to cool to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Friedländer Annulation using Acid Catalysis
This protocol describes a conventional synthesis using acid catalysis.[7]
-
Materials: 2-Aminobenzophenone, Ethanol, Ethyl acetoacetate, Concentrated HCl, Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Modern Catalytic Methods
3. Palladium-Catalyzed C-H Activation
This method offers a sustainable approach to 2-arylquinolines.[1]
-
Materials: Substituted allyl amine, Palladium(II) acetate (Pd(OAc)₂), 1,10-Phenanthroline (1,10-phen), Acetic acid (AcOH).
-
Procedure:
-
In a reaction vessel, combine the allyl amine (1.0 eq), Pd(OAc)₂ (e.g., 10 mol%), and 1,10-phen (e.g., 20 mol%) in acetic acid.
-
Heat the reaction mixture at 90 °C under an air atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
4. Copper-Catalyzed Decarboxylative Cascade Cyclization
This one-pot reaction provides a cost-effective route to 2-arylquinolines.[3]
-
Materials: Aryl aldehyde, Aniline, Acrylic acid, Copper(I) chloride (CuCl), Iodine (I₂), Acetonitrile.
-
Procedure:
-
To a reaction vessel, add the aryl aldehyde (1.0 eq), aniline (1.2 eq), acrylic acid (1.5 eq), CuCl (20 mol%), and I₂ (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at 80 °C under aerobic conditions for 12 hours.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
One-Pot and Green Methods
5. In Situ Acid-Catalyzed One-Pot Synthesis
This additive-free method is catalyzed by in situ generated HBr.[4]
-
Materials: 2-Vinylaniline, Benzyl halide, N-Methyl-2-pyrrolidone (NMP), Potassium iodide (KI, optional additive).
-
Procedure:
-
In a reaction tube, combine the 2-vinylaniline (1.0 eq) and benzyl halide (1.2 eq) in NMP. KI can be added as an additive to improve yields.
-
Heat the reaction mixture at 140 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
6. Metal-Free [5+1] Cyclization
This environmentally friendly approach uses polyfluoroalkanoic acids as both C1 synthons and fluoroalkyl sources.[5]
-
Materials: 2-Vinylaniline, Polyfluoroalkanoic acid (e.g., Trifluoroacetic acid).
-
Procedure:
-
Combine the 2-vinylaniline and the polyfluoroalkanoic acid in a reaction vessel.
-
Heat the mixture under solvent-free conditions at 140 °C.
-
Monitor the reaction progress.
-
After completion, cool the reaction mixture and dissolve in an organic solvent.
-
Wash with a basic aqueous solution to remove excess acid.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the resulting 2-fluoroalkylated quinoline.
-
Conclusion
The synthesis of 2-arylquinolines has evolved significantly from classical, often harsh, methods to modern, more efficient, and sustainable catalytic protocols. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, scale of the reaction, availability of starting materials, and the importance of green chemistry principles. This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of 2-arylquinoline synthesis. For specific applications, further optimization of the presented protocols may be necessary.
References
- 1. A green approach to 2-arylquinolines via palladium-catalysed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Decarboxylative Cascade Cyclization for the Synthesis of 2-Arylquinolines [organic-chemistry.org]
- 4. One-Pot Synthesis of 2-Arylquinolines via in situ Acid Catalysis [organic-chemistry.org]
- 5. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Assessing the Photostability of Quinoline Probes in Comparison to Commercial Dyes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of fluorescent probes with high photostability is critical for the success of imaging experiments and quantitative assays. This guide provides a comparative assessment of the photostability of quinoline-based fluorescent probes against widely used commercial dyes, supported by available experimental data and detailed methodologies.
Quinoline-based fluorescent probes are a class of synthetic dyes recognized for their versatile photophysical properties, including high quantum yields and large Stokes shifts.[1][2] Recent studies have also highlighted the promising photostability of certain quinoline derivatives, positioning them as potential alternatives to commercial dyes in demanding applications such as live-cell imaging and high-throughput screening.[3][4][5] This guide aims to provide a clear comparison to aid in the selection of the most appropriate fluorescent probe for your research needs.
Quantitative Photostability Comparison
The photostability of a fluorophore is a key performance metric, often quantified by its photobleaching quantum yield (Φb) and photobleaching half-life (t1/2). A lower photobleaching quantum yield and a longer half-life indicate greater photostability, meaning the dye can withstand longer periods of light exposure before its fluorescence diminishes.
The following table summarizes available photostability data for selected quinoline probes and common commercial dyes. It is important to note that the experimental conditions under which these values were determined can vary between studies, potentially affecting direct comparability.
| Fluorophore Category | Specific Probe/Dye | Photobleaching Quantum Yield (Φb) | Photobleaching Half-life (t1/2) | Key Observations |
| Quinoline Probes | Trifluoromethylated Quinoline-Phenol Schiff Bases | Data not available | Data not available | Described as having "good stability" under white-LED irradiation.[3][4][5] |
| Quinoline-based Probe HQ | Data not available | Data not available | Exhibits high kinetic stability in PBS buffer, with constant fluorescence intensity for 41 hours in the dark.[6] | |
| Quinoline-based Two-Photon Probe (QNO) | Data not available | Data not available | TPEF intensity remained unchanged in probe-labeled cells under 60 minutes of continuous irradiation.[5] | |
| Commercial Dyes | Rhodamine 6G | Data not available | Data not available | Generally more resistant to photobleaching than fluorescein.[7] |
| Rhodamine B | Data not available | Data not available | The quantum yield of photobleaching is an inherent property.[8] | |
| Fluorescein (FITC) | Data not available | Data not available | Prone to photobleaching, especially when compared to Alexa Fluor dyes.[9][10] | |
| Alexa Fluor 488 | Data not available | Data not available | Known to be bright, highly photostable, and less susceptible to photobleaching than FITC.[11] Has a fluorescence quantum yield of 0.92.[12] | |
| Alexa Fluor 568 | Data not available | Data not available | Has a brighter fluorescence and higher photostability than FITC.[9][10] Its fluorescence quantum yield is 0.69.[12][13] | |
| Cyanine Dyes (Cy3) | ~1.3 x 10⁻⁶ (in the presence of 100 mM β-mercaptoethylamine) | Data not available | Quantum yield in the absence of silver particles is 0.24.[14] Photostability can be influenced by the presence of stabilizing agents.[15] | |
| Cyanine Dyes (Cy5) | Data not available | Data not available | Prone to ozone bleaching in urban environments.[1] |
Experimental Protocols for Photostability Assessment
A standardized protocol is crucial for the accurate and reproducible measurement of a fluorophore's photostability. The following outlines a general methodology for quantifying the photobleaching rate and half-life of a fluorescent probe in solution.
Objective: To determine the photobleaching rate and half-life of a fluorescent dye under continuous illumination.
Materials:
-
Spectrofluorometer with a time-scan mode and a stable light source (e.g., Xenon arc lamp).
-
Quartz cuvette with a 1 cm path length.
-
Fluorescent dye solution of known concentration in a suitable solvent (e.g., PBS, ethanol).
-
Solvent for blank measurements.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescent dye in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.
-
Set the excitation and emission wavelengths to the respective maxima of the dye.
-
Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Initial Fluorescence Measurement:
-
Place the blank cuvette in the sample holder and zero the instrument.
-
Replace the blank with the cuvette containing the dye solution.
-
Record the initial fluorescence intensity (F₀) at time t=0.
-
-
Photobleaching Experiment:
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a sufficient duration to observe a significant decrease in fluorescence.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F/F₀) as a function of time.
-
The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value (F/F₀ = 0.5).
-
The data can often be fitted to a single or double exponential decay function to determine the photobleaching rate constant(s).
-
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the key steps in assessing fluorophore photostability and a generic signaling pathway where photostability is a critical factor.
References
- 1. reddit.com [reddit.com]
- 2. Synthesis, Spectrofluorometric Studies, Micellization and non Linear Optical Properties of Blue Emitting Quinoline (AMQC) Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 4. Beilstein Archives - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient photobleaching of rhodamine 6G by a single UV pulse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 11. Efficient photobleaching of rhodamine 6G by a single UV pulse [opg.optica.org]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid, a compound that, while specific data is limited, shares structural similarities with quinoline and naphthalene derivatives, which are known to be hazardous.
Hazard Profile and Safety Precautions
This compound should be handled with care, assuming a hazard profile similar to its parent compounds, quinoline and naphthalene. These related chemicals are known to cause skin, eye, and respiratory irritation.[1][2] Some quinoline and naphthalene derivatives are also suspected of causing genetic defects and cancer and are toxic to aquatic life with long-lasting effects.[3][4][5]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is paramount.[1][6]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Solid waste, including contaminated gloves, absorbent materials, and empty containers, should be collected in a dedicated and clearly labeled hazardous waste container.[6][7]
-
-
Container Management:
-
Use only approved, sealed, and clearly labeled containers for hazardous waste.[6]
-
The label should include the chemical name: "this compound" and appropriate hazard warnings (e.g., "Irritant," "Environmental Hazard").
-
-
Spill Management:
-
Minor Spills: In a well-ventilated area and while wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[6] Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[6]
-
Major Spills: Evacuate the area immediately and contact your institution's emergency response team.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the solvent rinse as hazardous waste.[6]
-
-
Final Disposal:
Quantitative Hazard Data for Related Compounds
The following table summarizes key hazard information for quinoline and naphthalene, providing context for the safe handling and disposal of this compound.
| Compound | Hazard Statements | Precautionary Statements |
| Quinoline | Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long lasting effects.[4] | Obtain special instructions before use, Avoid release to the environment, Wear protective gloves/protective clothing, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, IF IN EYES: Rinse cautiously with water for several minutes.[4] |
| Naphthalene | Flammable solid, Harmful if swallowed, Suspected of causing cancer, Very toxic to aquatic life with long lasting effects.[5][9] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking, Wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.org [static.igem.org]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Naphthalen-1-yl)quinoline-4-carboxylic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing health risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles are required for all handling. A face shield must be worn over goggles when there is a risk of splashing or dust generation.[1][2] |
| Skin Protection | Chemical-resistant gloves (nitrile or butyl rubber), lab coat, and protective clothing | Inspect gloves for any defects before use and change them immediately if contaminated.[1][2][3] A fully buttoned lab coat is required.[2] For larger quantities, additional protective clothing and boots may be necessary.[1] |
| Respiratory Protection | NIOSH-approved respirator | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is critical for minimizing exposure and ensuring environmental safety.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific, well-ventilated area for handling the compound, ideally within a certified chemical fume hood.[2]
-
Ensure the fume hood is functioning correctly before commencing work.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriately labeled waste containers, before handling the chemical.[2]
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above.
-
Ensure gloves are the correct size and are free of any defects.[2]
-
-
Handling the Compound:
-
Post-Handling Procedures:
Disposal Plan:
-
Waste Segregation and Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
-
Disposal Method:
Experimental Workflow for Safe Handling
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
